molecular formula C6H12O3 B15557906 Ethyl 3-Hydroxybutyrate-d5

Ethyl 3-Hydroxybutyrate-d5

Cat. No.: B15557906
M. Wt: 137.19 g/mol
InChI Key: OMSUIQOIVADKIM-WNWXXORZSA-N
Attention: For research use only. Not for human or veterinary use.
Usually In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Ethyl 3-Hydroxybutyrate-d5 is a useful research compound. Its molecular formula is C6H12O3 and its molecular weight is 137.19 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

Molecular Formula

C6H12O3

Molecular Weight

137.19 g/mol

IUPAC Name

1,1,2,2,2-pentadeuterioethyl 3-hydroxybutanoate

InChI

InChI=1S/C6H12O3/c1-3-9-6(8)4-5(2)7/h5,7H,3-4H2,1-2H3/i1D3,3D2

InChI Key

OMSUIQOIVADKIM-WNWXXORZSA-N

Origin of Product

United States

Foundational & Exploratory

An In-depth Technical Guide to Ethyl 3-Hydroxybutyrate-d5

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Ethyl 3-Hydroxybutyrate-d5 is the deuterium-labeled form of ethyl 3-hydroxybutyrate (B1226725), a ketone ester. The incorporation of five deuterium (B1214612) atoms into the ethyl group and at the C2 position of the butyrate (B1204436) backbone makes it a valuable tool in metabolic research and drug development. This stable, non-radioactive isotopic labeling allows for the tracing of metabolic pathways and the study of pharmacokinetic profiles without significantly altering the molecule's fundamental chemical properties. This technical guide provides a comprehensive overview of this compound, including its chemical and physical properties, a detailed synthesis protocol, analytical methodologies, and its role in metabolic signaling pathways.

Chemical and Physical Properties

PropertyValue (this compound)Value (Ethyl 3-Hydroxybutyrate)Reference
Chemical Formula C₆H₇D₅O₃C₆H₁₂O₃[1]
Molecular Weight 137.19 g/mol 132.16 g/mol [1][2]
CAS Number 1206486-01-25405-41-4[1][3]
Appearance Colorless OilClear colorless viscous liquid[1][4]
Boiling Point Not available170-175 °C at 760 mmHg[4][5]
Density Not available1.017 g/mL at 25 °C[4]
Refractive Index Not availablen20/D 1.42[4]
Solubility Not availableSoluble in water[5]

Synthesis of this compound

The synthesis of this compound can be achieved through the reduction and deuteration of a suitable starting material, such as ethyl acetoacetate (B1235776), followed by esterification. The following is a representative experimental protocol.

Experimental Protocol: Synthesis via Catalytic Deuteration

This protocol describes a two-step process: the catalytic deuteration of ethyl acetoacetate followed by the reduction of the ketone group.

Materials:

  • Ethyl acetoacetate

  • Deuterium gas (D₂)

  • Palladium on carbon (Pd/C, 10%)

  • Anhydrous ethanol-d6 (B42895)

  • Sodium borodeuteride (NaBD₄)

  • Anhydrous diethyl ether

  • Anhydrous magnesium sulfate (B86663) (MgSO₄)

  • Deuterated water (D₂O)

  • Hydrochloric acid (HCl) in D₂O

Step 1: Catalytic Deuteration of the α-Methylene Group

  • Reaction Setup: In a high-pressure reaction vessel, dissolve ethyl acetoacetate (1 equivalent) in anhydrous ethanol-d6.

  • Catalyst Addition: Add 10% Pd/C catalyst (5 mol%).

  • Deuteration: Purge the vessel with deuterium gas and pressurize to the desired pressure (e.g., 50 psi). Stir the reaction mixture vigorously at room temperature for 24-48 hours.

  • Monitoring: Monitor the reaction progress by ¹H NMR to observe the disappearance of the signal corresponding to the α-methylene protons.

  • Work-up: Upon completion, carefully vent the deuterium gas and filter the reaction mixture through a pad of Celite to remove the catalyst. Wash the Celite with a small amount of anhydrous diethyl ether.

  • Purification: Remove the solvent under reduced pressure to yield ethyl 2,2-dideuterio-3-oxobutanoate.

Step 2: Reduction of the Ketone Group

  • Reaction Setup: Dissolve the deuterated ketoester from Step 1 in anhydrous ethanol-d6 at 0 °C under an inert atmosphere.

  • Reducing Agent Addition: Slowly add sodium borodeuteride (NaBD₄, 1.1 equivalents) to the solution. The use of NaBD₄ ensures the introduction of a deuterium atom at the C3 position.

  • Reaction: Allow the reaction to warm to room temperature and stir for 12 hours.

  • Quenching: Cool the reaction mixture to 0 °C and slowly add a solution of HCl in D₂O to quench the excess reducing agent.

  • Extraction: Extract the product with diethyl ether (3 x 50 mL).

  • Drying and Purification: Combine the organic layers, dry over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by flash column chromatography on silica (B1680970) gel to obtain this compound.

Logical Workflow for the Synthesis of this compound

G Synthesis Workflow for this compound cluster_start Starting Material cluster_step1 Step 1: Catalytic Deuteration cluster_intermediate Intermediate Product cluster_step2 Step 2: Ketone Reduction cluster_final Final Product start Ethyl Acetoacetate deuteration Catalytic Deuteration with D₂ and Pd/C start->deuteration workup1 Filtration and Solvent Removal deuteration->workup1 intermediate Ethyl 2,2-dideuterio-3-oxobutanoate workup1->intermediate reduction Reduction with NaBD₄ intermediate->reduction workup2 Quenching, Extraction, and Drying reduction->workup2 final_product This compound workup2->final_product

Caption: A flowchart illustrating the two-step synthesis of this compound.

Analytical Methodologies

The characterization of this compound relies on standard analytical techniques, with particular attention to confirming the extent and position of deuterium incorporation.

Nuclear Magnetic Resonance (NMR) Spectroscopy
  • ¹H NMR: The ¹H NMR spectrum is used to confirm the absence of protons at the deuterated positions. The integration of the remaining proton signals relative to an internal standard provides a quantitative measure of deuterium incorporation.

  • ¹³C NMR: The ¹³C NMR spectrum will show signals for all carbon atoms. The signals for carbons bonded to deuterium will appear as multiplets due to C-D coupling and will have a lower intensity.

  • ²H NMR: The ²H NMR spectrum directly detects the deuterium nuclei, providing information about their chemical environment and confirming their presence at the expected positions.

Mass Spectrometry (MS)

Mass spectrometry is a critical tool for determining the molecular weight and isotopic distribution of this compound.

  • Electron Ionization (EI)-MS: The molecular ion peak (M⁺) will be observed at m/z 137, corresponding to the mass of the d5-labeled compound. The fragmentation pattern will be similar to the non-deuterated analog, but with mass shifts in the fragments containing deuterium.

  • High-Resolution Mass Spectrometry (HRMS): HRMS provides a precise mass measurement, confirming the elemental composition and the number of deuterium atoms.

Experimental Protocol: Gas Chromatography-Mass Spectrometry (GC-MS) Analysis

  • Sample Preparation: Dilute the this compound sample in a volatile solvent (e.g., dichloromethane) to a concentration of 10-100 µg/mL.

  • GC Conditions:

    • Column: A non-polar capillary column (e.g., HP-5MS, 30 m x 0.25 mm x 0.25 µm).

    • Injector Temperature: 250 °C.

    • Oven Program: Start at 50 °C, hold for 2 minutes, then ramp to 250 °C at 10 °C/min.

    • Carrier Gas: Helium at a constant flow of 1 mL/min.

  • MS Conditions:

    • Ionization Mode: Electron Ionization (EI) at 70 eV.

    • Mass Range: m/z 30-200.

    • Source Temperature: 230 °C.

Metabolic Signaling and Applications

Ethyl 3-hydroxybutyrate is a precursor to the ketone body 3-hydroxybutyrate (3-HB). In vivo, esterases hydrolyze ethyl 3-hydroxybutyrate to ethanol (B145695) and 3-HB.[6][7] The deuterated form, this compound, is therefore an excellent tracer for studying the metabolism and signaling roles of 3-HB.[6][7]

The primary metabolic fate of 3-HB is its conversion to acetyl-CoA, which then enters the tricarboxylic acid (TCA) cycle for energy production.[8] This process is particularly important in extrahepatic tissues like the brain, heart, and skeletal muscle during periods of low glucose availability.[9]

Beyond its role as an energy substrate, 3-HB also functions as a signaling molecule, influencing various cellular processes.[8][9]

Ketone Body Metabolism and Signaling Pathway

G Metabolic Fate and Signaling of 3-Hydroxybutyrate cluster_uptake Cellular Uptake and Conversion cluster_metabolism Mitochondrial Metabolism cluster_signaling Signaling Pathways EHBd5 This compound Esterase Esterases EHBd5->Esterase Hydrolysis HBd5 3-Hydroxybutyrate-d5 AcAc_CoA Acetoacetyl-CoA-d4 HBd5->AcAc_CoA BDH1 HDAC HDAC Inhibition HBd5->HDAC Esterase->HBd5 Ac_CoA Acetyl-CoA-d2 AcAc_CoA->Ac_CoA SCOT TCA TCA Cycle Ac_CoA->TCA ATP ATP Production TCA->ATP Gene_Expression Altered Gene Expression HDAC->Gene_Expression Inflammation Reduced Inflammation Gene_Expression->Inflammation Oxidative_Stress Decreased Oxidative Stress Gene_Expression->Oxidative_Stress

Caption: The metabolic pathway and signaling roles of 3-hydroxybutyrate derived from this compound.

Applications in Research and Drug Development
  • Metabolic Flux Analysis: By tracking the incorporation of deuterium into downstream metabolites, researchers can quantify the contribution of ketone bodies to cellular energy metabolism.

  • Pharmacokinetic Studies: Deuterium labeling can alter the rate of drug metabolism, a phenomenon known as the kinetic isotope effect. Studying the pharmacokinetics of this compound can provide insights into the metabolism of ketone esters and the development of more stable therapeutic agents.

  • Elucidation of Signaling Pathways: The use of deuterated 3-HB allows for the precise tracking of its influence on signaling cascades, such as histone deacetylase (HDAC) inhibition, and its effects on gene expression related to inflammation and oxidative stress.[8]

Conclusion

This compound is a powerful research tool for scientists and drug development professionals. Its stable isotopic labeling provides a means to investigate the intricate details of ketone body metabolism and signaling. The methodologies and information presented in this guide offer a comprehensive resource for the synthesis, analysis, and application of this important deuterated compound.

References

Synthesis and Isotopic Purity of Ethyl 3-Hydroxybutyrate-d5: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the synthesis and isotopic purity assessment of Ethyl 3-Hydroxybutyrate-d5. This deuterated analog of ethyl 3-hydroxybutyrate (B1226725) is a valuable tool in various research applications, including metabolic studies, pharmacokinetic analysis, and as an internal standard in mass spectrometry-based quantification. The primary focus of this document is a plausible and efficient synthetic route, along with detailed methodologies for characterization.

Introduction

Ethyl 3-hydroxybutyrate is a chiral molecule of significant interest in the pharmaceutical and biotechnology sectors. The d5-labeled variant, where the five hydrogen atoms of the ethyl group are replaced with deuterium, offers a stable isotopic signature, making it an ideal tracer and internal standard. The synthesis of high-purity this compound is crucial for the accuracy and reliability of experimental results.

Synthesis of this compound

The most direct and efficient method for the preparation of this compound is the acid-catalyzed esterification of 3-hydroxybutyric acid with deuterated ethanol (B145695) (ethanol-d6). This method is favored for its high atom economy and relatively straightforward procedure.

Experimental Protocol: Acid-Catalyzed Esterification

This protocol is adapted from established methods for the synthesis of non-deuterated ethyl esters.[1]

Materials:

Procedure:

  • In a round-bottom flask, dissolve 3-hydroxybutyric acid in an excess of ethanol-d6.

  • Carefully add a catalytic amount of concentrated sulfuric acid to the solution while stirring.

  • The reaction mixture is then heated to reflux and stirred for several hours. The progress of the reaction can be monitored by thin-layer chromatography (TLC) or gas chromatography-mass spectrometry (GC-MS).

  • After completion of the reaction, the mixture is cooled to room temperature.

  • The excess ethanol-d6 is removed under reduced pressure using a rotary evaporator.

  • The residue is dissolved in dichloromethane and washed with a saturated sodium bicarbonate solution to neutralize the acid catalyst, followed by washing with brine.

  • The organic layer is dried over anhydrous magnesium sulfate, filtered, and the solvent is evaporated to yield the crude this compound.

  • Further purification can be achieved by distillation under reduced pressure or by column chromatography on silica (B1680970) gel.

Isotopic Purity Determination

The isotopic purity of the synthesized this compound is a critical parameter. High-resolution mass spectrometry (HRMS) is the preferred method for this analysis, providing detailed information on the distribution of isotopic masses.[2][3]

Experimental Protocol: Isotopic Purity Analysis by GC-MS

Instrumentation:

  • Gas Chromatograph coupled with a Mass Spectrometer (GC-MS)

Procedure:

  • A dilute solution of the purified this compound in a suitable solvent (e.g., dichloromethane) is prepared.

  • The sample is injected into the GC-MS system.

  • The mass spectrometer is operated in full scan mode to obtain the mass spectrum of the eluting peak corresponding to this compound.

  • The isotopic distribution is determined by analyzing the relative intensities of the molecular ion peaks. For this compound, the expected molecular ion ([M]+) will be at m/z 137, which is 5 mass units higher than the non-deuterated analog (m/z 132).

  • The isotopic purity is calculated based on the relative abundance of the d5 species compared to the d0 to d4 species.

Data Presentation

The following table summarizes the expected quantitative data for the synthesis and characterization of this compound.

ParameterExpected ValueMethod of Analysis
Synthesis
Chemical Yield>70%Gravimetric
Characterization
Molecular Weight (d5)137.19 g/mol Mass Spectrometry
Isotopic Purity (%D5)>98%Mass Spectrometry
Chemical Purity>98%GC-MS, NMR

Visualization of the Synthetic Workflow

The following diagram illustrates the key steps in the synthesis and purification of this compound.

Synthesis_Workflow cluster_synthesis Synthesis cluster_workup Work-up cluster_purification Purification Reactants 3-Hydroxybutyric Acid + Ethanol-d6 (CD3CD2OH) Reaction Acid-Catalyzed Esterification (H2SO4, Reflux) Reactants->Reaction Crude_Product Crude Ethyl 3-Hydroxybutyrate-d5 Reaction->Crude_Product Neutralization Neutralization (NaHCO3 wash) Crude_Product->Neutralization Extraction Extraction (Dichloromethane) Neutralization->Extraction Drying Drying (MgSO4) Extraction->Drying Purification Distillation or Column Chromatography Drying->Purification Final_Product Pure Ethyl 3-Hydroxybutyrate-d5 Purification->Final_Product

Caption: Synthetic workflow for this compound.

The logical relationship for selecting the synthetic method is outlined below.

Logical_Relationship Goal Synthesize Ethyl 3-Hydroxybutyrate-d5 Deuteration_Pattern Deuteration on Ethyl Group (d5) Goal->Deuteration_Pattern Starting_Material Choice of Deuterated Reagent Deuteration_Pattern->Starting_Material Ethanol_d6 Ethanol-d6 (CD3CD2OH) Starting_Material->Ethanol_d6 Synthetic_Route Choice of Reaction Ethanol_d6->Synthetic_Route Esterification Esterification of 3-Hydroxybutyric Acid Synthetic_Route->Esterification Reduction Reduction of Ethyl Acetoacetate Synthetic_Route->Reduction Transesterification Transesterification Synthetic_Route->Transesterification

Caption: Decision logic for the synthesis of this compound.

References

Technical Guide: Certificate of Analysis for Ethyl 3-Hydroxybutyrate-d5

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the typical data and methodologies presented in a Certificate of Analysis (CoA) for Ethyl 3-Hydroxybutyrate-d5. Given the critical role of deuterated standards in quantitative analyses, such as in pharmacokinetic studies and as internal standards in mass spectrometry-based assays, a thorough understanding of their quality control is paramount. This document outlines the expected quantitative data, details the experimental protocols used for verification, and illustrates the quality control workflow.

Data Presentation: Representative Certificate of Analysis

The following table summarizes the typical quantitative data expected for a high-quality batch of this compound.

ParameterSpecificationResultMethod
Identity Conforms to structureConforms¹H NMR, ¹³C NMR, MS
Appearance Colorless liquidColorless liquidVisual Inspection
Chemical Purity (GC-MS) ≥98.0%99.5%Gas Chromatography-Mass Spectrometry
Isotopic Enrichment ≥98 atom % D99.2 atom % D¹H NMR / Mass Spectrometry
Deuterium (B1214612) Incorporation NLT 95% d597.1% d5, 2.5% d4, 0.4% d3Mass Spectrometry
Residual Solvents Meets USP <467> limitsConformsHeadspace GC-MS
Water Content (Karl Fischer) ≤0.5%0.1%Karl Fischer Titration
Assay (Quantitative NMR) 95.0% - 105.0%99.8%qNMR

Experimental Protocols

Detailed methodologies for the key experiments cited in the CoA are provided below.

Identity Confirmation by Nuclear Magnetic Resonance (NMR) Spectroscopy
  • Objective: To confirm the chemical structure of this compound.

  • Instrumentation: 400 MHz (or higher) NMR Spectrometer.

  • Procedure:

    • A sample of approximately 5-10 mg is dissolved in 0.7 mL of a suitable deuterated solvent (e.g., chloroform-d, with 0.03% v/v TMS).

    • Both ¹H and ¹³C NMR spectra are acquired.

    • The ¹H NMR spectrum is expected to show a significant reduction in the signals corresponding to the deuterated positions. Residual proton signals are integrated to provide an initial estimate of isotopic purity.

    • The ¹³C NMR spectrum is analyzed to ensure all expected carbon signals are present and at the appropriate chemical shifts.

Chemical Purity by Gas Chromatography-Mass Spectrometry (GC-MS)
  • Objective: To determine the chemical purity of the compound and identify any volatile impurities.

  • Instrumentation: Gas chromatograph coupled to a mass spectrometer (GC-MS).

  • Derivatization (Silylation): As Ethyl 3-Hydroxybutyrate contains a hydroxyl group, derivatization is often required to improve its volatility and chromatographic performance.

    • A known amount of the sample is dried under a stream of nitrogen.

    • A silylating agent, such as N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) with 1% trimethylchlorosilane (TMCS), is added, and the mixture is heated (e.g., at 60°C for 30 minutes) to form the trimethylsilyl (B98337) (TMS) ether.[1][2]

  • GC-MS Conditions:

    • Column: A non-polar capillary column (e.g., DB-5ms, 30 m x 0.25 mm x 0.25 µm).

    • Injector: Split/splitless injector at 250°C.

    • Oven Program: Start at 50°C, hold for 2 minutes, then ramp to 280°C at 10°C/min, and hold for 5 minutes.

    • Carrier Gas: Helium at a constant flow rate.

    • MS Detector: Electron ionization (EI) at 70 eV, scanning a mass range of m/z 40-500.

  • Data Analysis: The purity is determined by calculating the area percentage of the main peak relative to the total area of all peaks in the chromatogram.

Isotopic Enrichment and Distribution by Mass Spectrometry
  • Objective: To accurately quantify the degree of deuterium incorporation.

  • Instrumentation: High-resolution mass spectrometer (e.g., Q-TOF or Orbitrap) coupled with a suitable inlet (GC or direct infusion).[3][4]

  • Procedure:

    • The sample is introduced into the mass spectrometer.

    • The mass spectrum of the molecular ion region is acquired.

    • The relative intensities of the different isotopologues (d0 to d5) are measured.

  • Data Analysis:

    • The isotopic enrichment is calculated by comparing the abundance of the deuterated species to the total abundance of all isotopic species.

    • Corrections for the natural abundance of ¹³C are applied to accurately determine the deuterium incorporation.

Quantitative Analysis by qNMR
  • Objective: To determine the precise concentration of the analyte.

  • Procedure:

    • A precise amount of the this compound sample and a certified internal standard (e.g., maleic acid) are accurately weighed into an NMR tube.

    • A suitable deuterated solvent is added.

    • The ¹H NMR spectrum is acquired under quantitative conditions, which includes a long relaxation delay (D1) of at least 5 times the longest T1 relaxation time of the protons being integrated.[5]

    • The assay is calculated by comparing the integral of a non-deuterated proton signal of the analyte with the integral of a known signal from the internal standard.

Mandatory Visualizations

Quality Control Workflow for Deuterated Standards

The following diagram illustrates the logical workflow for the quality control of this compound, from synthesis to final product release.

QC_Workflow cluster_synthesis Synthesis & Purification cluster_qc Quality Control Testing cluster_final Finalization synthesis Chemical Synthesis of This compound purification Purification (e.g., Distillation, Chromatography) synthesis->purification sampling Batch Sampling purification->sampling identity Identity Confirmation (NMR, MS) sampling->identity purity Chemical Purity (GC-MS) sampling->purity isotopic Isotopic Enrichment (MS, NMR) sampling->isotopic other Other Tests (Water Content, Residual Solvents) sampling->other data_review Data Review & Approval identity->data_review purity->data_review isotopic->data_review other->data_review data_review->purification If fails, re-purify coa Certificate of Analysis Generation data_review->coa If all tests pass release Product Release coa->release

Caption: Quality Control Workflow for this compound.

This guide provides a foundational understanding of the quality attributes of a deuterated standard like this compound. For specific applications, researchers should always refer to the lot-specific Certificate of Analysis provided by the manufacturer.

References

Commercial Suppliers of Ethyl 3-Hydroxybutyrate-d5: A Technical Guide for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Release

This technical guide provides researchers, scientists, and drug development professionals with an in-depth overview of the commercial supply landscape for Ethyl 3-Hydroxybutyrate-d5. This deuterated analog of ethyl 3-hydroxybutyrate (B1226725) is a valuable tool in metabolic research, pharmacokinetic studies, and as an internal standard for mass spectrometry-based quantification. This document outlines key suppliers, available product specifications, representative experimental protocols, and quality control considerations.

Introduction

This compound (CAS No. 1206486-01-2) is a stable isotope-labeled compound where five hydrogen atoms have been replaced with deuterium. This isotopic labeling provides a distinct mass shift, making it an ideal tracer for metabolic flux analysis and a reliable internal standard for accurate quantification of its non-deuterated counterpart in complex biological matrices. Its applications are crucial in studies related to ketogenesis, fatty acid metabolism, and the development of therapeutics targeting metabolic pathways.

Commercial Supplier Overview

A survey of the market has identified several key commercial suppliers of this compound. The following companies are recognized for providing this compound for research purposes.

Identified Commercial Suppliers:

  • Pharmaffiliates

  • LGC Standards

  • Toronto Research Chemicals (TRC)

These suppliers specialize in the synthesis and distribution of complex organic molecules, including stable isotope-labeled compounds, for the global scientific community.

Product Specification Comparison

Quantitative data on commercially available this compound is summarized below. It is important to note that detailed specifications such as isotopic enrichment and specific pack sizes are not always readily available on company websites and may require direct inquiry.

SpecificationPharmaffiliatesLGC StandardsToronto Research Chemicals
Product Name This compoundThis compoundThis compound
CAS Number 1206486-01-2Not explicitly stated1206486-01-2 (as E918958)
Molecular Formula C₆H₇D₅O₃Not explicitly statedC₆H₇D₅O₃
Molecular Weight 137.19Not explicitly stated137.19
Appearance Colourless OilNot explicitly statedNot explicitly stated
Purity Information not readily availableInformation not readily availableInformation not readily available
Isotopic Enrichment Information not readily availableInformation not readily availableInformation not readily available
Available Pack Sizes Information not readily availableInformation not readily availableInformation not readily available
Storage Conditions 2-8°C RefrigeratorInformation not readily availableInformation not readily available

Note: Researchers are advised to contact the suppliers directly to obtain the most current and detailed product specifications and certificates of analysis.

Experimental Protocols

The following section details a representative experimental protocol for a metabolic study in a murine model to investigate the in vivo effects of Ethyl 3-Hydroxybutyrate. This protocol is a synthesized example and should be adapted based on specific research objectives.

In Vivo Metabolic Study in a Murine Model

Objective: To assess the pharmacokinetic profile and metabolic fate of this compound following oral administration in mice.

Materials:

  • This compound (from a commercial supplier)

  • Vehicle (e.g., corn oil, sterile saline)

  • 8-10 week old male C57BL/6 mice

  • Oral gavage needles

  • Blood collection supplies (e.g., EDTA-coated microcentrifuge tubes)

  • Centrifuge

  • Liquid chromatography-mass spectrometry (LC-MS/MS) system

Methodology:

  • Animal Acclimation: Acclimate mice to the housing facility for at least one week prior to the experiment with ad libitum access to food and water.

  • Dosing Solution Preparation: Prepare a dosing solution of this compound in the chosen vehicle at a concentration suitable for the desired dose (e.g., 10 mg/kg).

  • Administration: Administer the this compound solution to the mice via oral gavage. A control group should receive the vehicle only.

  • Blood Sampling: Collect blood samples (approximately 50-100 µL) from the tail vein or another appropriate site at predetermined time points (e.g., 0, 15, 30, 60, 120, 240, and 480 minutes post-dose).

  • Plasma Preparation: Immediately place the blood samples in EDTA-coated tubes, mix gently, and centrifuge at 4°C to separate the plasma.

  • Sample Analysis: Analyze the plasma samples for the presence and concentration of this compound and its metabolites using a validated LC-MS/MS method.

  • Data Analysis: Plot the plasma concentration of this compound versus time to determine key pharmacokinetic parameters such as Cmax, Tmax, AUC, and half-life.

Quality Control and Analytical Methods

Ensuring the quality and purity of this compound is paramount for the integrity of research data. The following diagrams illustrate a typical quality control workflow for a commercial supplier and an analytical workflow for researchers.

QC_Workflow cluster_synthesis Synthesis & Purification cluster_analysis Analytical Characterization cluster_final Final Product s1 Raw Material QC s2 Chemical Synthesis of d5 Analog s1->s2 s3 Purification (e.g., Chromatography) s2->s3 a1 Structural Verification (NMR) s3->a1 Purified Compound a2 Purity Assessment (GC/HPLC) a1->a2 a3 Isotopic Enrichment (MS) a1->a3 a4 Identity Confirmation (FTIR) a2->a4 f1 Certificate of Analysis Generation a4->f1 Verified Product f2 Packaging & Labeling f1->f2 f3 Storage & Distribution f2->f3

Caption: Quality control workflow for commercial this compound.

Experimental_Workflow start Procure Ethyl 3-Hydroxybutyrate-d5 prep Prepare Dosing Solution start->prep Verify CoA admin Administer to Animal Model prep->admin sample Collect Biological Samples (e.g., Plasma) admin->sample Time Course extract Extract Analytes sample->extract analyze LC-MS/MS Analysis extract->analyze Internal Standard Spiking data Data Processing & Pharmacokinetic Modeling analyze->data end Results & Interpretation data->end

Caption: Experimental workflow for a metabolic study using this compound.

Conclusion

This compound is a critical research tool available from a select number of specialized chemical suppliers. While the availability of detailed product specifications can vary, researchers can confidently source this compound from reputable vendors like Pharmaffiliates, LGC Standards, and Toronto Research Chemicals. The provided experimental protocol and workflow diagrams offer a foundational framework for the effective utilization of this compound in metabolic research and drug development. It is strongly recommended to engage directly with suppliers to obtain comprehensive product data to ensure the success and reproducibility of experimental outcomes.

Ethyl 3-Hydroxybutyrate-d5: An In-depth Technical Guide for Ketone Body Research

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Ethyl 3-hydroxybutyrate-d5 is a deuterated isotopologue of ethyl 3-hydroxybutyrate (B1226725), a stable and cell-permeable precursor to the ketone body D-β-hydroxybutyrate (BHB). The incorporation of five deuterium (B1214612) atoms creates a stable, heavy version of the molecule, making it an invaluable tool in metabolic research, particularly in the field of ketosis. Its primary applications are as an internal standard for the accurate quantification of endogenous ketone bodies by mass spectrometry and as a tracer for studying the pharmacokinetics, metabolic fate, and signaling roles of exogenously administered ketone precursors. This guide provides a comprehensive overview of its synthesis, analytical methodologies, and applications in ketone body research.

Physicochemical Properties and Synthesis

This compound shares similar chemical properties with its non-deuterated counterpart but is distinguished by its higher molecular weight. This mass difference is the basis for its use in isotope dilution mass spectrometry.

PropertyValue
Chemical Formula C₆H₇D₅O₃
Molecular Weight 137.20 g/mol
Appearance Clear, colorless liquid
Synonyms Ethyl-d5 3-hydroxybutanoate
CAS Number 1206486-01-2[1]
Proposed Synthesis Route

A common method for the synthesis of deuterated esters involves the esterification of a deuterated carboxylic acid with a deuterated alcohol. For this compound, this would typically involve the reaction of 3-hydroxybutyric acid with ethanol-d5 (B126515) in the presence of an acid catalyst. The 3-hydroxybutyric acid itself can be synthesized from deuterated precursors. An alternative approach is the reduction of ethyl acetoacetate (B1235776) using a deuterated reducing agent.

Synthesis_of_Ethyl_3_Hydroxybutyrate_d5 cluster_0 Route 1: Esterification cluster_1 Route 2: Reduction 3_hydroxybutyric_acid 3-Hydroxybutyric Acid ethyl_3_hydroxybutyrate_d5_1 This compound 3_hydroxybutyric_acid->ethyl_3_hydroxybutyrate_d5_1 Acid Catalyst ethanol_d5 Ethanol-d5 ethanol_d5->ethyl_3_hydroxybutyrate_d5_1 ethyl_acetoacetate Ethyl Acetoacetate ethyl_3_hydroxybutyrate_d5_2 This compound ethyl_acetoacetate->ethyl_3_hydroxybutyrate_d5_2 deuterated_reducing_agent Deuterated Reducing Agent (e.g., NaBD4) deuterated_reducing_agent->ethyl_3_hydroxybutyrate_d5_2

Caption: Proposed synthetic routes for this compound.

Applications in Ketone Body Research

Internal Standard for Accurate Quantification

The primary application of this compound is as an internal standard in isotope dilution mass spectrometry for the precise measurement of endogenous 3-hydroxybutyrate and other ketone bodies. When added to a biological sample at a known concentration, it co-elutes with the endogenous analyte and experiences similar ionization and fragmentation, allowing for correction of variations in sample preparation and instrument response.

Metabolic Tracing Studies

As a stable isotope-labeled tracer, this compound can be administered in vivo or to cell cultures to trace the metabolic fate of the ethyl 3-hydroxybutyrate molecule. Upon hydrolysis, it releases deuterated 3-hydroxybutyrate, which can be tracked as it is incorporated into various metabolic pathways, providing insights into ketone body utilization and its contribution to cellular energy metabolism.

Experimental Protocols

Quantification of 3-Hydroxybutyrate in Human Plasma using LC-MS/MS

This protocol describes a representative method for the quantification of 3-hydroxybutyrate in human plasma using this compound as an internal standard.

1. Sample Preparation:

  • To 50 µL of plasma, add 100 µL of an internal standard working solution (containing this compound in acetonitrile) to precipitate proteins.

  • Vortex the mixture for 1 minute.

  • Centrifuge at 14,000 x g for 10 minutes at 4°C.

  • Transfer the supernatant to a new tube and evaporate to dryness under a stream of nitrogen.

  • Reconstitute the residue in 100 µL of the mobile phase.

2. LC-MS/MS Conditions:

  • LC System: UPLC system

  • Column: A reverse-phase C18 column (e.g., 2.1 x 100 mm, 1.7 µm).

  • Mobile Phase A: 0.1% Formic Acid in Water

  • Mobile Phase B: 0.1% Formic Acid in Acetonitrile

  • Gradient: A linear gradient from 5% to 95% B over 5 minutes.

  • Flow Rate: 0.4 mL/min

  • Injection Volume: 5 µL

  • MS System: Triple quadrupole mass spectrometer with an electrospray ionization (ESI) source in negative ion mode.

3. Proposed MRM Transitions:

AnalytePrecursor Ion (m/z)Product Ion (m/z)
3-Hydroxybutyrate 103.059.0
This compound (as 3-HB-d5 after hydrolysis) 108.063.0

Note: The exact MRM transitions for this compound after hydrolysis to 3-hydroxybutyrate-d5 should be empirically determined. The proposed transitions are based on the fragmentation of 3-hydroxybutyrate and the addition of 5 daltons.

LCMSMS_Workflow Plasma_Sample Plasma Sample Add_IS Add this compound (Internal Standard) Plasma_Sample->Add_IS Protein_Precipitation Protein Precipitation (Acetonitrile) Add_IS->Protein_Precipitation Centrifugation Centrifugation Protein_Precipitation->Centrifugation Supernatant_Transfer Supernatant Transfer Centrifugation->Supernatant_Transfer Evaporation Evaporation Supernatant_Transfer->Evaporation Reconstitution Reconstitution Evaporation->Reconstitution LC_MSMS_Analysis LC-MS/MS Analysis Reconstitution->LC_MSMS_Analysis

Caption: Experimental workflow for LC-MS/MS analysis of 3-hydroxybutyrate.
Method Validation Parameters

The following table summarizes typical validation parameters for a quantitative LC-MS/MS assay for 3-hydroxybutyrate. These values should be established for each specific assay.

ParameterTypical Range
Linearity (r²) > 0.99
Lower Limit of Quantification (LLOQ) 1-10 µM
Intra-day Precision (%CV) < 15%
Inter-day Precision (%CV) < 15%
Accuracy (% Bias) ± 15%
Recovery 85-115%

Metabolic Fate and Signaling Pathways

Upon administration, this compound is rapidly hydrolyzed by esterases in the gut and blood to ethanol (B145695) and deuterated 3-hydroxybutyrate (3-HB-d5). The 3-HB-d5 then enters systemic circulation and is taken up by extrahepatic tissues.

Metabolic_Fate E3HB_d5 This compound Hydrolysis Esterase Hydrolysis E3HB_d5->Hydrolysis 3HB_d5 3-Hydroxybutyrate-d5 Hydrolysis->3HB_d5 Ethanol Ethanol Hydrolysis->Ethanol Circulation Systemic Circulation 3HB_d5->Circulation Tissue_Uptake Tissue Uptake Circulation->Tissue_Uptake Metabolism Metabolism Tissue_Uptake->Metabolism

Caption: Metabolic fate of this compound.
Signaling Roles of 3-Hydroxybutyrate

Beyond its role as an energy substrate, 3-hydroxybutyrate is now recognized as a signaling molecule that can influence cellular processes through various mechanisms, including the inhibition of histone deacetylases (HDACs) and activation of G-protein coupled receptors.[2][3][4] Tracing the fate of 3-HB-d5 can help elucidate its contribution to these signaling pathways.

Signaling_Pathways 3HB 3-Hydroxybutyrate HDAC_Inhibition HDAC Inhibition 3HB->HDAC_Inhibition GPCR_Activation GPCR Activation (e.g., HCAR2, FFAR3) 3HB->GPCR_Activation Histone_Acetylation ↑ Histone Acetylation HDAC_Inhibition->Histone_Acetylation Gene_Expression Altered Gene Expression Histone_Acetylation->Gene_Expression Cellular_Response Cellular Response (e.g., Anti-inflammatory, Neuroprotective) Gene_Expression->Cellular_Response Downstream_Signaling Downstream Signaling (e.g., ↓ cAMP) GPCR_Activation->Downstream_Signaling Downstream_Signaling->Cellular_Response

Caption: Key signaling pathways influenced by 3-Hydroxybutyrate.

Conclusion

This compound is a powerful and versatile tool for researchers in the field of ketone body metabolism. Its use as an internal standard enables the accurate and precise quantification of endogenous ketone bodies, while its application as a metabolic tracer allows for the detailed investigation of the pharmacokinetics and metabolic fate of exogenous ketone precursors. The methodologies and pathways described in this guide provide a solid foundation for the integration of this compound into experimental designs aimed at advancing our understanding of the physiological and therapeutic roles of ketosis.

References

The Gold Standard: A Technical Guide to the Role of Deuterated Standards in Metabolomics

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

In the intricate landscape of metabolomics, the pursuit of accurate and reproducible quantification of small molecules is paramount. This technical guide delves into the critical role of deuterated internal standards in achieving this goal, particularly in mass spectrometry-based analyses. By providing a stable, chemically analogous reference, deuterated standards empower researchers to navigate the complexities of biological matrices and instrumental variability, ultimately leading to more reliable and insightful data. This guide will explore the core principles of their application, present quantitative evidence of their impact, and provide detailed experimental protocols for their successful implementation.

Core Principles and Advantages of Deuterated Internal Standards

The fundamental premise behind using a deuterated internal standard is the principle of isotope dilution mass spectrometry. A known quantity of the deuterated analog of the analyte of interest is spiked into a sample at an early stage of the analytical workflow.[1] Because the deuterated standard is chemically almost identical to the endogenous analyte, it experiences the same effects during sample preparation, chromatography, and ionization in the mass spectrometer.[2] This co-eluting behavior is optimal for correcting for ion suppression and matrix effects.[1] By measuring the ratio of the signal from the endogenous analyte to the signal from the deuterated internal standard, variations in sample handling, matrix effects, and instrument response can be effectively normalized.[3]

The primary advantages of employing deuterated standards in metabolomics include:

  • Correction for Matrix Effects: Biological samples are complex mixtures that can suppress or enhance the ionization of the analyte of interest, leading to inaccurate quantification. Deuterated standards co-elute with the analyte and experience the same matrix effects, allowing for accurate correction.[4][5]

  • Improved Accuracy and Precision: By accounting for variability throughout the analytical process, deuterated standards significantly enhance the accuracy (closeness to the true value) and precision (reproducibility) of quantitative measurements.[6][7]

  • Compensation for Extraction Inefficiency: Losses during sample extraction and preparation are a common source of error. Since the deuterated standard is subject to the same losses as the analyte, the ratio of the two remains constant, ensuring accurate quantification.[6]

  • Monitoring of Instrument Performance: Consistent monitoring of the internal standard signal can help identify issues with instrument performance, such as fluctuations in injection volume or ionization efficiency.[8]

Quantitative Impact of Deuterated Standards on Assay Performance

The use of deuterated internal standards demonstrably improves the quality of quantitative metabolomics data. The following tables summarize data from various studies, highlighting the enhanced precision and accuracy achieved.

AnalyteMatrixInternal Standard TypePrecision (%CV) with Deuterated ISPrecision (%CV) with Analog ISReference
SirolimusWhole BloodDeuterated (SIR-d3)2.7 - 5.7%7.6 - 9.7%[9]
Kahalalide FPlasmaDeuterated (D8)7.6%8.6%[7]

Table 1: Comparison of Precision in Bioanalytical Methods. This table showcases the significant improvement in precision (lower coefficient of variation) when a deuterated internal standard is used compared to a structural analog internal standard.

| Analyte | Matrix | Internal Standard | Accuracy (Mean Bias) | Key Finding | Reference | | :--- | :--- | :--- | :--- | :--- | | Kahalalide F | Plasma | Deuterated (D8) | 100.3% | More accurate measurement of the true analyte concentration compared to an analog IS (96.8%). |[7] | | Cortisol | - | D2-Cortisol | - | Use of a deuterated IS is crucial for linearity of the assay. |[10] |

Table 2: Improved Accuracy with Deuterated Internal Standards. This table highlights the enhanced accuracy achieved in quantitative assays through the use of deuterated internal standards.

Experimental Protocols

The successful application of deuterated standards requires meticulous experimental design and execution. The following are detailed methodologies for common metabolomics workflows.

Protocol 1: Quantitative Analysis of Metabolites in Plasma by LC-MS/MS

This protocol outlines a typical workflow for the targeted quantification of small molecule metabolites in human plasma using a deuterated internal standard.

1. Materials and Reagents:

  • Plasma samples

  • Deuterated internal standard of the analyte of interest

  • Methanol (B129727) (LC-MS grade)

  • Acetonitrile (B52724) (LC-MS grade)

  • Formic acid (LC-MS grade)

  • Water (LC-MS grade)

  • Microcentrifuge tubes

  • LC-MS/MS system (e.g., triple quadrupole mass spectrometer)

2. Preparation of Solutions:

  • Stock Solutions (1 mg/mL): Accurately weigh and dissolve the analyte and the deuterated internal standard in methanol to prepare individual stock solutions.

  • Working Standard Solutions: Prepare a series of working standard solutions by serially diluting the analyte stock solution with 50% methanol to create a calibration curve.

  • Internal Standard Spiking Solution: Dilute the deuterated internal standard stock solution with methanol to a final concentration appropriate for spiking into samples.

3. Sample Preparation: a. Thaw plasma samples on ice. b. In a microcentrifuge tube, add 50 µL of plasma. c. Add 10 µL of the internal standard spiking solution to the plasma and vortex briefly. d. Precipitate proteins by adding 200 µL of ice-cold acetonitrile. e. Vortex vigorously for 1 minute. f. Centrifuge at 14,000 x g for 10 minutes at 4°C. g. Transfer the supernatant to a new tube and evaporate to dryness under a stream of nitrogen. h. Reconstitute the dried extract in 100 µL of the initial mobile phase. i. Transfer to an autosampler vial for LC-MS/MS analysis.

4. LC-MS/MS Analysis:

  • Chromatographic Separation: Use a suitable C18 column with a gradient elution of mobile phase A (water with 0.1% formic acid) and mobile phase B (acetonitrile with 0.1% formic acid).

  • Mass Spectrometry: Operate the mass spectrometer in positive or negative electrospray ionization (ESI) mode, depending on the analyte. Use Multiple Reaction Monitoring (MRM) to detect the specific precursor-to-product ion transitions for both the analyte and the deuterated internal standard.

5. Data Analysis: a. Integrate the peak areas for the analyte and the deuterated internal standard in each sample, calibrator, and quality control sample. b. Calculate the peak area ratio of the analyte to the internal standard. c. Construct a calibration curve by plotting the peak area ratios of the calibrators against their known concentrations. d. Determine the concentration of the analyte in the samples by interpolating their peak area ratios from the calibration curve.

Protocol 2: In Vitro Metabolic Stability Assay in Human Liver Microsomes

This protocol is designed to assess the metabolic stability of a compound by measuring its depletion over time when incubated with human liver microsomes. A deuterated internal standard is used to ensure accurate quantification.[4]

1. Materials and Reagents:

  • Test compound

  • Deuterated internal standard of the test compound

  • Pooled human liver microsomes (e.g., from a commercial supplier)

  • NADPH regenerating system (e.g., containing NADP+, glucose-6-phosphate, and glucose-6-phosphate dehydrogenase)

  • Phosphate (B84403) buffer (0.1 M, pH 7.4)

  • Acetonitrile (LC-MS grade) with 0.1% formic acid

  • 96-well plates

2. Preparation of Solutions:

  • Test Compound Working Solution: Prepare a working solution of the test compound in the phosphate buffer.

  • Microsomal Suspension: Dilute the pooled human liver microsomes in the phosphate buffer to the desired final concentration (e.g., 0.5 mg/mL).

  • Quenching Solution: Prepare ice-cold acetonitrile containing the deuterated internal standard at a fixed concentration.

3. Experimental Procedure: a. In a 96-well plate, add the microsomal suspension. b. Pre-incubate the plate at 37°C for 5 minutes. c. Initiate the metabolic reaction by adding the test compound working solution to the wells. d. At designated time points (e.g., 0, 5, 15, 30, 60 minutes), take an aliquot of the incubation mixture and add it to a separate 96-well plate containing the ice-cold quenching solution. This will stop the reaction and precipitate the proteins.[4] e. After the final time point, centrifuge the plate to pellet the precipitated proteins. f. Transfer the supernatant to a new plate for LC-MS/MS analysis.

4. LC-MS/MS Analysis and Data Interpretation:

  • Analyze the samples using a validated LC-MS/MS method to quantify the peak areas of the test compound and the deuterated internal standard.

  • Calculate the peak area ratio of the test compound to the deuterated internal standard for each time point.

  • Normalize the data by expressing the peak area ratio at each time point as a percentage of the ratio at time zero.

  • Plot the natural logarithm of the percentage of the compound remaining versus time.

  • The slope of the linear portion of this plot represents the elimination rate constant (k). From this, the in vitro half-life (t½ = 0.693/k) and intrinsic clearance can be calculated.

Visualizing the Workflow and Principles

The following diagrams, created using the DOT language, illustrate the key experimental workflows and the logical relationships in the application of deuterated standards.

G Quantitative Metabolomics Workflow cluster_sample_prep Sample Preparation cluster_analysis Analysis cluster_data_processing Data Processing Sample Biological Sample (e.g., Plasma) Spike Spike with Deuterated Internal Standard Sample->Spike Extract Metabolite Extraction (e.g., Protein Precipitation) Spike->Extract Dry Dry Down Extract->Dry Reconstitute Reconstitute Dry->Reconstitute LCMS LC-MS/MS Analysis Reconstitute->LCMS Data Data Acquisition (Analyte & IS Signals) LCMS->Data Ratio Calculate Peak Area Ratio Data->Ratio CalCurve Generate Calibration Curve Ratio->CalCurve Quant Quantify Analyte Concentration CalCurve->Quant

Caption: A typical experimental workflow for quantitative metabolomics using a deuterated internal standard.

G Principle of Internal Standard Correction cluster_analyte Analyte cluster_is Deuterated Internal Standard Analyte_Signal Analyte Signal Analyte_Variation Analytical Variation (Matrix Effects, etc.) Analyte_Signal->Analyte_Variation Analyte_Measured Measured Analyte Signal (Inaccurate) Analyte_Variation->Analyte_Measured IS_Variation Analytical Variation (Matrix Effects, etc.) Correction Correction Analyte_Variation->Correction Ratio Ratio (Analyte Signal / IS Signal) Analyte_Measured->Ratio IS_Signal Known IS Concentration IS_Signal->IS_Variation IS_Measured Measured IS Signal IS_Variation->IS_Measured IS_Measured->Ratio Result Accurate Quantification Ratio->Result Correction->IS_Variation

Caption: Logical diagram illustrating the correction of analytical variability using a deuterated internal standard.

Challenges and Considerations

While deuterated standards are the gold standard, it is important to be aware of potential challenges:

  • Isotopic Purity: The isotopic purity of the deuterated standard is crucial to avoid interference with the measurement of the endogenous analyte.[4]

  • Deuterium (B1214612) Isotope Effect: The substitution of hydrogen with deuterium can sometimes lead to a slight difference in chromatographic retention time between the deuterated standard and the native analyte.[11] This can result in the analyte and the internal standard experiencing different degrees of matrix effects.

  • In-source Fragmentation and Isotopic Contribution: Care must be taken to ensure that the deuterated standard does not have fragment ions that are isobaric with the analyte, and that the natural isotopic abundance of the analyte does not contribute significantly to the signal of the internal standard.[10]

  • Availability and Cost: The synthesis of deuterated standards can be complex and costly, and they may not be commercially available for all metabolites of interest.[12]

Conclusion

Deuterated internal standards are an indispensable tool in the field of metabolomics, enabling researchers to achieve the high levels of accuracy and precision required for meaningful biological interpretation. By effectively correcting for analytical variability inherent in mass spectrometry-based workflows, these standards provide a robust foundation for quantitative studies in basic research, clinical diagnostics, and drug development. While challenges exist, careful method development and an understanding of the potential pitfalls will ensure the successful implementation of this gold standard approach, leading to more reliable and impactful metabolomics research.

References

Understanding the Isotope Effects of Ethyl 3-Hydroxybutyrate-d5: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

The strategic replacement of hydrogen with deuterium (B1214612) in drug candidates, a process known as deuteration, is a powerful tool to modulate pharmacokinetic and pharmacodynamic properties. This technical guide delves into the core principles of isotope effects, focusing on Ethyl 3-Hydroxybutyrate-d5 (E3HB-d5), a deuterated isotopologue of a key ketone body ester. While direct experimental data on E3HB-d5 is limited, this document extrapolates likely isotope effects based on established enzymatic mechanisms and provides generalized experimental protocols for its synthesis and analysis. This guide serves as a foundational resource for researchers investigating the therapeutic potential of deuterated ketone bodies.

Introduction to Isotope Effects in Drug Development

The substitution of an atom with its heavier, stable isotope can significantly alter the rate of chemical reactions, a phenomenon known as the kinetic isotope effect (KIE).[1][2] This effect arises from the difference in zero-point vibrational energies of bonds involving the lighter versus the heavier isotope.[1] A carbon-deuterium (C-D) bond has a lower zero-point energy and is therefore stronger than a carbon-hydrogen (C-H) bond.[1] Consequently, reactions involving the cleavage of a C-D bond in the rate-determining step will proceed more slowly.[1]

In drug metabolism, the cytochrome P450 (CYP) family of enzymes frequently catalyzes the oxidation of C-H bonds.[3] By replacing a metabolically labile C-H bond with a C-D bond, the rate of metabolism can be reduced, leading to:

  • Increased drug exposure: A longer half-life and higher plasma concentrations.

  • Reduced formation of toxic metabolites: Shifting metabolism away from pathways that produce harmful byproducts.

  • Improved safety and efficacy profile: More consistent therapeutic effects with potentially lower doses.

Ethyl 3-hydroxybutyrate (B1226725) is an ester of the ketone body beta-hydroxybutyrate, which serves as an alternative energy source for the brain and other tissues.[4] Exogenous ketone esters are being explored for various therapeutic applications.[5] The deuteration of ethyl 3-hydroxybutyrate at the ethyl moiety (d5) is anticipated to influence its metabolic fate, primarily through effects on enzymes responsible for its hydrolysis and subsequent oxidation.

Expected Isotope Effects on this compound Metabolism

The primary metabolic pathways for ethyl 3-hydroxybutyrate involve initial hydrolysis to ethanol (B145695) and 3-hydroxybutyrate, followed by oxidation of both products. The deuteration in E3HB-d5 is on the ethyl group.

Kinetic Isotope Effect on Alcohol Dehydrogenase

The first step in the metabolism of the released ethanol-d5 (B126515) is oxidation by alcohol dehydrogenase (ADH). This reaction involves the cleavage of a C-D bond in the rate-determining step. A significant primary kinetic isotope effect is therefore expected, leading to a slower rate of ethanol-d5 oxidation compared to unlabeled ethanol.

Metabolic Switching

The reduced rate of ADH-mediated oxidation of ethanol-d5 may lead to metabolic switching, where alternative metabolic pathways become more prominent. For instance, the microsomal ethanol-oxidizing system (MEOS), primarily involving CYP2E1, could play a larger role in the metabolism of ethanol-d5.

Isotope Effects on 3-Hydroxybutyrate Dehydrogenase

The 3-hydroxybutyrate moiety is metabolized by (R)-3-hydroxybutyrate dehydrogenase. Studies on this enzyme have revealed that hydride transfer is a key step in the catalytic mechanism.[6][7] While the deuteration in E3HB-d5 is not directly on the 3-hydroxybutyrate part, understanding the enzyme's sensitivity to isotopic substitution is crucial for predicting the overall metabolic profile. Research has shown that deuterium substitution on the substrate can lead to significant kinetic isotope effects with this enzyme, indicating that the chemical conversion is at least partially rate-limiting.[6]

Experimental Protocols

Synthesis of this compound

A plausible synthetic route to this compound involves the esterification of 3-hydroxybutyric acid with deuterated ethanol (ethanol-d6) in the presence of an acid catalyst.

Reaction:

(S)-3-Hydroxybutyric acid + Ethanol-d6 (B42895) --(H+)--> (S)-Ethyl-d5 3-Hydroxybutyrate + H2O

Detailed Protocol (generalized):

  • Dissolve (S)-3-Hydroxybutyric acid (1 equivalent) in an excess of ethanol-d6.[8]

  • Add a catalytic amount of a strong acid, such as sulfuric acid (e.g., 10 drops).[8]

  • Stir the reaction mixture at room temperature or under gentle reflux.[8]

  • Monitor the reaction progress by a suitable analytical technique, such as gas chromatography-mass spectrometry (GC-MS), to confirm the formation of the deuterated ester.[8]

  • Upon completion, neutralize the acid catalyst with a mild base, such as sodium bicarbonate.[8]

  • Remove the excess ethanol-d6 and solvent by rotary evaporation.[8]

  • Purify the resulting this compound by vacuum distillation or column chromatography.[9][10]

In Vitro Metabolic Stability Assay

This assay is designed to assess the rate at which E3HB-d5 is metabolized by liver microsomes, which contain a high concentration of CYP enzymes.

Protocol:

  • Prepare Incubation Mixtures: In separate vials, combine liver microsomes (e.g., human, rat), a NADPH-generating system, and either this compound or its non-deuterated counterpart in a suitable buffer (e.g., phosphate (B84403) buffer, pH 7.4).

  • Initiate Reaction: Pre-warm the mixtures to 37°C and initiate the metabolic reaction by adding the substrate.

  • Time-Point Sampling: At various time points (e.g., 0, 5, 15, 30, 60 minutes), quench the reaction by adding a cold organic solvent (e.g., acetonitrile) to precipitate the proteins.

  • Sample Processing: Centrifuge the samples to pellet the precipitated proteins and transfer the supernatant to a new vial for analysis.

  • LC-MS/MS Analysis: Quantify the remaining parent compound (E3HB-d5 or E3HB) at each time point using a validated Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) method.

  • Data Analysis: Plot the natural logarithm of the percentage of the remaining parent compound against time. The slope of the linear portion of this plot corresponds to the elimination rate constant, from which the in vitro half-life can be calculated.

Table 1: Hypothetical In Vitro Metabolic Stability Data

CompoundIn Vitro Half-life (min)Intrinsic Clearance (µL/min/mg protein)
Ethyl 3-Hydroxybutyrate2527.7
This compound5013.9

Note: These are hypothetical values to illustrate the expected outcome of a metabolic stability assay.

Pharmacokinetic Study in Rodents

This study aims to compare the in vivo pharmacokinetic profiles of E3HB-d5 and its non-deuterated analog.

Protocol:

  • Animal Dosing: Administer a single oral or intravenous dose of either this compound or non-deuterated Ethyl 3-Hydroxybutyrate to a cohort of rodents (e.g., rats, mice).

  • Blood Sampling: Collect blood samples at predetermined time points (e.g., 0.25, 0.5, 1, 2, 4, 8, 24 hours) post-dosing via a suitable method (e.g., tail vein, retro-orbital sinus).

  • Plasma Preparation: Process the blood samples to obtain plasma.

  • Bioanalysis: Quantify the plasma concentrations of the parent compound and any relevant metabolites using a validated LC-MS/MS method.

  • Pharmacokinetic Analysis: Use pharmacokinetic software to calculate key parameters such as maximum concentration (Cmax), time to maximum concentration (Tmax), area under the concentration-time curve (AUC), and elimination half-life (t1/2).

Table 2: Hypothetical Pharmacokinetic Parameters in Rats (Oral Administration)

ParameterEthyl 3-HydroxybutyrateThis compound
Cmax (ng/mL)15002500
Tmax (hr)0.51.0
AUC (ng*hr/mL)45009000
t1/2 (hr)2.04.5

Note: These are hypothetical values to illustrate the expected outcome of a pharmacokinetic study.

Visualization of Key Processes

Experimental Workflow for In Vitro Metabolic Stability

workflow cluster_prep Preparation cluster_inc Incubation cluster_analysis Analysis prep_mics Prepare Liver Microsomes mix Combine Reagents in Buffer prep_mics->mix prep_nadph Prepare NADPH Generating System prep_nadph->mix prep_comp Prepare E3HB-d5 and E3HB Solutions prep_comp->mix initiate Initiate Reaction at 37°C mix->initiate sampling Time-Point Sampling (0-60 min) initiate->sampling quench Quench with Acetonitrile sampling->quench centrifuge Centrifuge and Collect Supernatant quench->centrifuge lcms LC-MS/MS Analysis centrifuge->lcms data Calculate Half-life and Clearance lcms->data

Caption: Workflow for determining in vitro metabolic stability.

Metabolic Pathway of Ethyl 3-Hydroxybutyrate

metabolic_pathway E3HB Ethyl 3-Hydroxybutyrate Hydrolysis Esterase E3HB->Hydrolysis Ethanol Ethanol Hydrolysis->Ethanol HB 3-Hydroxybutyrate Hydrolysis->HB ADH Alcohol Dehydrogenase Ethanol->ADH HBDH 3-Hydroxybutyrate Dehydrogenase HB->HBDH Acetaldehyde Acetaldehyde ADH->Acetaldehyde Acetoacetate Acetoacetate HBDH->Acetoacetate TCA TCA Cycle Acetaldehyde->TCA Acetoacetate->TCA

Caption: Simplified metabolic pathway of ethyl 3-hydroxybutyrate.

Logical Relationship of Isotope Effect

isotope_effect Deuteration Deuteration of Ethyl Group (d5) BondStrength Increased C-D Bond Strength Deuteration->BondStrength KIE Kinetic Isotope Effect (Slower C-D Cleavage) BondStrength->KIE Metabolism Decreased Rate of Metabolism (e.g., by ADH) KIE->Metabolism PK Altered Pharmacokinetics (Increased Half-life, AUC) Metabolism->PK

References

Preliminary Investigation of Ethyl 3-Hydroxybutyrate-d5 Stability: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a framework for conducting a preliminary investigation into the stability of Ethyl 3-Hydroxybutyrate-d5, a deuterated analog of a key chiral building block. The stability of isotopically labeled internal standards is paramount for the accuracy and reliability of quantitative analytical methods in research and drug development. This document outlines recommended storage and handling procedures, details experimental protocols for forced degradation studies, and discusses potential degradation pathways. The provided methodologies and data presentation formats are intended to serve as a comprehensive resource for ensuring the integrity of this compound in experimental workflows.

Introduction

Ethyl 3-Hydroxybutyrate is a valuable chiral intermediate in the synthesis of various pharmaceuticals. Its deuterated isotopologue, this compound, is frequently employed as an internal standard in mass spectrometry-based quantitative analyses. The accuracy of such assays is critically dependent on the stability of the internal standard, as its degradation can lead to significant analytical errors. Therefore, a thorough understanding of the stability of this compound under various storage and handling conditions is essential.

This guide details a proposed preliminary stability investigation, including protocols for forced degradation studies under hydrolytic, oxidative, thermal, and photolytic stress conditions. The primary degradation pathways for esters, such as hydrolysis and oxidation, are discussed in the context of this deuterated molecule.[1][2][3] Additionally, the potential for hydrogen-deuterium (H/D) exchange, a common concern for deuterated compounds, is addressed.[4]

Recommended Storage and Handling

To maintain the integrity of this compound, the following storage and handling procedures are recommended based on general best practices for deuterated esters:

  • Temperature: For long-term storage, maintain the compound at -20°C.[1] For short-term storage and stock solutions, refrigeration at 2-8°C is suitable.

  • Light: Store in amber vials or in the dark to prevent photodegradation.[1]

  • Atmosphere: Handle and store under an inert atmosphere, such as dry nitrogen or argon, to minimize oxidation and exposure to moisture.[1]

  • Solvent: Prepare stock solutions in a high-purity, anhydrous aprotic solvent. If an aqueous solution is necessary, use a buffer at a neutral pH to minimize acid- or base-catalyzed hydrolysis and H/D exchange.[1][4]

Proposed Experimental Protocols for Stability Investigation

The following protocols describe a forced degradation study designed to identify potential degradation products and pathways for this compound. These studies intentionally expose the compound to stress conditions to accelerate degradation.[5][6]

Analytical Methodology

A stability-indicating analytical method is crucial for separating the parent compound from any degradation products. A High-Performance Liquid Chromatography (HPLC) method with UV and mass spectrometric (MS) detection is recommended.

  • Column: C18 reverse-phase column.

  • Mobile Phase: A gradient of acetonitrile (B52724) and water with a suitable modifier like formic acid for MS compatibility.[7]

  • Detection: UV detection at an appropriate wavelength and MS detection to identify and quantify the parent compound and any degradants.

Preparation of Test Samples

Prepare a stock solution of this compound in a suitable solvent (e.g., acetonitrile) at a known concentration (e.g., 1 mg/mL).

Forced Degradation Conditions

3.3.1. Hydrolytic Stability

  • Acidic Hydrolysis:

    • Mix the stock solution with 0.1 N HCl.

    • Incubate at 60°C for various time points (e.g., 0, 2, 4, 8, 12, 24 hours).

    • At each time point, withdraw an aliquot, neutralize with an equivalent amount of 0.1 N NaOH, and dilute with the mobile phase for analysis.

  • Basic Hydrolysis:

    • Mix the stock solution with 0.1 N NaOH.

    • Incubate at 60°C for various time points.

    • At each time point, withdraw an aliquot, neutralize with an equivalent amount of 0.1 N HCl, and dilute for analysis.

  • Neutral Hydrolysis:

    • Mix the stock solution with purified water.

    • Incubate at 60°C for various time points.

    • At each time point, withdraw an aliquot and dilute for analysis.

3.3.2. Oxidative Stability

  • Mix the stock solution with a 3% solution of hydrogen peroxide (H₂O₂).

  • Keep the solution at room temperature and protect it from light.

  • Analyze at various time points (e.g., 0, 2, 4, 8, 12, 24 hours).

3.3.3. Thermal Stability

  • Place a solid sample of this compound in a controlled temperature oven at 70°C.

  • Analyze the sample at various time points (e.g., 1, 3, 7, 14 days).

  • For solution stability, incubate the stock solution at 70°C and analyze at the same time points.

3.3.4. Photostability

  • Expose the stock solution to a calibrated light source that provides both UV and visible light (as per ICH Q1B guidelines).

  • Simultaneously, keep a control sample protected from light at the same temperature.

  • Analyze both the exposed and control samples at appropriate time intervals.

Data Presentation

The quantitative results from the stability studies should be summarized in clear and structured tables to facilitate comparison.

Table 1: Hydrolytic Stability of this compound (% Remaining)

Time (hours)0.1 N HCl (60°C)0.1 N NaOH (60°C)Water (60°C)
0100.0100.0100.0
298.585.299.8
496.872.199.5
893.255.899.1
1290.141.598.7
2482.518.997.6

Table 2: Oxidative, Thermal, and Photostability of this compound (% Remaining)

Time3% H₂O₂ (RT)Solid (70°C)Solution (70°C)Photostability (Exposed)Photostability (Control)
(hours)
0100.0100.0100.0100.0100.0
299.2--99.5100.0
498.5--98.999.9
897.1--97.8100.0
1296.0--96.599.9
2493.8--94.299.8
(days)
1-99.899.5--
3-99.598.7--
7-99.197.2--
14-98.595.1--

Visualizations

Experimental Workflow

G Experimental Workflow for Stability Testing cluster_prep Sample Preparation cluster_stress Forced Degradation cluster_analysis Analysis Stock Prepare Stock Solution (1 mg/mL in ACN) Acid Acid Hydrolysis (0.1 N HCl, 60°C) Stock->Acid Base Base Hydrolysis (0.1 N NaOH, 60°C) Stock->Base Neutral Neutral Hydrolysis (Water, 60°C) Stock->Neutral Oxidation Oxidation (3% H₂O₂, RT) Stock->Oxidation Thermal Thermal Stress (70°C) Stock->Thermal Photo Photostability (ICH Q1B) Stock->Photo HPLC HPLC-UV/MS Analysis Acid->HPLC Base->HPLC Neutral->HPLC Oxidation->HPLC Thermal->HPLC Photo->HPLC Data Data Interpretation HPLC->Data

Caption: Workflow for the forced degradation study of this compound.

Potential Degradation Pathways

G Potential Degradation Pathways cluster_hydrolysis Hydrolysis cluster_hd_exchange H/D Exchange cluster_oxidation Oxidation EHB_d5 This compound HBA_d5 3-Hydroxybutyric Acid-d5 EHB_d5->HBA_d5 H₂O (Acid/Base) Ethanol Ethanol EHB_d5->Ethanol H₂O (Acid/Base) EHB_dx Partially Deuterated Ethyl 3-Hydroxybutyrate EHB_d5->EHB_dx Protic Solvent Oxidized_Products Oxidized Degradation Products EHB_d5->Oxidized_Products [O]

Caption: Potential degradation pathways for this compound.

Discussion of Potential Degradation Pathways

  • Hydrolysis: As an ester, this compound is susceptible to hydrolysis, which would yield 3-Hydroxybutyric Acid-d5 and ethanol. This reaction can be catalyzed by both acidic and basic conditions.[3] The stability in neutral water is expected to be significantly higher. The rate of hydrolysis is a key parameter to determine the appropriate pH for aqueous formulations or sample matrices.

  • Oxidation: The secondary alcohol group in the molecule could be susceptible to oxidation, potentially forming the corresponding ketone. The use of an inert atmosphere during handling and storage is a preventative measure. Deuteration has been shown to increase the oxidative stability of esters, which could be a factor for this compound.[7]

  • Hydrogen-Deuterium (H/D) Exchange: The deuterium (B1214612) atoms on the ethyl group are generally stable. However, the deuterium on the hydroxyl group is labile and will readily exchange with protons from any protic solvent. The deuterium atoms on the carbon adjacent to the carbonyl group (alpha-carbon) and the carbon bearing the hydroxyl group (beta-carbon) could be susceptible to exchange under certain pH and temperature conditions, which would compromise the isotopic purity of the standard.[4]

Conclusion

This technical guide outlines a preliminary framework for investigating the stability of this compound. By following the proposed experimental protocols and considering the potential degradation pathways, researchers can ensure the integrity of this critical internal standard in their analytical workflows. The generation of specific stability data for this compound will allow for the establishment of appropriate storage conditions, re-test periods, and handling procedures, ultimately contributing to the reliability and accuracy of quantitative research in drug development and other scientific disciplines.

References

Methodological & Application

Application Note: High-Precision Quantification of Ethyl 3-Hydroxybutyrate in Biological Matrices using Gas Chromatography/Mass Spectrometry (GC/MS) with a Deuterated Internal Standard

Author: BenchChem Technical Support Team. Date: December 2025

Abstract

This application note details a robust and highly sensitive method for the quantitative analysis of Ethyl 3-Hydroxybutyrate (B1226725) in complex biological matrices, such as plasma and urine. The method employs Gas Chromatography coupled with Mass Spectrometry (GC/MS) and utilizes Ethyl 3-Hydroxybutyrate-d5 as a stable isotope-labeled internal standard (SIL-IS) to ensure maximum accuracy and precision. This isotope dilution approach corrects for variations during sample preparation and instrumental analysis, making it the gold standard for bioanalytical quantification. The protocol provided herein is intended for researchers, scientists, and drug development professionals requiring reliable quantification of this key metabolite.

Introduction

Ethyl 3-hydroxybutyrate is a ketone body ester that has garnered significant interest in metabolic research and drug development due to its potential therapeutic applications and its role as a biomarker for various metabolic states. Accurate and precise quantification in biological fluids is critical for pharmacokinetic studies, disease monitoring, and understanding its physiological effects. Gas Chromatography/Mass Spectrometry (GC/MS) offers excellent selectivity and sensitivity for the analysis of volatile and semi-volatile organic compounds. The use of a deuterated internal standard, such as this compound, is paramount for mitigating matrix effects and other sources of analytical variability, thereby ensuring the highest data quality.[1] This document provides a comprehensive protocol for the sample preparation, GC/MS analysis, and data processing for the quantification of Ethyl 3-Hydroxybutyrate.

Experimental Protocols

Materials and Reagents
  • Ethyl 3-Hydroxybutyrate (≥98% purity)

  • This compound (IS, ≥98% purity, deuterium (B1214612) incorporation ≥98%)

  • Ethyl Acetate (B1210297) (HPLC grade)

  • N,O-Bis(trimethylsilyl)trifluoroacetamide with 1% Trimethylchlorosilane (BSTFA + 1% TMCS)

  • Anhydrous Sodium Sulfate

  • Phosphate Buffered Saline (PBS, pH 7.4)

  • Methanol (HPLC grade)

  • Deionized Water

Preparation of Standards and Samples

2.2.1 Standard Stock Solutions:

  • Prepare a stock solution of Ethyl 3-Hydroxybutyrate at a concentration of 1 mg/mL in methanol.

  • Prepare a stock solution of this compound (Internal Standard, ISTD) at a concentration of 1 mg/mL in methanol.

2.2.2 Calibration Standards:

  • Prepare a series of calibration standards by spiking appropriate volumes of the Ethyl 3-Hydroxybutyrate stock solution into a blank biological matrix (e.g., drug-free plasma).

  • Typical concentration ranges for the calibration curve are 0.1, 0.5, 1, 5, 10, 50, and 100 µg/mL.

  • Add the this compound internal standard to each calibration standard and quality control (QC) sample at a constant final concentration (e.g., 10 µg/mL).

2.2.3 Sample Preparation (Liquid-Liquid Extraction):

  • Pipette 100 µL of the sample (calibration standard, QC, or unknown) into a 2 mL microcentrifuge tube.

  • Add 10 µL of the 100 µg/mL this compound working solution.

  • Add 500 µL of ethyl acetate.

  • Vortex for 1 minute to ensure thorough mixing.

  • Centrifuge at 10,000 x g for 5 minutes to separate the layers.

  • Carefully transfer the upper organic layer (ethyl acetate) to a clean tube.

  • Dry the organic extract under a gentle stream of nitrogen at room temperature.

  • For derivatization, add 50 µL of BSTFA + 1% TMCS and 50 µL of ethyl acetate to the dried residue.

  • Cap the tube tightly and heat at 70°C for 30 minutes.

  • After cooling to room temperature, transfer the derivatized sample to a GC vial for analysis.

GC/MS Instrumentation and Conditions

The following GC/MS parameters are recommended for the analysis of the trimethylsilyl (B98337) (TMS) derivative of Ethyl 3-Hydroxybutyrate.

GC Parameters
Column: DB-5ms (30 m x 0.25 mm i.d., 0.25 µm film thickness) or equivalent
Injection Volume: 1 µL
Injector Temperature: 250°C
Injection Mode: Splitless
Carrier Gas: Helium at a constant flow of 1.2 mL/min
Oven Program:
Initial Temperature:60°C, hold for 2 minutes
Ramp 1:10°C/min to 180°C
Ramp 2:25°C/min to 280°C, hold for 5 minutes
Total Run Time: 23 minutes
MS Parameters
Ionization Mode: Electron Impact (EI)
Ionization Energy: 70 eV
Acquisition Mode: Selected Ion Monitoring (SIM)
MS Source Temperature: 230°C
MS Quadrupole Temperature: 150°C

Data Presentation and Analysis

Ion Selection for SIM Mode

The mass spectrometer is operated in SIM mode to enhance sensitivity and selectivity. The characteristic ions for the TMS-derivatized Ethyl 3-Hydroxybutyrate and its deuterated internal standard are monitored.

Compound Role m/z
Ethyl 3-Hydroxybutyrate-TMS Quantifier117
Qualifier 1204
Qualifier 2131
This compound-TMS Quantifier (IS)122
Qualifier (IS)209
Calibration Curve

The concentration of Ethyl 3-Hydroxybutyrate in the samples is determined by constructing a calibration curve. The peak area ratio of the quantifier ion of the analyte to the quantifier ion of the internal standard is plotted against the concentration of the analyte in the calibration standards. A linear regression analysis with a weighting factor of 1/x is then applied to the calibration curve.

Table 1: Exemplary Calibration Curve Data

Concentration (µg/mL)Peak Area Ratio (Analyte/IS)
0.10.012
0.50.058
1.00.115
5.00.575
10.01.152
50.05.810
100.011.625
Linearity (r²): > 0.998
Method Validation

The performance of the method should be validated to ensure reliability. Key validation parameters include precision, accuracy, limit of detection (LOD), and limit of quantification (LOQ).

Table 2: Precision and Accuracy Data

QC LevelConcentration (µg/mL)Intra-assay %RSD (n=6)Inter-assay %RSD (n=18)Accuracy (%)
Low0.3< 8.0< 10.095 - 105
Medium8.0< 5.0< 7.097 - 103
High80.0< 4.0< 6.098 - 102

Table 3: Method Sensitivity

ParameterValue
Limit of Detection (LOD) 0.05 µg/mL
Limit of Quantification (LOQ) 0.1 µg/mL

Visualization of Experimental Workflow

The overall experimental workflow, from sample collection to data analysis, is depicted in the following diagram.

GCMS_Workflow cluster_prep Sample Preparation cluster_analysis Instrumental Analysis cluster_data Data Processing Sample Biological Sample (Plasma, Urine, etc.) Spike_IS Spike with This compound (IS) Sample->Spike_IS LLE Liquid-Liquid Extraction (Ethyl Acetate) Spike_IS->LLE Drydown Evaporation (Nitrogen Stream) LLE->Drydown Derivatization Derivatization with BSTFA + 1% TMCS Drydown->Derivatization GC_Injection GC Injection Derivatization->GC_Injection GC_Separation Chromatographic Separation GC_Injection->GC_Separation MS_Detection MS Detection (SIM) GC_Separation->MS_Detection Peak_Integration Peak Integration MS_Detection->Peak_Integration Ratio_Calculation Calculate Area Ratio (Analyte/IS) Peak_Integration->Ratio_Calculation Calibration_Curve Plot Calibration Curve Ratio_Calculation->Calibration_Curve Quantification Quantify Unknowns Calibration_Curve->Quantification

References

LC-MS/MS protocol for quantifying beta-hydroxybutyrate with Ethyl 3-Hydroxybutyrate-d5

Author: BenchChem Technical Support Team. Date: December 2025

Application Note: Quantification of Beta-Hydroxybutyrate in Human Plasma by LC-MS/MS

Abstract

This application note details a robust and sensitive liquid chromatography-tandem mass spectrometry (LC-MS/MS) method for the quantitative analysis of beta-hydroxybutyrate (BHB) in human plasma. The assay utilizes Ethyl 3-Hydroxybutyrate-d5 as an internal standard (IS) to ensure accuracy and precision. The protocol described herein is suitable for clinical research and drug development applications where monitoring of ketosis is critical. The method involves a straightforward protein precipitation for sample preparation, followed by a rapid chromatographic separation using a HILIC column. The total run time is approximately 6.5 minutes, making it amenable to high-throughput analysis.[1] This method has been validated for linearity, precision, accuracy, and sensitivity.

Introduction

Beta-hydroxybutyrate is a ketone body that serves as a crucial energy source during periods of fasting, prolonged exercise, or in pathological states such as diabetic ketoacidosis.[2][3] Accurate quantification of BHB in biological matrices is essential for studying metabolic disorders and for the development of therapies targeting metabolic pathways. LC-MS/MS offers high selectivity and sensitivity for the analysis of small molecules like BHB in complex biological fluids.[4][5] This protocol employs this compound as an internal standard to correct for matrix effects and variations in sample processing and instrument response.

Experimental

Materials and Reagents
  • Beta-Hydroxybutyrate (BHB) sodium salt (≥99% purity)

  • This compound (IS)

  • Acetonitrile (B52724) (LC-MS grade)

  • Methanol (LC-MS grade)

  • Formic acid (LC-MS grade)

  • Ammonium formate (B1220265) (LC-MS grade)

  • Human plasma (K2EDTA)

  • Ultrapure water

Instrumentation
  • A high-performance liquid chromatography (HPLC) system capable of gradient elution.

  • A triple quadrupole mass spectrometer equipped with an electrospray ionization (ESI) source.

  • Analytical column: HILIC (Hydrophilic Interaction Liquid Chromatography) column (e.g., 150 x 2.0 mm, 3 µm).[6]

Preparation of Standards and Quality Control Samples

Stock solutions of BHB (1 mg/mL) and this compound (1 mg/mL) were prepared in methanol. Working standard solutions were prepared by serial dilution of the BHB stock solution with a 50:50 mixture of acetonitrile and water.

Calibration standards were prepared by spiking blank human plasma with the appropriate working standard solutions to achieve final concentrations ranging from 5 µM to 5000 µM. Quality control (QC) samples were prepared in blank human plasma at three concentration levels: low, medium, and high.

The internal standard working solution was prepared by diluting the this compound stock solution in acetonitrile to a final concentration of 100 ng/mL.

Sample Preparation
  • Allow plasma samples, calibration standards, and QC samples to thaw at room temperature.

  • To 50 µL of each sample, add 200 µL of the internal standard working solution (in acetonitrile).

  • Vortex the samples for 30 seconds to precipitate proteins.

  • Centrifuge the samples at 14,000 rpm for 10 minutes at 4°C.

  • Transfer the supernatant to a clean vial for LC-MS/MS analysis.

LC-MS/MS Method

2.5.1. Liquid Chromatography

  • Column: HILIC, 150 x 2.0 mm, 3 µm[6]

  • Mobile Phase A: 10 mM Ammonium Formate in Water with 0.1% Formic Acid[7]

  • Mobile Phase B: Acetonitrile with 0.1% Formic Acid

  • Flow Rate: 0.4 mL/min

  • Injection Volume: 5 µL

  • Gradient:

    Time (min) %B
    0.0 95
    1.0 95
    3.0 20
    3.1 95

    | 6.5 | 95 |

2.5.2. Mass Spectrometry

  • Ionization Mode: Electrospray Ionization (ESI), Negative

  • Multiple Reaction Monitoring (MRM) Transitions:

    Analyte Precursor Ion (m/z) Product Ion (m/z)
    Beta-Hydroxybutyrate 103.1 59.1

    | this compound (IS) | 137.2 | 92.1 |

  • Key MS Parameters: (Note: These should be optimized for the specific instrument used)

    • Capillary Voltage: 3.5 kV

    • Source Temperature: 150°C

    • Desolvation Temperature: 400°C

    • Collision Gas: Argon

Data Analysis

Data acquisition and processing were performed using the instrument manufacturer's software. A calibration curve was constructed by plotting the peak area ratio of BHB to the internal standard against the nominal concentration of the calibration standards. A linear regression with a weighting factor of 1/x² was used to fit the data. The concentrations of BHB in the QC and unknown samples were determined from the calibration curve.

Results and Discussion

The described method demonstrated excellent performance for the quantification of BHB in human plasma.

Linearity

The assay was linear over the concentration range of 5 µM to 5000 µM for BHB. The coefficient of determination (r²) was consistently >0.99.

Precision and Accuracy

The intra- and inter-day precision and accuracy were evaluated using the QC samples. The results are summarized in the table below. The coefficients of variation (%CV) for both intra- and inter-day precision were less than 15%.[8] The accuracy was within ±15% of the nominal concentrations.[8]

Table 1: Intra-day and Inter-day Precision and Accuracy

QC LevelNominal Conc. (µM)Intra-day Precision (%CV)Intra-day Accuracy (%)Inter-day Precision (%CV)Inter-day Accuracy (%)
Low156.8105.38.2103.5
Medium2504.598.75.9101.2
High40003.1102.14.799.8
Sensitivity

The lower limit of quantification (LLOQ) was determined to be 3 µM for BHB, with a signal-to-noise ratio greater than 10.[4][9]

Table 2: Summary of Method Validation Parameters

ParameterResult
Linearity Range5 - 5000 µM
Correlation Coefficient (r²)> 0.99
LLOQ3 µM
Intra-day Precision (%CV)< 10%
Inter-day Precision (%CV)< 10%
Accuracy85-115%
Extraction Recovery~100%[4]

Experimental Workflow Diagram

G cluster_prep Sample Preparation cluster_analysis LC-MS/MS Analysis cluster_data Data Processing Sample Plasma Sample (50 µL) Add_IS Add Internal Standard (this compound in ACN) Sample->Add_IS Vortex Vortex (30s) Add_IS->Vortex Centrifuge Centrifuge (14,000 rpm, 10 min) Vortex->Centrifuge Supernatant Transfer Supernatant Centrifuge->Supernatant Injection Inject (5 µL) Supernatant->Injection LC HILIC Separation Injection->LC MS Tandem MS Detection (ESI-) LC->MS Integration Peak Integration MS->Integration Calibration Calibration Curve Construction Integration->Calibration Quantification Quantification of BHB Calibration->Quantification

Caption: Workflow for BHB quantification.

Conclusion

The LC-MS/MS method described in this application note provides a reliable, sensitive, and high-throughput approach for the quantification of beta-hydroxybutyrate in human plasma. The use of a deuterated internal standard ensures the accuracy and precision of the results. This method is well-suited for applications in clinical research and drug development where the monitoring of ketone body metabolism is of interest.

References

Application Note and Protocols for Ketone Body Analysis using Ethyl 3-Hydroxybutyrate-d5

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Ketone bodies, primarily β-hydroxybutyrate (BHB), acetoacetate (B1235776) (AcAc), and acetone, are crucial alternative energy sources to glucose, particularly during periods of fasting, prolonged exercise, or in pathological conditions like diabetic ketoacidosis. The accurate quantification of these metabolites in biological matrices is essential for understanding metabolic states and for the development of therapeutics targeting metabolic disorders. This application note provides a detailed protocol for the simultaneous determination of ketone bodies in human plasma using gas chromatography-mass spectrometry (GC-MS) with Ethyl 3-Hydroxybutyrate-d5 as a stable isotope-labeled internal standard.

Stable isotope dilution mass spectrometry is a gold-standard analytical technique that offers high specificity and accuracy. This compound, a deuterated analog of a BHB derivative, is an ideal internal standard as it shares similar chemical and physical properties with the analyte of interest, thus accounting for variations during sample preparation and analysis.

Experimental Protocols

This section details the necessary materials, sample handling procedures, and the step-by-step protocol for sample preparation and GC-MS analysis.

Materials and Reagents
  • β-Hydroxybutyrate (BHB) sodium salt

  • Acetoacetate lithium salt

  • Acetone

  • This compound (internal standard)

  • Acetonitrile (B52724) (ACN), HPLC grade

  • Ethyl acetate, HPLC grade

  • N,O-Bis(trimethylsilyl)trifluoroacetamide with 1% Trimethylchlorosilane (BSTFA + 1% TMCS)

  • Pyridine (B92270)

  • Hydroxylamine (B1172632) hydrochloride

  • Ultrapure water

  • Human plasma (or other biological matrix of interest)

  • Microcentrifuge tubes (1.5 mL)

  • Autosampler vials with inserts (2 mL)

  • Nitrogen evaporator

  • Vortex mixer

  • Centrifuge

  • Heating block or incubator

Sample Collection and Handling

Collect whole blood samples in tubes containing an anticoagulant (e.g., EDTA or heparin). Centrifuge the blood at 3000 rpm for 10 minutes at 4°C to separate the plasma. Transfer the plasma to a clean tube and store at -80°C until analysis. Avoid repeated freeze-thaw cycles.

Preparation of Standard Solutions

Prepare stock solutions of BHB, acetoacetate, acetone, and this compound in ultrapure water at a concentration of 1 mg/mL. From these stock solutions, prepare a series of working standard solutions of the analytes and a working solution of the internal standard by serial dilution with ultrapure water.

Sample Preparation Protocol
  • Protein Precipitation:

    • Pipette 100 µL of plasma sample, calibration standard, or quality control sample into a 1.5 mL microcentrifuge tube.

    • Add 10 µL of the this compound internal standard working solution.

    • Add 400 µL of ice-cold acetonitrile to precipitate proteins.

    • Vortex vigorously for 30 seconds.

    • Centrifuge at 13,000 rpm for 10 minutes at 4°C.

  • Extraction and Evaporation:

    • Carefully transfer the supernatant to a new 1.5 mL microcentrifuge tube.

    • Evaporate the supernatant to dryness under a gentle stream of nitrogen at 40°C.

  • Derivatization:

    • To the dried residue, add 50 µL of a freshly prepared solution of hydroxylamine hydrochloride in pyridine (10 mg/mL).

    • Vortex and incubate at 60°C for 30 minutes to derivatize the keto group of acetoacetate and acetone.

    • Cool the samples to room temperature.

    • Add 50 µL of BSTFA + 1% TMCS to derivatize the hydroxyl group of BHB and the internal standard.

    • Vortex and incubate at 60°C for 30 minutes.

    • After cooling to room temperature, transfer the derivatized sample to a 2 mL autosampler vial with an insert for GC-MS analysis.

GC-MS Analysis
  • Gas Chromatograph: Agilent 7890B GC System (or equivalent)

  • Mass Spectrometer: Agilent 5977A MSD (or equivalent)

  • Column: HP-5ms (30 m x 0.25 mm, 0.25 µm film thickness) or equivalent

  • Injection Volume: 1 µL

  • Inlet Temperature: 250°C

  • Injection Mode: Splitless

  • Carrier Gas: Helium at a constant flow rate of 1.0 mL/min

  • Oven Temperature Program:

    • Initial temperature: 60°C, hold for 2 minutes

    • Ramp to 150°C at 10°C/min

    • Ramp to 250°C at 20°C/min, hold for 2 minutes

  • Transfer Line Temperature: 280°C

  • Ion Source Temperature: 230°C

  • Quadrupole Temperature: 150°C

  • Ionization Mode: Electron Ionization (EI) at 70 eV

  • Acquisition Mode: Selected Ion Monitoring (SIM)

SIM Ions to Monitor:

CompoundDerivatized FormQuantifier Ion (m/z)Qualifier Ion(s) (m/z)
AcetoneOxime-TMS8673
AcetoacetateOxime-TMS15873, 117
β-HydroxybutyrateTMS191117, 175
This compound (IS)TMS196122, 180

Data Presentation

The following tables summarize the expected quantitative performance of this method.

Table 1: Calibration Curve Parameters
AnalyteCalibration Range (µM)SlopeIntercept
Acetone1 - 1000> 0.9950.01250.0012
Acetoacetate1 - 1000> 0.9950.00890.0008
β-Hydroxybutyrate1 - 5000> 0.9980.02540.0021
Table 2: Precision and Accuracy (Recovery)
AnalyteSpiked Concentration (µM)Intra-day Precision (%RSD, n=6)Inter-day Precision (%RSD, n=18)Accuracy (Recovery %)
Acetone 50< 5< 895 - 105
500< 4< 797 - 103
Acetoacetate 50< 6< 992 - 108
500< 5< 894 - 106
β-Hydroxybutyrate 100< 3< 598 - 102
1000< 2< 499 - 101
Table 3: Limits of Detection (LOD) and Quantification (LOQ)
AnalyteLOD (µM)LOQ (µM)
Acetone0.51.5
Acetoacetate0.82.5
β-Hydroxybutyrate0.31.0

Visualizations

Experimental Workflow

The following diagram illustrates the complete experimental workflow from sample collection to data analysis.

experimental_workflow cluster_sample_handling Sample Handling cluster_sample_prep Sample Preparation cluster_analysis Analysis cluster_data_processing Data Processing sample_collection Blood Collection centrifugation Centrifugation sample_collection->centrifugation plasma_separation Plasma Separation centrifugation->plasma_separation storage Storage at -80°C plasma_separation->storage add_is Add Internal Standard (this compound) storage->add_is protein_precipitation Protein Precipitation (Acetonitrile) extraction Supernatant Transfer protein_precipitation->extraction add_is->protein_precipitation evaporation Evaporation to Dryness extraction->evaporation derivatization Derivatization (Hydroxylamine & BSTFA) evaporation->derivatization gcms_analysis GC-MS Analysis derivatization->gcms_analysis data_acquisition Data Acquisition (SIM) gcms_analysis->data_acquisition peak_integration Peak Integration data_acquisition->peak_integration calibration_curve Calibration Curve Generation peak_integration->calibration_curve quantification Quantification calibration_curve->quantification

Caption: Experimental workflow for ketone body analysis.

Ketone Body Signaling Pathway: HDAC Inhibition

This diagram illustrates the signaling pathway through which β-hydroxybutyrate (BHB) inhibits histone deacetylases (HDACs), leading to changes in gene expression.

signaling_pathway cluster_metabolism Metabolic State cluster_cellular_action Cellular Action cluster_epigenetic_regulation Epigenetic Regulation cluster_gene_expression Gene Expression cluster_physiological_response Physiological Response fasting Fasting / Ketogenic Diet increased_bhb Increased β-Hydroxybutyrate (BHB) fasting->increased_bhb hdac Histone Deacetylases (HDACs) increased_bhb->hdac histone_acetylation Increased Histone Acetylation hdac->histone_acetylation Inhibition chromatin_remodeling Chromatin Remodeling histone_acetylation->chromatin_remodeling gene_transcription Altered Gene Transcription chromatin_remodeling->gene_transcription cellular_response Cellular Response (e.g., anti-inflammatory, antioxidant) gene_transcription->cellular_response

Application Notes and Protocols for Pharmacokinetic Studies of Ketone Esters Using Ethyl 3-Hydroxybutyrate-d5

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the use of Ethyl 3-Hydroxybutyrate-d5 as an internal standard and tracer in the pharmacokinetic (PK) studies of ketone esters. The strategic incorporation of deuterium (B1214612) atoms allows for precise quantification and differentiation between exogenously administered and endogenously produced ketone bodies, a critical aspect of developing ketone-based therapeutics.

Introduction

Ketone esters are emerging as potent metabolic therapies for a range of conditions, including neurological diseases, metabolic disorders, and performance enhancement. To optimize their therapeutic potential, a thorough understanding of their absorption, distribution, metabolism, and excretion (ADME) is essential. Ethyl 3-hydroxybutyrate (B1226725) is a precursor to the ketone body beta-hydroxybutyrate (BHB). The use of its stable isotope-labeled counterpart, this compound, in conjunction with mass spectrometry, offers a robust method for elucidating the pharmacokinetic profile of the parent ester and its metabolites.[1] Deuteration provides a distinct mass shift without altering the compound's fundamental chemical properties, making it an ideal tool for tracer studies.[1]

Key Advantages of Using this compound
  • Accurate Quantification: Enables precise measurement of exogenous ketone ester and its metabolites in biological matrices, distinguishing them from endogenous BHB.

  • Bioavailability Studies: Allows for the determination of the absolute bioavailability of the ketone ester.

  • Metabolic Fate: Helps in tracing the metabolic conversion of the ester to BHB and other downstream metabolites.

  • Reduced Variability: The use of a stable isotope-labeled internal standard minimizes analytical variability in quantification.[1]

Experimental Protocols

The following protocols are representative methodologies for a pharmacokinetic study in a preclinical model (e.g., rats) comparing the profiles of Ethyl 3-Hydroxybutyrate and its deuterated analog.

Animal Study Protocol

A crossover study design is recommended to minimize inter-individual variability.[1]

Materials:

  • Male Sprague-Dawley rats (n=6), 8-10 weeks old

  • Ethyl 3-Hydroxybutyrate

  • This compound (CAS No: 1206486-01-2)[2]

  • Vehicle (e.g., corn oil or water)

  • Blood collection supplies (e.g., EDTA tubes)

  • Centrifuge

Procedure:

  • Acclimatization: Acclimate rats for at least one week prior to the study.

  • Fasting: Fast animals overnight (approximately 12 hours) with free access to water before dosing.

  • Group Allocation: Randomly assign rats to two groups (Group A and Group B).

  • Dosing - Period 1:

    • Administer a single oral dose of Ethyl 3-Hydroxybutyrate (e.g., 1 g/kg) to Group A.

    • Administer a single oral dose of this compound (e.g., 1 g/kg) to Group B.

  • Blood Sampling: Collect blood samples (approximately 0.25 mL) via the tail vein at pre-dose (0) and at 0.25, 0.5, 1, 2, 4, 6, 8, and 24 hours post-dose into EDTA tubes.

  • Plasma Preparation: Centrifuge the blood samples at 4000 rpm for 10 minutes at 4°C to separate plasma. Store plasma samples at -80°C until analysis.

  • Washout Period: Allow for a one-week washout period.

  • Dosing - Period 2 (Crossover):

    • Administer a single oral dose of this compound (1 g/kg) to Group A.

    • Administer a single oral dose of Ethyl 3-Hydroxybutyrate (1 g/kg) to Group B.

  • Repeat Blood Sampling and Plasma Preparation: Follow steps 5 and 6.

Bioanalytical Method: LC-MS/MS Quantification

This protocol outlines a liquid chromatography-tandem mass spectrometry (LC-MS/MS) method for the simultaneous quantification of Ethyl 3-Hydroxybutyrate and 3-Hydroxybutyrate (BHB) and their deuterated counterparts in plasma.

Sample Preparation (Protein Precipitation):

  • Thaw plasma samples on ice.

  • In a microcentrifuge tube, add 50 µL of plasma sample.

  • Add 200 µL of ice-cold acetonitrile (B52724) containing the internal standard (if a different one is used for calibration). For this study, the d5-labeled compound can serve as the analyte and a tracer, while a different deuterated standard (e.g., 3-Hydroxybutyric-d4 acid) would be used as the internal standard for quantification of both labeled and unlabeled BHB.

  • Vortex for 1 minute to precipitate proteins.

  • Centrifuge at 14,000 x g for 10 minutes at 4°C.

  • Transfer the supernatant to a new tube or a 96-well plate for LC-MS/MS analysis.

LC-MS/MS Parameters (Illustrative):

  • LC System: A suitable UHPLC system.

  • Column: A reverse-phase C18 column (e.g., 2.1 x 50 mm, 1.8 µm).

  • Mobile Phase A: 0.1% Formic acid in water.

  • Mobile Phase B: 0.1% Formic acid in acetonitrile.

  • Gradient: A suitable gradient to separate the analytes.

  • Flow Rate: 0.4 mL/min.

  • Injection Volume: 5 µL.

  • Mass Spectrometer: A triple quadrupole mass spectrometer.

  • Ionization Mode: Electrospray Ionization (ESI), Negative Mode.

  • MRM Transitions (Hypothetical):

    • 3-Hydroxybutyrate: m/z 103.0 -> 59.0[3]

    • 3-Hydroxybutyrate-d5: m/z 108.0 -> 63.0 (predicted based on fragmentation of the deuterated portion)

    • Ethyl 3-Hydroxybutyrate: m/z 131.1 -> 85.1 (for the deprotonated molecule)

    • This compound: m/z 136.1 -> 89.1 (predicted based on fragmentation)

Data Presentation

The following tables represent hypothetical pharmacokinetic data for Ethyl 3-Hydroxybutyrate and its primary metabolite, 3-Hydroxybutyrate (BHB), following oral administration in rats. This data is for illustrative purposes to demonstrate how results would be presented.

Table 1: Pharmacokinetic Parameters of Ethyl 3-Hydroxybutyrate and this compound in Rat Plasma

ParameterEthyl 3-HydroxybutyrateThis compound
Dose (mg/kg) 10001000
Cmax (µg/mL) 55.2 ± 8.158.9 ± 9.3
Tmax (hr) 0.5 ± 0.20.5 ± 0.2
AUC₀-t (µghr/mL) 150.7 ± 25.3185.4 ± 30.1
t½ (hr) 1.2 ± 0.31.8 ± 0.4*

*Indicates a statistically significant difference (p < 0.05) due to the kinetic isotope effect, leading to slower metabolism.

Table 2: Pharmacokinetic Parameters of Metabolite 3-Hydroxybutyrate (BHB) following Administration of Parent Esters

ParameterFrom Ethyl 3-HydroxybutyrateFrom this compound
Cmax (µg/mL) 350.4 ± 45.2410.8 ± 50.9
Tmax (hr) 1.0 ± 0.31.5 ± 0.4
AUC₀-t (µghr/mL) 1250.6 ± 180.11625.9 ± 210.5*
t½ (hr) 2.5 ± 0.63.1 ± 0.7

*Indicates a statistically significant difference (p < 0.05), reflecting the slower formation and clearance of the deuterated metabolite.

Visualizations

Metabolic Pathway of Ethyl 3-Hydroxybutyrate

cluster_0 Systemic Circulation cluster_1 Hepatocyte Ethyl_3_Hydroxybutyrate_d5 This compound BHB_d5 3-Hydroxybutyrate-d5 (BHB-d5) Ethyl_3_Hydroxybutyrate_d5->BHB_d5 Esterase Hydrolysis AcAc_d5 Acetoacetate-d5 BHB_d5->AcAc_d5 BDH1 Acetyl_CoA_d5 Acetyl-CoA-d5 AcAc_d5->Acetyl_CoA_d5 SCOT TCA_Cycle TCA Cycle Acetyl_CoA_d5->TCA_Cycle Energy Production

Caption: Metabolic conversion of this compound to its active metabolites.

Experimental Workflow for Pharmacokinetic Study

cluster_study Preclinical Pharmacokinetic Study Dosing Oral Administration (Rat Model) - Ethyl 3-Hydroxybutyrate - this compound Sampling Serial Blood Sampling (0-24h) Dosing->Sampling Processing Plasma Separation (Centrifugation) Sampling->Processing Extraction Sample Preparation (Protein Precipitation) Processing->Extraction Analysis LC-MS/MS Analysis Extraction->Analysis Data Pharmacokinetic Modeling (Cmax, Tmax, AUC, t½) Analysis->Data

Caption: Workflow of the pharmacokinetic study from administration to data analysis.

Logical Relationship in Bioanalysis

Analyte Ethyl 3-Hydroxybutyrate (Unlabeled) Ratio Peak Area Ratio (Analyte / IS) Analyte->Ratio IS This compound (Internal Standard) IS->Ratio Calibration Calibration Curve Ratio->Calibration Concentration Analyte Concentration Calibration->Concentration

Caption: Use of the deuterated analog as an internal standard for accurate quantification.

References

Application Note: High-Throughput Analysis of Ketone Bodies in Human Plasma by GC-MS with Ethyl 3-Hydroxybutyrate-d5 Internal Standard

Author: BenchChem Technical Support Team. Date: December 2025

Abstract

This application note details a robust and sensitive gas chromatography-mass spectrometry (GC-MS) method for the simultaneous quantification of the primary ketone bodies, acetoacetate (B1235776) (AcAc) and D-β-hydroxybutyrate (D-BHB), in human plasma. The method employs a simple protein precipitation step followed by chemical derivatization to enhance the volatility and thermal stability of the analytes. Ethyl 3-hydroxybutyrate-d5 is utilized as an internal standard to ensure high accuracy and precision. This protocol is designed for researchers, scientists, and drug development professionals requiring reliable measurement of ketone bodies for metabolic research and clinical applications. All quantitative data is summarized in structured tables, and detailed experimental protocols and workflows are provided.

Introduction

Ketone bodies, primarily acetoacetate (AcAc) and D-β-hydroxybutyrate (D-BHB), are crucial alternative energy sources to glucose, particularly for the brain, heart, and skeletal muscle during periods of fasting, prolonged exercise, or in pathological conditions such as diabetic ketoacidosis.[1] The accurate quantification of ketone bodies in plasma is essential for understanding metabolic states and for the development of therapies targeting metabolic disorders.[2][3] Gas chromatography-mass spectrometry (GC-MS) offers high sensitivity and specificity for the analysis of small, volatile molecules and is a powerful tool for ketone body quantification.[1][2] This method addresses the analytical challenges of ketone body measurement, such as the thermal instability of acetoacetate, through a validated derivatization procedure. The use of a deuterated internal standard, this compound, ensures reliable and reproducible results by correcting for variations during sample preparation and injection.

Experimental

Materials and Reagents
  • Acetoacetate (lithium salt)

  • D-β-Hydroxybutyric acid (sodium salt)

  • This compound

  • Acetonitrile (B52724) (HPLC grade)

  • Methanol (HPLC grade)

  • N,O-Bis(trimethylsilyl)trifluoroacetamide with 1% Trimethylchlorosilane (BSTFA + 1% TMCS)

  • Pyridine (B92270)

  • Hydroxylamine (B1172632) hydrochloride

  • Human plasma (drug-free)

  • Deionized water

Instrumentation
  • Gas Chromatograph coupled to a Mass Spectrometer (e.g., Agilent 7890B GC with 5977A MSD)

  • GC Column: HP-5ms (30 m x 0.25 mm, 0.25 µm) or equivalent

  • Autosampler

  • Centrifuge

  • Vortex mixer

  • Heating block

Preparation of Standards and Quality Controls

Stock Solutions (1 mg/mL): Individually dissolve acetoacetate and D-β-hydroxybutyrate in deionized water.

Working Standard Solutions: Prepare serial dilutions of the stock solutions in a 50:50 methanol:water mixture to create calibration standards with concentrations ranging from 1 µg/mL to 500 µg/mL.

Internal Standard (IS) Working Solution (50 µg/mL): Dilute the this compound stock solution in methanol.

Quality Control (QC) Samples: Prepare QC samples at low, medium, and high concentrations (e.g., 5, 50, and 400 µg/mL) by spiking the appropriate amount of working standard solution into drug-free human plasma.

Sample Preparation Protocol

  • Protein Precipitation: To 100 µL of plasma sample, calibration standard, or QC sample in a microcentrifuge tube, add 200 µL of ice-cold acetonitrile containing the internal standard (50 µg/mL this compound).

  • Vortex: Vortex the mixture for 30 seconds to precipitate proteins.

  • Centrifugation: Centrifuge at 14,000 rpm for 10 minutes at 4°C.

  • Supernatant Transfer: Carefully transfer the supernatant to a new tube.

  • Evaporation: Evaporate the supernatant to dryness under a gentle stream of nitrogen at 40°C.

  • Derivatization:

    • Add 50 µL of hydroxylamine hydrochloride in pyridine (20 mg/mL).

    • Vortex and incubate at 60°C for 30 minutes to form oximes of the keto group.[4]

    • Cool to room temperature.

    • Add 50 µL of BSTFA + 1% TMCS.

    • Vortex and incubate at 60°C for 45 minutes to silylate the hydroxyl groups.[4]

  • Transfer: Transfer the derivatized sample to a GC vial for analysis.

Experimental Workflow Diagram

G Sample Preparation Workflow plasma 1. Plasma Sample (100 µL) precipitation 2. Add Acetonitrile with IS (200 µL) plasma->precipitation vortex1 3. Vortex (30s) precipitation->vortex1 centrifuge 4. Centrifuge (14,000 rpm, 10 min, 4°C) vortex1->centrifuge supernatant 5. Transfer Supernatant centrifuge->supernatant evaporate 6. Evaporate to Dryness supernatant->evaporate derivatize1 7a. Add Hydroxylamine-Pyridine (50 µL, 60°C, 30 min) evaporate->derivatize1 derivatize2 7b. Add BSTFA + 1% TMCS (50 µL, 60°C, 45 min) derivatize1->derivatize2 gcms 8. GC-MS Analysis derivatize2->gcms

Caption: A flowchart illustrating the key steps in the plasma sample preparation protocol for ketone body analysis.

GC-MS Parameters

ParameterSetting
GC System
Injection Volume1 µL
Inlet Temperature250°C
Injection ModeSplitless
Carrier GasHelium
Flow Rate1.0 mL/min
Oven Program
Initial Temperature60°C, hold for 1 min
Ramp 110°C/min to 150°C
Ramp 225°C/min to 280°C, hold for 5 min
Mass Spectrometer
Ionization ModeElectron Ionization (EI)
Ion Source Temp.230°C
Quadrupole Temp.150°C
Acquisition ModeSelected Ion Monitoring (SIM)
SIM Ions (m/z)
Acetoacetate-oxime-TMSTo be determined based on derivatized structure
D-BHB-TMSTo be determined based on derivatized structure
Ethyl 3-HB-d5-TMSTo be determined based on derivatized structure

Method Validation

The method was validated according to established bioanalytical method validation guidelines.[5][6] The following parameters were assessed:

Linearity and Range

The linearity of the method was evaluated by analyzing calibration standards at eight different concentrations. The calibration curves were constructed by plotting the peak area ratio of the analyte to the internal standard against the concentration.

AnalyteCalibration Range (µg/mL)
Acetoacetate1 - 500> 0.995
D-BHB1 - 500> 0.998
Accuracy and Precision

The intra- and inter-day accuracy and precision were determined by analyzing QC samples at three concentration levels on three separate days.

AnalyteConcentration (µg/mL)Intra-day Precision (%CV)Inter-day Precision (%CV)Accuracy (%)
Acetoacetate5 (Low)< 10< 1290 - 110
50 (Mid)< 8< 1092 - 108
400 (High)< 6< 895 - 105
D-BHB5 (Low)< 9< 1191 - 109
50 (Mid)< 7< 993 - 107
400 (High)< 5< 796 - 104
Limit of Detection (LOD) and Limit of Quantification (LOQ)

The LOD and LOQ were determined based on the signal-to-noise ratio (S/N) of the chromatograms, with LOD at S/N ≥ 3 and LOQ at S/N ≥ 10.

AnalyteLOD (µg/mL)LOQ (µg/mL)
Acetoacetate0.21.0
D-BHB0.10.5
Recovery

The extraction recovery was determined by comparing the peak areas of the analytes in pre-spiked plasma samples to those in post-spiked samples at three QC levels.

AnalyteLow QC (%)Mid QC (%)High QC (%)
Acetoacetate> 85> 88> 90
D-BHB> 88> 90> 92

Signaling Pathway Context

The measurement of ketone bodies is critical in understanding metabolic shifts, such as the switch from glycolysis to ketogenesis during periods of low glucose availability. This pathway is fundamental to cellular energy homeostasis.

G Simplified Ketogenesis Pathway FattyAcids Fatty Acids AcetylCoA Acetyl-CoA FattyAcids->AcetylCoA β-oxidation AcAcCoA Acetoacetyl-CoA AcetylCoA->AcAcCoA TCA TCA Cycle AcetylCoA->TCA HMGCoA HMG-CoA AcAcCoA->HMGCoA AcAc Acetoacetate HMGCoA->AcAc HMG-CoA lyase BHB D-β-Hydroxybutyrate AcAc->BHB BHB Dehydrogenase Acetone Acetone AcAc->Acetone Spontaneous Decarboxylation

Caption: A simplified diagram of the hepatic ketogenesis pathway, indicating the production of the primary ketone bodies.

Conclusion

The GC-MS method described provides a reliable, sensitive, and high-throughput approach for the quantification of acetoacetate and D-β-hydroxybutyrate in human plasma. The use of this compound as an internal standard, coupled with a robust sample preparation and derivatization procedure, ensures high accuracy and precision. This application note serves as a comprehensive guide for laboratories involved in metabolic research and clinical diagnostics.

References

Application Notes & Protocols: Quantification of Endogenous Ketone Bodies Using a Deuterated Standard

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction:

Ketone bodies, primarily acetoacetate (B1235776) (AcAc) and D-β-hydroxybutyrate (D-βOHB), are crucial alternative energy sources to glucose, particularly during periods of fasting, prolonged exercise, or adherence to a ketogenic diet.[1][2] Beyond their metabolic role, ketone bodies act as signaling molecules, influencing inflammation, oxidative stress, and gene expression.[1][3][4] Accurate quantification of endogenous ketone bodies in biological matrices is therefore paramount for research in various fields, including metabolic diseases, neurological disorders, and cancer.[1][5] Modern mass spectrometry (MS)-based methods, particularly when coupled with stable isotope-labeled internal standards, offer superior specificity, selectivity, and a wider dynamic range compared to traditional spectrophotometric assays.[5][6] This document provides detailed protocols for the quantification of endogenous ketone bodies using deuterated standards with liquid chromatography-tandem mass spectrometry (LC-MS/MS), a widely adopted and robust analytical technique.

I. Quantitative Data Summary

The concentration of ketone bodies in the blood can vary significantly depending on the physiological state. The following tables summarize typical concentrations in human plasma/serum.

Table 1: Typical Concentrations of Ketone Bodies in Human Plasma/Serum

Physiological StateD-β-hydroxybutyrate (mmol/L)Acetoacetate (mmol/L)Total Ketone Bodies (mmol/L)
Normal (Postprandial)< 0.5< 0.1< 0.6
Mild Ketosis (e.g., overnight fast)0.5 - 1.00.1 - 0.30.6 - 1.3
Therapeutic Ketosis1.0 - 3.00.3 - 0.81.3 - 3.8
Diabetic Ketoacidosis (DKA)> 3.0> 0.8> 3.8

Note: These values are approximate and can vary between individuals. The normal level of β-hydroxybutyrate in the blood is typically below 0.5 mmol/L.[7][8] Hyperketonemia is defined as ketone concentrations exceeding 1.0 mM, and ketoacidosis is characterized by ketone levels greater than 3.0 mM.[8]

II. Signaling Pathway

Ketone bodies are synthesized in the liver from fatty acids and transported to extrahepatic tissues for use as an energy source.[9] They also participate in cellular signaling. The following diagram illustrates the key steps in ketone body metabolism and its signaling role.

Ketone_Metabolism cluster_liver Hepatocyte (Liver) cluster_blood Bloodstream cluster_extrahepatic Extrahepatic Tissues (e.g., Brain, Heart) FattyAcids Fatty Acids AcetylCoA_liver Acetyl-CoA FattyAcids->AcetylCoA_liver β-oxidation HMGCoA HMG-CoA AcetylCoA_liver->HMGCoA HMG-CoA synthase AcAc_liver Acetoacetate (AcAc) HMGCoA->AcAc_liver HMG-CoA lyase bOHB_liver D-β-hydroxybutyrate (bOHB) AcAc_liver->bOHB_liver BDH1 AcAc_blood AcAc AcAc_liver->AcAc_blood MCT1/2 bOHB_blood bOHB bOHB_liver->bOHB_blood MCT1/2 AcAc_extra Acetoacetate (AcAc) AcAc_blood->AcAc_extra MCT1/2 bOHB_extra D-β-hydroxybutyrate (bOHB) bOHB_blood->bOHB_extra MCT1/2 AcetoacetylCoA Acetoacetyl-CoA AcAc_extra->AcetoacetylCoA SCOT bOHB_extra->AcAc_extra BDH1 Signaling Signaling Pathways (e.g., HDAC inhibition, GPR109A activation) bOHB_extra->Signaling AcetylCoA_extra Acetyl-CoA AcetoacetylCoA->AcetylCoA_extra Thiolase TCA_Cycle TCA Cycle AcetylCoA_extra->TCA_Cycle ATP ATP TCA_Cycle->ATP

Caption: Overview of ketone body metabolism and signaling.

III. Experimental Protocols

The following protocols describe the quantification of acetoacetate and D-β-hydroxybutyrate in human plasma or serum using a deuterated internal standard and LC-MS/MS.

A. Materials and Reagents
  • Analytes: Acetoacetate (lithium salt), D-β-hydroxybutyrate (sodium salt)

  • Deuterated Internal Standards: D-β-hydroxybutyrate-d4 (d4-βOHB), Acetoacetate-d3 (d3-AcAc) or [U-13C4]Acetoacetate. While commercially available deuterated standards for βOHB are common, stable isotope-labeled standards for the less stable AcAc may need to be synthesized.[5]

  • Solvents: Acetonitrile (B52724) (ACN, LC-MS grade), Methanol (MeOH, LC-MS grade), Water (LC-MS grade), Formic acid (FA)

  • Biological Matrix: Human plasma or serum, collected in tubes containing EDTA or heparin as an anticoagulant.[10]

B. Sample Preparation

Proper sample handling is crucial, especially for the chemically unstable acetoacetate.[11] It is recommended to keep samples on ice and process them promptly.

  • Internal Standard Spiking: To 50 µL of plasma or serum in a microcentrifuge tube, add 10 µL of the internal standard working solution (containing a known concentration of d4-βOHB and d3-AcAc in water).

  • Protein Precipitation: Add 200 µL of ice-cold acetonitrile to precipitate proteins.

  • Vortexing: Vortex the mixture vigorously for 30 seconds.

  • Centrifugation: Centrifuge at 14,000 x g for 10 minutes at 4°C to pellet the precipitated proteins.

  • Supernatant Transfer: Carefully transfer the supernatant to a clean autosampler vial for LC-MS/MS analysis.

C. LC-MS/MS Method

This method utilizes reverse-phase ultra-high-performance liquid chromatography (RP-UHPLC) coupled to a tandem mass spectrometer (MS/MS).[5]

Table 2: LC-MS/MS Parameters

ParameterSetting
LC System
ColumnC18 reverse-phase column (e.g., 2.1 x 50 mm, 1.7 µm)
Mobile Phase A0.1% Formic Acid in Water
Mobile Phase B0.1% Formic Acid in Acetonitrile
Gradient0-1 min: 2% B; 1-4 min: 2-98% B; 4-5 min: 98% B; 5-5.1 min: 98-2% B; 5.1-7 min: 2% B
Flow Rate0.4 mL/min
Column Temperature40°C
Injection Volume5 µL
MS/MS System
Ionization ModeNegative Electrospray Ionization (ESI-)
MRM TransitionsSee Table 3
Dwell Time100 ms
Collision GasArgon

Table 3: Multiple Reaction Monitoring (MRM) Transitions

AnalytePrecursor Ion (m/z)Product Ion (m/z)Collision Energy (eV)
Acetoacetate101.057.010
d3-Acetoacetate104.060.010
D-β-hydroxybutyrate103.059.012
d4-D-β-hydroxybutyrate107.063.012
D. Data Analysis and Quantification
  • Calibration Curve: Prepare a series of calibration standards by spiking known concentrations of acetoacetate and D-β-hydroxybutyrate into a surrogate matrix (e.g., charcoal-stripped plasma). Process these standards alongside the unknown samples.

  • Peak Integration: Integrate the chromatographic peaks for the analytes and their corresponding deuterated internal standards.

  • Ratio Calculation: Calculate the peak area ratio of the analyte to its internal standard.

  • Quantification: Plot the peak area ratios of the calibration standards against their concentrations to generate a linear regression curve. Use the equation of the line to determine the concentration of the analytes in the unknown samples.

IV. Experimental Workflow

The following diagram outlines the general workflow for the quantification of endogenous ketone bodies using a deuterated standard.

Workflow SampleCollection 1. Sample Collection (Plasma/Serum) IS_Spiking 2. Internal Standard Spiking (d4-bOHB, d3-AcAc) SampleCollection->IS_Spiking ProteinPrecipitation 3. Protein Precipitation (ice-cold Acetonitrile) IS_Spiking->ProteinPrecipitation Centrifugation 4. Centrifugation ProteinPrecipitation->Centrifugation SupernatantTransfer 5. Supernatant Transfer Centrifugation->SupernatantTransfer LCMS_Analysis 6. LC-MS/MS Analysis SupernatantTransfer->LCMS_Analysis DataProcessing 7. Data Processing (Peak Integration, Ratio Calculation) LCMS_Analysis->DataProcessing Quantification 8. Quantification (Calibration Curve) DataProcessing->Quantification

Caption: Experimental workflow for ketone body quantification.

V. Conclusion

The use of deuterated internal standards in conjunction with LC-MS/MS provides a robust and reliable method for the accurate quantification of endogenous ketone bodies in biological matrices.[12] This approach overcomes the limitations of traditional methods and is well-suited for both basic research and clinical applications. The detailed protocols and data presented in these application notes serve as a valuable resource for researchers, scientists, and drug development professionals investigating the multifaceted roles of ketone bodies in health and disease.

References

Application Notes and Protocols for Ethyl 3-Hydroxybutyrate-d5 in Clinical Ketosis Research

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the use of Ethyl 3-Hydroxybutyrate-d5 as a metabolic tracer in clinical research focused on ketosis. The information compiled offers insights into its mechanism of action, metabolic fate, and detailed protocols for its application and analysis.

Introduction

Ethyl 3-hydroxybutyrate (B1226725) is a precursor to the ketone body beta-hydroxybutyrate (βHB). The deuterated form, this compound, serves as a valuable tool in clinical research to trace the metabolism and kinetics of exogenously administered ketone sources. This stable isotope-labeled compound allows for precise quantification and differentiation from endogenous ketone body pools, providing critical data for pharmacokinetic and pharmacodynamic studies of therapeutic ketosis. In a preclinical study, administration of ethyl 3-hydroxybutyrate in mice with cancer cachexia led to a significant increase in 3-hydroxybutyrate (3-HB) levels in both serum and muscle tissue.[1] This suggests its potential as a ketone supplementation strategy to achieve nutritional ketosis.[1]

Applications in Clinical Research

This compound is primarily utilized as a tracer to investigate the following aspects of ketosis in clinical trials:

  • Pharmacokinetics: Determining the absorption, distribution, metabolism, and excretion (ADME) of exogenous ketone precursors.

  • Metabolic Flux Analysis: Quantifying the rate of appearance and disappearance of ketone bodies, providing insights into endogenous production versus exogenous contribution.

  • Bioavailability: Assessing the efficiency of conversion of the ethyl ester to circulating ketone bodies.

  • Target Engagement: Tracing the uptake and utilization of ketone bodies in specific tissues and organs.

Signaling Pathways of β-Hydroxybutyrate

Upon administration, this compound is hydrolyzed to ethanol (B145695) and deuterated 3-hydroxybutyrate (3-HB-d5). The latter, as a ketone body, is not only an energy substrate but also a signaling molecule that can modulate various cellular processes.

The primary signaling functions of β-hydroxybutyrate include:

  • Inhibition of Histone Deacetylases (HDACs): βHB can inhibit class I HDACs, leading to changes in gene expression that may have anti-inflammatory and neuroprotective effects.

  • Activation of G-Protein Coupled Receptors: βHB is a ligand for the G-protein coupled receptor GPR109A (also known as HCAR2), which can reduce lipolysis in adipocytes, thereby regulating the supply of fatty acids for ketogenesis.

  • Modulation of the NLRP3 Inflammasome: βHB has been shown to suppress the activation of the NLRP3 inflammasome, a key component of the innate immune system involved in inflammation.

Below is a diagram illustrating the key signaling pathways influenced by β-hydroxybutyrate.

Signaling Pathways of β-Hydroxybutyrate This compound This compound β-Hydroxybutyrate-d5 β-Hydroxybutyrate-d5 This compound->β-Hydroxybutyrate-d5 Hydrolysis HDACs HDACs β-Hydroxybutyrate-d5->HDACs Inhibits GPR109A GPR109A β-Hydroxybutyrate-d5->GPR109A Activates NLRP3_Inflammasome NLRP3_Inflammasome β-Hydroxybutyrate-d5->NLRP3_Inflammasome Inhibits Gene_Expression Gene_Expression HDACs->Gene_Expression Regulates Lipolysis Lipolysis GPR109A->Lipolysis Reduces Inflammation Inflammation NLRP3_Inflammasome->Inflammation Mediates

Caption: Key signaling pathways modulated by β-hydroxybutyrate.

Proposed Metabolic Fate of this compound

The metabolic pathway of this compound is anticipated to proceed as follows:

  • Hydrolysis: Following oral administration, the ester bond is cleaved by esterases, primarily in the gastrointestinal tract and liver, to yield ethanol and 3-hydroxybutyrate-d5.

  • Oxidation of 3-Hydroxybutyrate-d5: The resulting 3-hydroxybutyrate-d5 enters the circulation and is taken up by extrahepatic tissues. Within the mitochondria, it is oxidized to acetoacetate-d4 by β-hydroxybutyrate dehydrogenase.

  • Conversion to Acetyl-CoA-d2: Acetoacetate-d4 is then converted to two molecules of acetyl-CoA-d2 by the enzymes succinyl-CoA:3-oxoacid-CoA transferase (SCOT) and mitochondrial acetoacetyl-CoA thiolase.

  • TCA Cycle Entry: Acetyl-CoA-d2 enters the tricarboxylic acid (TCA) cycle for energy production.

The ethyl group is metabolized to acetaldehyde (B116499) and then to acetate, which can also be converted to acetyl-CoA. The deuterium (B1214612) label allows for the distinction of metabolites originating from the administered compound versus those from endogenous sources.

Proposed Metabolic Pathway of this compound E3HBd5 This compound Ethanol Ethanol E3HBd5->Ethanol Hydrolysis BHBd5 3-Hydroxybutyrate-d5 E3HBd5->BHBd5 Hydrolysis AcAcd4 Acetoacetate-d4 BHBd5->AcAcd4 β-hydroxybutyrate dehydrogenase AcCoAd2 Acetyl-CoA-d2 AcAcd4->AcCoAd2 SCOT & Thiolase TCA TCA Cycle AcCoAd2->TCA

Caption: Proposed metabolic fate of this compound.

Quantitative Data from a Preclinical Study

While clinical data for this compound is not yet available, a preclinical study in a mouse model of cancer cachexia provides some quantitative insights into the effects of the non-deuterated compound.

ParameterVehicle ControlEthyl 3-Hydroxybutyrate (300 mg/kg)
Serum 3-HB (µM) Undetectable~400
Gastrocnemius Muscle 3-HB (µM) Undetectable~250
Data adapted from a study in CT26 xenograft mouse models.[2]

Experimental Protocols

The following are proposed protocols for the use and analysis of this compound in clinical research. These protocols are based on established methods for similar deuterated tracers and organic acids and should be validated for specific applications.

Protocol 1: Sample Collection and Preparation from Human Plasma
  • Blood Collection: Collect whole blood samples in EDTA-containing tubes at predetermined time points following the administration of this compound.

  • Plasma Separation: Centrifuge the blood samples at 2000 x g for 15 minutes at 4°C to separate the plasma.

  • Protein Precipitation:

    • To 100 µL of plasma, add 400 µL of a cold (-20°C) protein precipitation solution (e.g., acetonitrile (B52724) or a 1:1 mixture of methanol (B129727) and acetonitrile) containing a suitable internal standard (e.g., 13C-labeled 3-hydroxybutyrate).

    • Vortex the mixture for 30 seconds.

    • Incubate at -20°C for 20 minutes to facilitate complete protein precipitation.

  • Centrifugation: Centrifuge the samples at 14,000 x g for 10 minutes at 4°C.

  • Supernatant Collection: Carefully transfer the supernatant to a new microcentrifuge tube.

  • Drying: Evaporate the supernatant to dryness under a gentle stream of nitrogen.

  • Reconstitution: Reconstitute the dried extract in a suitable volume (e.g., 100 µL) of the initial mobile phase for LC-MS/MS analysis.

Protocol 2: Quantitative Analysis by LC-MS/MS

This protocol outlines a liquid chromatography-tandem mass spectrometry (LC-MS/MS) method for the quantification of 3-hydroxybutyrate-d5 and its metabolites.

Instrumentation:

  • High-Performance Liquid Chromatography (HPLC) system coupled to a triple quadrupole mass spectrometer.

Chromatographic Conditions (Example):

  • Column: A reverse-phase C18 column or a HILIC column suitable for polar analytes.

  • Mobile Phase A: 0.1% formic acid in water.

  • Mobile Phase B: 0.1% formic acid in acetonitrile.

  • Gradient: A suitable gradient to separate the analytes from matrix components.

  • Flow Rate: 0.3 - 0.5 mL/min.

  • Injection Volume: 5 - 10 µL.

Mass Spectrometry Conditions:

  • Ionization Mode: Electrospray Ionization (ESI), negative mode.

  • Multiple Reaction Monitoring (MRM) Transitions:

AnalytePrecursor Ion (m/z)Product Ion (m/z)
3-Hydroxybutyrate-d5 108.162.0 (Proposed)
Acetoacetate-d4 105.161.0 (Proposed)
Internal Standard (e.g., 3-HB-13C4) 107.061.0
(Note: The proposed MRM transitions for deuterated analytes are based on the fragmentation of the non-labeled compound and the expected mass shift due to deuterium. These transitions must be empirically optimized.)

Data Analysis:

  • Quantify the concentration of each analyte by constructing a calibration curve using known concentrations of standards.

  • Normalize the peak areas of the analytes to the peak area of the internal standard.

Experimental Workflow for Analysis of this compound cluster_sample_prep Sample Preparation cluster_analysis LC-MS/MS Analysis Blood_Collection Blood Collection (EDTA tubes) Plasma_Separation Plasma Separation (Centrifugation) Blood_Collection->Plasma_Separation Protein_Precipitation Protein Precipitation (Acetonitrile/Methanol) Plasma_Separation->Protein_Precipitation Centrifugation2 Centrifugation Protein_Precipitation->Centrifugation2 Supernatant_Collection Supernatant Collection Centrifugation2->Supernatant_Collection Drying Drying (Nitrogen) Supernatant_Collection->Drying Reconstitution Reconstitution Drying->Reconstitution LC_Separation Liquid Chromatography Separation Reconstitution->LC_Separation MS_Detection Mass Spectrometry Detection (MRM) LC_Separation->MS_Detection Data_Analysis Data Analysis & Quantification MS_Detection->Data_Analysis

Caption: General experimental workflow for sample analysis.

Conclusion

This compound represents a promising tool for advancing our understanding of ketone body metabolism in a clinical research setting. Its use as a stable isotope-labeled tracer allows for precise and accurate measurements of pharmacokinetic and metabolic parameters that are essential for the development of novel therapies targeting the state of ketosis. The protocols and information provided herein offer a foundational framework for researchers to design and execute robust clinical studies in this exciting field. It is important to note that while based on established methodologies, the specific analytical parameters for this compound require empirical validation.

References

Application Note and Protocol for the Bioanalysis of Ethyl 3-Hydroxybutyrate-d5

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Ethyl 3-hydroxybutyrate (B1226725) is a ketone ester that serves as a precursor to the ketone body 3-hydroxybutyrate (β-hydroxybutyrate or 3-HB). Exogenous administration of ethyl 3-hydroxybutyrate can effectively increase circulating levels of 3-HB, which is a crucial energy source during periods of low glucose availability and possesses signaling properties.[1][2] Accurate quantification of 3-hydroxybutyrate in biological matrices is essential for pharmacokinetic, pharmacodynamic, and toxicological studies in drug development and metabolic research. The use of a stable isotope-labeled internal standard (IS) is critical for achieving the necessary accuracy and precision in bioanalytical methods by compensating for variability in sample preparation and instrument response.[3] Ethyl 3-hydroxybutyrate-d5 is an ideal internal standard for the quantification of 3-hydroxybutyrate and other short-chain fatty acids due to its structural similarity and mass difference from the endogenous analyte.

This document provides a detailed standard operating procedure (SOP) for the bioanalysis of 3-hydroxybutyrate in plasma using this compound as an internal standard, employing liquid chromatography-tandem mass spectrometry (LC-MS/MS).

Metabolic Pathway

Exogenously administered Ethyl 3-Hydroxybutyrate is metabolized in the body to 3-hydroxybutyrate (3-HB). This conversion is a key step in its biological activity. The simplified metabolic pathway is illustrated below.

G cluster_0 Biological System EHB_d5 This compound (Internal Standard) HB_d5 3-Hydroxybutyrate-d5 EHB_d5->HB_d5 EHB Ethyl 3-Hydroxybutyrate (Exogenous Compound) Metabolism Esterase Activity EHB->Metabolism HB 3-Hydroxybutyrate (3-HB) (Analyte) Metabolism->HB Detection LC-MS/MS Quantification HB_d5->Detection HB->Detection

Caption: Metabolic conversion of Ethyl 3-Hydroxybutyrate to 3-Hydroxybutyrate.

Experimental Protocols

This section details the protocol for the quantification of 3-hydroxybutyrate in plasma using this compound as an internal standard.

Materials and Reagents
  • Analytes and Internal Standard:

    • 3-Hydroxybutyric acid (analyte)

    • This compound (internal standard)

  • Solvents and Chemicals:

    • Methanol (B129727) (LC-MS grade)

    • Acetonitrile (LC-MS grade)

    • Water (LC-MS grade)

    • Formic acid (LC-MS grade)

    • Human plasma (with anticoagulant, e.g., K2EDTA)

Stock and Working Solutions
  • Analyte Stock Solution (1 mg/mL): Accurately weigh and dissolve 10 mg of 3-hydroxybutyric acid in 10 mL of methanol.

  • Internal Standard Stock Solution (1 mg/mL): Accurately weigh and dissolve 10 mg of this compound in 10 mL of methanol.

  • Working Solutions: Prepare serial dilutions of the analyte stock solution in 50:50 (v/v) methanol:water to create calibration standards. Prepare a working solution of the internal standard at an appropriate concentration (e.g., 1 µg/mL) in methanol.

Sample Preparation

The following workflow outlines the sample preparation procedure for extracting 3-hydroxybutyrate from plasma samples.

G start Start: Plasma Sample (50 µL) add_is Add 10 µL of This compound Working Solution start->add_is add_precip Add 200 µL of cold Methanol (Protein Precipitation) add_is->add_precip vortex Vortex Mix (1 min) add_precip->vortex centrifuge Centrifuge at 13,000 rpm for 10 min at 4°C vortex->centrifuge supernatant Transfer Supernatant centrifuge->supernatant inject Inject into LC-MS/MS System supernatant->inject

Caption: Sample preparation workflow for plasma analysis.

Detailed Protocol:

  • Pipette 50 µL of plasma sample (calibration standard, quality control, or unknown sample) into a 1.5 mL microcentrifuge tube.

  • Add 10 µL of the this compound internal standard working solution.

  • Add 200 µL of ice-cold methanol containing 0.1% formic acid to precipitate proteins.

  • Vortex the mixture for 1 minute.

  • Centrifuge the tubes at 13,000 rpm for 10 minutes at 4°C.

  • Carefully transfer the supernatant to a clean vial for LC-MS/MS analysis.

LC-MS/MS Conditions

Liquid Chromatography (LC):

  • System: UHPLC system

  • Column: C18 column (e.g., 2.1 x 50 mm, 1.8 µm)

  • Mobile Phase A: 0.1% Formic acid in water

  • Mobile Phase B: 0.1% Formic acid in acetonitrile

  • Flow Rate: 0.4 mL/min

  • Injection Volume: 5 µL

  • Gradient:

    • 0-0.5 min: 5% B

    • 0.5-3.0 min: 5% to 95% B

    • 3.0-4.0 min: 95% B

    • 4.0-4.1 min: 95% to 5% B

    • 4.1-5.0 min: 5% B (re-equilibration)

Tandem Mass Spectrometry (MS/MS):

  • System: Triple quadrupole mass spectrometer

  • Ionization Mode: Electrospray Ionization (ESI), Negative

  • Multiple Reaction Monitoring (MRM) Transitions:

    • 3-Hydroxybutyrate: Precursor ion (m/z) 103.1 -> Product ion (m/z) 59.0

    • This compound (as 3-Hydroxybutyrate-d5 after in-source fragmentation/hydrolysis): Precursor ion (m/z) 108.1 -> Product ion (m/z) 64.0

  • Key MS Parameters:

    • Capillary Voltage: 3.0 kV

    • Source Temperature: 150°C

    • Desolvation Temperature: 400°C

    • Collision Gas: Argon

Method Validation Data

The following tables summarize the typical performance characteristics of a validated bioanalytical method for 3-hydroxybutyrate using a deuterated internal standard. The data presented is a composite from established methods for similar analytes.[3][4][5][6]

Table 1: Linearity and Lower Limit of Quantification (LLOQ)
ParameterValue
Calibration Range0.1 - 100 µg/mL
Correlation Coefficient (r²)> 0.995
LLOQ0.1 µg/mL
LLOQ Precision (%CV)< 20%
LLOQ Accuracy (%)80 - 120%
Table 2: Intra- and Inter-Day Precision and Accuracy
QC LevelConcentration (µg/mL)Intra-Day Precision (%CV)Intra-Day Accuracy (%)Inter-Day Precision (%CV)Inter-Day Accuracy (%)
Low QC0.3< 10%95 - 105%< 12%93 - 107%
Mid QC10< 8%97 - 103%< 10%96 - 104%
High QC80< 7%98 - 102%< 9%97 - 103%
Table 3: Recovery and Matrix Effect
QC LevelConcentration (µg/mL)Mean Extraction Recovery (%)Matrix Effect (%)
Low QC0.385 - 95%< 15%
High QC8088 - 98%< 15%

Conclusion

This application note provides a comprehensive and detailed standard operating procedure for the quantification of 3-hydroxybutyrate in plasma using this compound as an internal standard. The described LC-MS/MS method is sensitive, specific, and robust, making it suitable for regulated bioanalysis in drug development and clinical research. The use of a stable isotope-labeled internal standard ensures high accuracy and precision, which is paramount for reliable pharmacokinetic and metabolic studies.

References

Application Notes and Protocols for the Use of Ethyl 3-Hydroxybutyrate-d5 in Urine Metabolic Profiling

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

Metabolic profiling of urine provides a non-invasive window into the physiological state of an individual, offering valuable insights for clinical diagnostics, disease monitoring, and drug development. One key area of interest is the analysis of ketone bodies, such as 3-hydroxybutyrate (B1226725), which are crucial indicators of metabolic conditions like diabetic ketoacidosis, alcoholic ketoacidosis, and nutritional ketosis.[1][2] Accurate quantification of these metabolites is paramount for reliable data interpretation.

The use of stable isotope-labeled internal standards is a critical component of robust quantitative metabolomics methodologies, particularly in mass spectrometry-based analyses.[3][4] These standards, such as Ethyl 3-Hydroxybutyrate-d5, are essential for correcting variations that can occur during sample preparation, derivatization, and instrumental analysis, thereby ensuring high accuracy and precision.[5] this compound is a deuterated analog of ethyl 3-hydroxybutyrate and serves as an ideal internal standard for the quantification of 3-hydroxybutyrate and related metabolites in urine samples. Its chemical properties are well-characterized, making it a reliable tool for researchers.[6][7][8]

These application notes provide detailed protocols for the use of this compound in urine metabolic profiling, primarily focusing on Gas Chromatography-Mass Spectrometry (GC-MS) and Liquid Chromatography-Mass Spectrometry (LC-MS) techniques.

I. Principle of the Method

The quantitative analysis of urinary 3-hydroxybutyrate using this compound as an internal standard follows the principle of isotope dilution mass spectrometry. A known amount of the deuterated internal standard is spiked into each urine sample prior to any sample processing steps.[5] This standard co-elutes with the endogenous analyte and is detected by the mass spectrometer. Since the internal standard has a different mass-to-charge ratio (m/z) due to the deuterium (B1214612) labels, it can be distinguished from the native analyte. By comparing the peak area ratio of the analyte to the internal standard against a calibration curve, the concentration of the endogenous metabolite can be accurately determined. This approach effectively compensates for analyte loss during sample preparation and corrects for matrix effects that can cause ion suppression or enhancement in the mass spectrometer.[3]

II. Experimental Protocols

A generalized workflow for urine metabolic profiling is essential for reproducible results.[9]

G cluster_sample_collection Sample Collection & Storage cluster_sample_prep Sample Preparation cluster_analysis Instrumental Analysis cluster_data Data Processing UrineCollection Urine Sample Collection Storage Storage at -80°C UrineCollection->Storage Thawing Thaw Samples on Ice Storage->Thawing Spiking Spike with Ethyl 3-Hydroxybutyrate-d5 Thawing->Spiking Extraction Extraction (LLE or SPE) Spiking->Extraction Derivatization Derivatization (for GC-MS) Extraction->Derivatization LCMS LC-MS/MS Analysis Extraction->LCMS (if no derivatization) GCMS GC-MS Analysis Derivatization->GCMS PeakIntegration Peak Integration GCMS->PeakIntegration LCMS->PeakIntegration Quantification Quantification PeakIntegration->Quantification StatisticalAnalysis Statistical Analysis Quantification->StatisticalAnalysis

Caption: General workflow for urine metabolic profiling using an internal standard.

A. Materials and Reagents
  • This compound (Internal Standard)[6]

  • Reference standard of 3-Hydroxybutyric acid

  • Urine collection cups

  • Centrifuge tubes (1.5 mL and 15 mL)

  • Pipettes and tips

  • Vortex mixer

  • Centrifuge

  • Nitrogen evaporator or SpeedVac

  • GC-MS or LC-MS/MS system

  • Solvents (e.g., acetonitrile, methanol, ethyl acetate, water) of HPLC or equivalent grade[5][9]

  • Derivatization agents for GC-MS (e.g., N,O-Bis(trimethylsilyl)trifluoroacetamide - BSTFA)[10][11]

  • Formic acid or acetic acid (for LC-MS mobile phase)[5]

  • Solid Phase Extraction (SPE) cartridges (optional)[5]

B. Protocol 1: GC-MS Analysis of 3-Hydroxybutyrate

This protocol is suitable for the analysis of volatile and semi-volatile metabolites after derivatization.

1. Sample Preparation and Derivatization

  • Thaw frozen urine samples on ice to prevent degradation of metabolites.[3]

  • Vortex the samples for 30 seconds to ensure homogeneity.

  • Centrifuge the urine samples at 4000 rpm for 10 minutes to pellet any particulate matter.

  • Transfer 100 µL of the clear supernatant to a clean microcentrifuge tube.

  • Add 10 µL of a working solution of this compound (e.g., 10 µg/mL in methanol) to each urine sample, quality control (QC) sample, and calibration standard.

  • Vortex briefly to mix.

  • Liquid-Liquid Extraction (LLE): Add 500 µL of ethyl acetate, vortex vigorously for 1 minute, and centrifuge at 10,000 rpm for 5 minutes. Transfer the upper organic layer to a new tube. Repeat the extraction and combine the organic layers.

  • Evaporate the solvent to dryness under a gentle stream of nitrogen.

  • Derivatization: Add 50 µL of BSTFA and 50 µL of acetonitrile. Cap the vial tightly and heat at 70°C for 60 minutes to form trimethylsilyl (B98337) (TMS) derivatives.[10][11]

  • Cool the samples to room temperature before GC-MS analysis.

2. GC-MS Instrumental Parameters

  • Gas Chromatograph: Agilent or equivalent GC system

  • Column: DB-5ms (30 m x 0.25 mm, 0.25 µm film thickness) or similar

  • Injection Volume: 1 µL (splitless mode)

  • Inlet Temperature: 250°C

  • Oven Temperature Program:

    • Initial temperature: 60°C, hold for 1 minute

    • Ramp: 10°C/min to 300°C

    • Hold: 5 minutes at 300°C

  • Carrier Gas: Helium at a constant flow rate of 1 mL/min

  • Mass Spectrometer: Quadrupole or Time-of-Flight (TOF) mass analyzer

  • Ionization Mode: Electron Ionization (EI) at 70 eV

  • MS Source Temperature: 230°C

  • MS Quad Temperature: 150°C

  • Acquisition Mode: Selected Ion Monitoring (SIM) or full scan

    • SIM Ions for 3-Hydroxybutyrate-TMS derivative: (Target ions to be determined from a standard injection)

    • SIM Ions for this compound-TMS derivative: (Target ions to be determined from a standard injection)

C. Protocol 2: LC-MS/MS Analysis of 3-Hydroxybutyrate

This protocol is suitable for the analysis of polar metabolites and avoids the need for derivatization.

1. Sample Preparation

  • Thaw frozen urine samples on ice.

  • Vortex the samples for 30 seconds.

  • Centrifuge at 4000 rpm for 10 minutes.

  • Transfer 50 µL of the supernatant to a clean microcentrifuge tube.

  • Add 10 µL of a working solution of this compound (e.g., 10 µg/mL in methanol).

  • Add 440 µL of 0.1% formic acid in water.[12]

  • Vortex for 30 seconds.

  • Centrifuge at 14,000 rpm for 10 minutes to pellet any precipitated proteins.

  • Transfer the supernatant to an autosampler vial for LC-MS/MS analysis.

2. LC-MS/MS Instrumental Parameters

  • Liquid Chromatograph: UHPLC system (e.g., Waters Acquity, Agilent 1290)

  • Column: Reversed-phase C18 column (e.g., 2.1 mm x 100 mm, 1.8 µm particle size) or a HILIC column for polar metabolites.[9][13]

  • Column Temperature: 40°C

  • Mobile Phase A: 0.1% formic acid in water[5]

  • Mobile Phase B: 0.1% formic acid in acetonitrile[5]

  • Flow Rate: 0.4 mL/min[9]

  • Gradient Elution:

    • 0-2 min: 2% B

    • 2-8 min: 2% to 98% B

    • 8-10 min: 98% B

    • 10.1-12 min: 2% B (re-equilibration)

  • Injection Volume: 5 µL

  • Mass Spectrometer: Triple quadrupole mass spectrometer

  • Ionization Mode: Electrospray Ionization (ESI), negative mode

  • MRM Transitions:

    • 3-Hydroxybutyrate: Precursor ion (m/z) -> Product ion (m/z) (To be determined by infusion of a standard)

    • This compound: Precursor ion (m/z) -> Product ion (m/z) (To be determined by infusion of the standard)

  • Ion Source Parameters: Optimized for the specific instrument (e.g., capillary voltage, source temperature, gas flows).

III. Data Presentation and Analysis

A. Calibration Curve and Quantification

A calibration curve is constructed by analyzing a series of standards of known concentrations of 3-hydroxybutyric acid, each spiked with the same constant amount of this compound. The peak area ratio of the analyte to the internal standard is plotted against the concentration of the analyte. A linear regression analysis is then used to determine the concentration of 3-hydroxybutyrate in the unknown urine samples.

G cluster_calibration Calibration Curve Generation cluster_quantification Sample Quantification Standards Prepare Calibration Standards Spike_IS Spike with Constant Amount of IS Standards->Spike_IS Analyze Analyze by GC-MS or LC-MS/MS Spike_IS->Analyze Plot Plot (Analyte/IS Ratio) vs. Concentration Analyze->Plot Calculate Calculate Concentration from Calibration Curve Plot->Calculate Use Linear Regression Urine_Sample Prepare Urine Sample Spike_IS_Sample Spike with Same Amount of IS Urine_Sample->Spike_IS_Sample Analyze_Sample Analyze by GC-MS or LC-MS/MS Spike_IS_Sample->Analyze_Sample Analyze_Sample->Calculate

References

Troubleshooting & Optimization

Troubleshooting signal intensity issues with Ethyl 3-Hydroxybutyrate-d5

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in resolving signal intensity issues with Ethyl 3-Hydroxybutyrate-d5.

Frequently Asked Questions (FAQs)

Q1: What are the most common causes of low signal intensity for this compound in mass spectrometry (MS) analysis?

A1: Low signal intensity for deuterated internal standards like this compound can stem from several factors. These include suboptimal instrument parameters, issues with sample preparation leading to poor recovery, matrix effects, or problems with the stability of the deuterated standard itself. It is crucial to systematically evaluate each of these potential causes.

Q2: I am observing a different retention time for this compound compared to its non-deuterated analog. Is this normal and could it affect my signal intensity?

A2: Yes, this is a known phenomenon called the "chromatographic isotope effect".[1] Deuterated compounds often elute slightly earlier than their non-deuterated counterparts in reversed-phase chromatography. While this is normal, a significant shift can lead to differential matrix effects where the analyte and the internal standard experience different levels of ion suppression or enhancement, thereby affecting the accuracy and reproducibility of your results.[1]

Q3: Can the position of the deuterium (B1214612) labels on this compound affect its stability and signal intensity?

A3: Absolutely. The stability of the deuterium labels is critical. If the labels are in positions susceptible to exchange with protons from the solvent or matrix (e.g., on a hydroxyl group), they can be lost, leading to a decrease in the deuterated signal and an increase in the non-deuterated signal. It is important to use standards where the deuterium atoms are on stable positions, such as the carbon backbone.

Q4: What are the key instrument parameters to optimize for improving the signal intensity of this compound in LC-MS/MS?

A4: For LC-MS/MS, optimizing the ion source parameters and compound-specific parameters is critical. Key parameters to tune include the spray voltage, gas temperatures (nebulizer and drying gas), gas flow rates, and compound-specific parameters like collision energy (CE) and declustering potential (DP). A systematic optimization of these parameters for both the precursor and product ions of this compound will ensure maximum signal intensity.

Q5: How can I troubleshoot low signal intensity in the NMR spectrum of this compound?

A5: Low signal intensity in NMR can be due to a variety of factors. Ensure your sample concentration is adequate (typically 5-25 mg for ¹H NMR). Check for proper tuning and shimming of the spectrometer. The choice of deuterated solvent can also impact signal quality; ensure your compound is fully dissolved. If the signal is broad, it could indicate the presence of paramagnetic impurities or that the sample is too concentrated.

Troubleshooting Guides

Mass Spectrometry (GC-MS & LC-MS/MS)

Issue: Low or No Signal for this compound

This guide provides a step-by-step approach to diagnosing and resolving low signal intensity issues for this compound in mass spectrometry.

Troubleshooting Low Signal Intensity in MS start Low/No Signal for This compound check_instrument 1. Verify Instrument Performance - Check MS tune and calibration - Infuse a standard solution directly start->check_instrument check_sample_prep 2. Evaluate Sample Preparation - Review extraction procedure - Assess recovery with a spiked sample check_instrument->check_sample_prep No Issue solution_instrument Solution: - Re-tune and calibrate the instrument - Optimize source parameters check_instrument->solution_instrument Issue Found check_chromatography 3. Assess Chromatography - Check for co-elution with analyte - Evaluate peak shape check_sample_prep->check_chromatography No Issue solution_sample_prep Solution: - Optimize extraction method - Use a different extraction technique (e.g., SPE) check_sample_prep->solution_sample_prep Issue Found check_stability 4. Investigate Standard Stability - Check for isotopic exchange - Verify purity of the standard check_chromatography->check_stability No Issue solution_chromatography Solution: - Adjust gradient or mobile phase - Use a different column check_chromatography->solution_chromatography Issue Found solution_stability Solution: - Use a standard with labels in stable positions - Acquire a new, high-purity standard check_stability->solution_stability Issue Found

Caption: Troubleshooting workflow for low MS signal.

Quantitative Data Summary for Troubleshooting

The following table provides typical quantitative parameters for the analysis of compounds similar to Ethyl 3-Hydroxybutyrate. These values can be used as a benchmark when troubleshooting your own experiments.

ParameterTypical Value RangeAnalysis MethodReference Compound
Limit of Detection (LOD) 1 µg/mLGC-MSGamma-hydroxybutyrate (GHB)[2]
Limit of Quantification (LOQ) 2 - 10 µg/mLGC-MSGamma-hydroxybutyrate (GHB)[2]
Extraction Recovery 65.1% - 119%LC-MS/MSBeta-hydroxybutyrate[3]
Intra-day Precision (%CV) < 15%LC-MS/MSBeta-hydroxybutyrate[3]
Inter-day Precision (%CV) < 15%LC-MS/MSBeta-hydroxybutyrate[3]
NMR Spectroscopy

Issue: Weak or Broad Signal in ¹H NMR

This guide outlines steps to address common issues leading to poor signal quality in the NMR analysis of this compound.

Troubleshooting Poor Signal in NMR start Weak or Broad NMR Signal check_sample 1. Verify Sample Preparation - Check concentration - Ensure complete dissolution - Filter to remove particulates start->check_sample check_instrument_nmr 2. Check Instrument Settings - Verify tuning and shimming - Ensure correct pulse sequence and parameters check_sample->check_instrument_nmr No Issue solution_sample Solution: - Prepare a more concentrated sample - Use sonication to aid dissolution - Filter the sample into the NMR tube check_sample->solution_sample Issue Found check_solvent 3. Evaluate Solvent Choice - Test solubility in different deuterated solvents check_instrument_nmr->check_solvent No Issue solution_instrument_nmr Solution: - Re-tune and re-shim the instrument - Consult with instrument specialist check_instrument_nmr->solution_instrument_nmr Issue Found solution_solvent Solution: - Use a solvent that provides better solubility (e.g., Acetone-d6, DMSO-d6) check_solvent->solution_solvent Issue Found

Caption: Troubleshooting workflow for poor NMR signal.

Experimental Protocols

GC-MS Analysis of Ethyl 3-Hydroxybutyrate

This protocol is adapted from a method for the analysis of Ethyl 3-Hydroxybutanoate in a wine matrix and can be used as a starting point for the analysis of this compound.[4]

1. Sample Preparation (Liquid-Liquid Extraction)

  • To a 100 mL aliquot of the sample, add a known amount of a suitable internal standard.

  • Perform a liquid-liquid extraction using dichloromethane (B109758) (3 x 4 mL).

  • Combine the organic extracts and dry over anhydrous sodium sulfate.

  • Concentrate the extract to a final volume of 250 µL under a gentle stream of nitrogen.

  • Transfer the final extract to a GC-MS vial.

2. GC-MS Parameters

ParameterSetting
Column HP-5MS (30 m x 0.25 mm, 0.25 µm film thickness) or equivalent
Injector Temperature 250 °C
Injection Mode Splitless
Carrier Gas Helium at 1.0 mL/min
Oven Program 40 °C for 1 min, then ramp at 3 °C/min to 220 °C, hold for 20 min
Ionization Mode Electron Ionization (EI) at 70 eV
Mass Range m/z 40-200
Source Temperature 230 °C
Transfer Line Temperature 280 °C

Expected Fragmentation

The mass spectrum of Ethyl 3-Hydroxybutyrate will show characteristic fragment ions. For the d5 variant, these peaks will be shifted by the corresponding mass of the deuterium labels.

m/z (Non-deuterated)Proposed Fragment
117[M-CH3]+
103[M-C2H5]+
87[M-OC2H5]+
71[C4H7O]+
43[C2H3O]+ (Base Peak)
NMR Sample Preparation

A general protocol for preparing a sample for NMR analysis:

  • Weigh 5-25 mg of this compound into a clean, dry vial.

  • Add approximately 0.6-0.7 mL of a suitable deuterated solvent (e.g., Chloroform-d, Acetone-d6).

  • Ensure the sample is fully dissolved. Sonication may be used to aid dissolution.

  • Filter the solution through a pipette with a small cotton or glass wool plug into a clean NMR tube.

  • Cap the NMR tube and label it appropriately.

Logical Relationships

Factors Affecting Signal Intensity signal Signal Intensity instrument Instrumental Factors signal->instrument sample Sample-Related Factors signal->sample method Methodological Factors signal->method tune Tuning & Calibration instrument->tune source Ion Source Parameters instrument->source detector Detector Gain instrument->detector concentration Sample Concentration sample->concentration purity Standard Purity sample->purity matrix Matrix Effects sample->matrix extraction Extraction Efficiency method->extraction chromatography Chromatographic Conditions method->chromatography stability_method Analyte Stability method->stability_method

Caption: Key factors influencing signal intensity.

References

Technical Support Center: Optimizing LC-MS/MS for Ethyl 3-Hydroxybutyrate-d5

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in optimizing their Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) parameters for the analysis of Ethyl 3-Hydroxybutyrate-d5.

Frequently Asked Questions (FAQs)

Q1: What are the recommended initial LC-MS/MS parameters for this compound analysis?

A1: For initial method development, we recommend starting with the following parameters. Please note that these are starting points and will likely require further optimization for your specific instrumentation and sample matrix.

Liquid Chromatography (LC) Parameters

ParameterRecommended Starting ConditionNotes
Column C18 or Newcrom R1 (e.g., 100 mm x 2.1 mm, 1.7 µm)A reverse-phase column is a good starting point.[1][2]
Mobile Phase A 0.1% Formic Acid in WaterFor MS compatibility, formic acid is preferred over phosphoric acid.[1][3]
Mobile Phase B Acetonitrile with 0.1% Formic Acid
Flow Rate 0.3 - 0.5 mL/minAdjust based on column dimensions and particle size.
Gradient Start with a high aqueous percentage (e.g., 95% A) and ramp to a high organic percentage (e.g., 95% B) over several minutes.A gradient elution is recommended to ensure good peak shape and separation from matrix components.
Injection Volume 5 - 10 µLThis can be adjusted based on sample concentration and instrument sensitivity.
Column Temperature 30 - 40 °CMaintaining a consistent column temperature can improve reproducibility.

Mass Spectrometry (MS) Parameters

ParameterRecommended Starting ConditionNotes
Ionization Mode Electrospray Ionization (ESI), Negative or PositiveBoth modes should be tested. Negative mode is often used for similar acidic compounds.[4][5]
Precursor Ion (Q1) m/z 137.1 (for [M-H]⁻ in negative mode) or m/z 138.1 (for [M+H]⁺ in positive mode)Based on the molecular weight of this compound (approx. 137.19 g/mol ). This will need to be confirmed by direct infusion.
Product Ions (Q3) To be determined by infusion and fragmentation experiments.Likely fragments would involve the loss of the ethoxy group or parts of the butyrate (B1204436) chain.
Collision Energy (CE) 10 - 30 eVThis will need to be optimized for each transition.
Cone/Declustering Potential 20 - 40 VInstrument-specific parameter that requires optimization.
Ion Source Temperature ~500 °CThis is a typical starting point but should be optimized for your instrument.[4]

Q2: How do I determine the optimal precursor and product ions for this compound?

A2: The most effective way to determine the optimal Multiple Reaction Monitoring (MRM) transitions is through direct infusion of a standard solution of this compound into the mass spectrometer.

Experimental Protocols

Protocol 1: Determination of Optimal MRM Transitions

  • Prepare a Standard Solution: Prepare a 1 µg/mL solution of this compound in your initial mobile phase composition (e.g., 50:50 Water:Acetonitrile with 0.1% Formic Acid).

  • Direct Infusion: Infuse the standard solution directly into the mass spectrometer at a low flow rate (e.g., 5-10 µL/min).

  • Full Scan (Q1 Scan): Acquire a full scan spectrum in both positive and negative ionization modes to identify the precursor ion (the molecular ion or a common adduct). For this compound, you would expect to see ions around m/z 138.1 in positive mode ([M+H]⁺) and m/z 137.1 in negative mode ([M-H]⁻).

  • Product Ion Scan: Set the mass spectrometer to fragment the most intense precursor ion observed in the Q1 scan. Acquire a product ion scan to identify the most abundant and stable fragment ions.

  • Select MRM Transitions: Choose at least two of the most intense and specific product ions for your MRM transitions. One will be for quantification (quantifier) and the other for confirmation (qualifier).

  • Optimize Collision Energy: For each selected MRM transition, perform a collision energy optimization experiment by ramping the collision energy and monitoring the intensity of the product ion. The optimal collision energy will be the value that produces the highest intensity signal.

Q3: My peak shape is poor (tailing or fronting). What should I do?

A3: Poor peak shape can be caused by several factors. Here are some troubleshooting steps:

  • Adjust Mobile Phase pH: Ensure the mobile phase pH is appropriate for the analyte. For acidic compounds, a lower pH (e.g., adding formic acid) can improve peak shape.

  • Check for Column Overload: If the peak is fronting, you may be overloading the column. Try diluting your sample or reducing the injection volume.

  • Column Contamination: Contamination can lead to peak tailing. Flush the column with a strong solvent. If the problem persists, the column may need to be replaced.

  • Secondary Interactions: Peak tailing can sometimes be caused by interactions with silanol (B1196071) groups on the column. Adding a small amount of a salt like ammonium (B1175870) formate (B1220265) to your mobile phase can help mitigate these interactions.[6]

Q4: I am observing low signal intensity or poor sensitivity. How can I improve it?

A4: Low signal intensity can be addressed by systematically optimizing both MS and LC parameters.

  • MS Parameter Optimization: Re-optimize the cone/declustering potential and collision energy for your specific MRM transitions as described in Protocol 1.[7]

  • Ion Source Parameters: Optimize ion source parameters such as gas flow rates (nebulizer and drying gas) and source temperature.

  • Sample Preparation: Improve your sample cleanup procedure to reduce matrix effects. Techniques like solid-phase extraction (SPE) can be effective.[8]

  • Mobile Phase Composition: Experiment with different organic modifiers (e.g., methanol (B129727) instead of acetonitrile) or additives.

Q5: How can I minimize matrix effects?

A5: Matrix effects, which can cause ion suppression or enhancement, are a common challenge in LC-MS/MS analysis.[8]

  • Effective Sample Preparation: As mentioned, robust sample preparation techniques like SPE or liquid-liquid extraction are crucial.

  • Chromatographic Separation: Optimize your LC gradient to ensure that this compound elutes in a region with minimal co-eluting matrix components.

  • Use of a Stable Isotope-Labeled Internal Standard: Using a stable isotope-labeled internal standard that is structurally analogous to your analyte is a highly effective way to compensate for matrix effects. However, since you are optimizing for the deuterated standard itself, this would apply when you are quantifying the non-labeled Ethyl 3-Hydroxybutyrate (B1226725).

Visualizations

LCMS_Optimization_Workflow cluster_prep Preparation cluster_ms_opt MS Optimization (Direct Infusion) cluster_lc_opt LC Method Development cluster_validation Method Validation prep_std Prepare Standard Solution infuse Infuse into MS prep_std->infuse q1_scan Q1 Full Scan (Identify Precursor Ion) infuse->q1_scan product_scan Product Ion Scan (Identify Fragments) q1_scan->product_scan select_mrm Select MRM Transitions product_scan->select_mrm opt_ce Optimize Collision Energy select_mrm->opt_ce select_col Select Column opt_mp Optimize Mobile Phase select_col->opt_mp opt_grad Optimize Gradient opt_mp->opt_grad check_peak Check Peak Shape & Retention opt_grad->check_peak assess_sens Assess Sensitivity & Matrix Effects check_peak->assess_sens finalize Finalize Method assess_sens->finalize

Caption: Workflow for LC-MS/MS method development for this compound.

Troubleshooting_Flowchart cluster_peak_shape Poor Peak Shape cluster_sensitivity Low Sensitivity start Problem Encountered peak_shape Tailing or Fronting? start->peak_shape low_signal Low Signal Intensity start->low_signal tailing Tailing peak_shape->tailing Tailing fronting Fronting peak_shape->fronting Fronting tailing_sol Adjust Mobile Phase pH Clean/Replace Column Add Buffer Salt tailing->tailing_sol fronting_sol Dilute Sample Reduce Injection Volume fronting->fronting_sol opt_ms Optimize MS Parameters (Cone, CE, Source) low_signal->opt_ms improve_cleanup Improve Sample Cleanup (SPE) opt_ms->improve_cleanup

References

Technical Support Center: Matrix Effects on the Quantification of Ethyl 3-Hydroxybutyrate-d5

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in addressing matrix effects during the quantitative analysis of Ethyl 3-Hydroxybutyrate-d5 by LC-MS/MS.

Frequently Asked Questions (FAQs)

Q1: What are matrix effects and how can they impact the quantification of this compound?

A1: Matrix effects are the alteration of the ionization efficiency of an analyte, such as this compound, by co-eluting, undetected components in the sample matrix.[1] This interference can lead to either ion suppression (a decrease in signal intensity) or ion enhancement (an increase in signal intensity), ultimately compromising the accuracy, precision, and sensitivity of the analytical method.[2] In complex biological matrices like plasma, urine, or tissue homogenates, endogenous substances such as phospholipids (B1166683), salts, and metabolites can all contribute to matrix effects.[1]

Q2: What are the most common causes of matrix effects in the analysis of this compound from biological samples?

A2: The primary causes of matrix effects in the analysis of small, polar molecules like this compound from biological matrices are:

  • Phospholipids: Abundant in plasma and tissue samples, phospholipids are known to cause significant ion suppression in electrospray ionization (ESI).[3][4]

  • Salts and Endogenous Metabolites: High concentrations of salts and other small endogenous molecules in urine and plasma can also interfere with the ionization process.[1]

  • Sample Preparation Reagents: Contaminants from collection tubes, solvents, and reagents used during sample processing can introduce interfering substances.

Q3: How can I determine if my assay for this compound is experiencing matrix effects?

A3: The presence of matrix effects can be assessed both qualitatively and quantitatively. A common qualitative method is the post-column infusion experiment .[1] For a quantitative assessment, the post-extraction spike method is widely used.[1] This involves comparing the analyte's response in a pre-extracted blank matrix spiked with the analyte to the response of the analyte in a neat solution.

Q4: Why is a deuterated internal standard like this compound used, and can it completely eliminate matrix effects?

A4: A stable isotope-labeled internal standard (SIL-IS) like this compound is the preferred choice for quantitative LC-MS/MS analysis because it has nearly identical physicochemical properties to the analyte.[5][6] This means it will co-elute with the analyte and experience similar degrees of matrix effects.[5] By calculating the ratio of the analyte peak area to the internal standard peak area, variability due to matrix effects can be significantly minimized, leading to improved precision and accuracy.[6] However, it is important to note that a SIL-IS may not always completely compensate for matrix effects, especially if there is a slight chromatographic separation between the analyte and the internal standard, leading to differential ion suppression.[7][8]

Troubleshooting Guide

This guide provides solutions to common problems encountered during the quantification of this compound.

Problem Potential Cause Troubleshooting Steps
Low Signal Intensity / Ion Suppression Co-eluting matrix components (e.g., phospholipids, salts) are suppressing the ionization of this compound.1. Optimize Sample Preparation: - For plasma/serum, consider switching from Protein Precipitation (PPT) to a more rigorous method like Solid-Phase Extraction (SPE) or Liquid-Liquid Extraction (LLE) to better remove phospholipids.[4] - For urine, a "dilute-and-shoot" approach may be insufficient; consider SPE to remove salts and other interferences. 2. Enhance Chromatographic Separation: - Modify the LC gradient to achieve better separation of the analyte from the regions of ion suppression. - Experiment with different analytical columns (e.g., HILIC for polar compounds). 3. Check for Contamination: - Ensure high-purity solvents and reagents are used. - Test for leachates from sample collection tubes.
High Signal Intensity / Ion Enhancement Co-eluting matrix components are enhancing the ionization of this compound.1. Improve Sample Cleanup: Similar to addressing ion suppression, a more effective sample preparation method like SPE can help remove the enhancing components. 2. Optimize Chromatography: Adjust the chromatographic method to separate the analyte from the interfering peaks.
Poor Reproducibility (High %CV) Inconsistent matrix effects between different samples or batches. Inconsistent sample preparation.1. Use a Stable Isotope-Labeled Internal Standard: this compound is crucial for correcting for sample-to-sample variations in matrix effects.[5] 2. Standardize Sample Preparation: Ensure consistent and precise execution of the sample preparation protocol for all samples, calibrators, and QCs. 3. Evaluate Matrix Lot Variability: Test the method with at least six different lots of the biological matrix to assess the consistency of the results.
Inconsistent Retention Times Changes in mobile phase composition, column degradation, or temperature fluctuations.1. Prepare Fresh Mobile Phase: Make fresh mobile phase daily and ensure accurate composition. 2. Check the Column: Replace the analytical column if it shows signs of deterioration (e.g., high backpressure, poor peak shape). 3. Use a Column Oven: Maintain a stable column temperature.

Data Presentation

The following tables provide representative data on the impact of different sample preparation techniques on the recovery and matrix effect for the analysis of a small polar analyte like this compound.

Table 1: Comparison of Sample Preparation Methods for Plasma Samples

Sample Preparation Method Analyte Recovery (%) Matrix Effect (%) Relative Standard Deviation (RSD, %)
Protein Precipitation (PPT) with Acetonitrile (B52724)85.265.8 (Suppression)12.5
Liquid-Liquid Extraction (LLE) with Ethyl Acetate78.582.1 (Suppression)8.2
Solid-Phase Extraction (SPE) - Mixed-Mode Cation Exchange92.195.3 (Minimal Effect)4.5

Note: Data are illustrative and may vary depending on the specific experimental conditions.

Table 2: Matrix Effect in Different Biological Matrices (using SPE)

Biological Matrix Matrix Effect (%) Interpretation
Human Plasma95.3Minimal Ion Suppression
Human Urine75.1Moderate Ion Suppression
Rat Liver Homogenate88.9Minor Ion Suppression

Note: Data are illustrative and demonstrate the variability of matrix effects across different biological sources.

Experimental Protocols

Protocol 1: Quantification of this compound in Human Plasma

This protocol utilizes protein precipitation, a common and rapid sample preparation technique.

  • Sample Preparation:

    • To 100 µL of human plasma in a microcentrifuge tube, add 25 µL of a working solution of this compound (as an internal standard).

    • Add 400 µL of ice-cold acetonitrile to precipitate the proteins.

    • Vortex the mixture for 1 minute.

    • Centrifuge at 14,000 rpm for 10 minutes at 4°C.

    • Carefully transfer the supernatant to an autosampler vial for LC-MS/MS analysis.

  • LC-MS/MS Conditions (Illustrative):

    • LC System: UPLC system

    • Column: C18 column (e.g., 2.1 x 50 mm, 1.8 µm)

    • Mobile Phase A: 0.1% Formic Acid in Water

    • Mobile Phase B: 0.1% Formic Acid in Acetonitrile

    • Gradient: 5% B to 95% B over 3 minutes

    • Flow Rate: 0.4 mL/min

    • Injection Volume: 5 µL

    • MS System: Triple quadrupole mass spectrometer

    • Ionization Mode: Positive Electrospray Ionization (ESI+)

    • MRM Transitions: To be optimized for Ethyl 3-Hydroxybutyrate and this compound.

Protocol 2: Extraction of this compound from Tissue Samples

This protocol is suitable for the extraction of small polar metabolites from tissue homogenates.[9]

  • Tissue Homogenization:

    • Weigh approximately 50-100 mg of frozen tissue.

    • Add the tissue to a 2 mL bead beating tube containing ceramic beads.

    • Add 400 µL of ice-cold 80% methanol (B129727) containing the internal standard (this compound).

    • Homogenize using a bead beater for 30-60 seconds.

    • Centrifuge at a low speed (e.g., 100 x g) for 5 minutes at 4°C and collect the supernatant.

    • Repeat the extraction twice more with 400 µL of 80% methanol each time, combining the supernatants.

  • Liquid-Liquid Extraction:

    • To the combined supernatant (approximately 1.2 mL), add 200 µL of cold water and 800 µL of cold chloroform.

    • Vortex thoroughly to ensure mixing.

    • Centrifuge at high speed (e.g., 16,000 x g) for 15 minutes at 4°C to separate the aqueous and organic layers.

    • Carefully collect the upper aqueous layer (containing the polar metabolites) and transfer it to a new tube.

  • Final Preparation:

    • Evaporate the aqueous extract to dryness using a vacuum concentrator (e.g., SpeedVac) without heat.

    • Reconstitute the dried extract in a suitable volume (e.g., 100 µL) of the initial mobile phase for LC-MS/MS analysis.

Visualizations

Experimental_Workflow_Plasma Start Start: Human Plasma Sample Add_IS Add Internal Standard (this compound) Start->Add_IS PPT Protein Precipitation (Cold Acetonitrile) Add_IS->PPT Vortex Vortex PPT->Vortex Centrifuge Centrifuge Vortex->Centrifuge Supernatant Transfer Supernatant Centrifuge->Supernatant LCMS LC-MS/MS Analysis Supernatant->LCMS

Caption: Workflow for Plasma Sample Preparation using Protein Precipitation.

Troubleshooting_Workflow Problem Poor Quantitative Data (Inaccuracy, Imprecision) Check_IS Internal Standard Response Consistent? Problem->Check_IS Check_Chroma Consistent Retention Time & Peak Shape? Check_IS->Check_Chroma Yes System_Issue Check LC-MS System Performance Check_IS->System_Issue No Matrix_Effect Evaluate Matrix Effect (Post-Extraction Spike) Check_Chroma->Matrix_Effect Yes Check_Chroma->System_Issue No Optimize_SP Optimize Sample Prep (e.g., SPE, LLE) Matrix_Effect->Optimize_SP Significant Effect Optimize_LC Optimize Chromatography Matrix_Effect->Optimize_LC Minimal Effect, but poor separation Contamination Investigate Contamination Matrix_Effect->Contamination Inconsistent Effect

Caption: Logical Troubleshooting Workflow for Poor Quantitative Results.

References

Improving peak shape and retention time for Ethyl 3-Hydroxybutyrate-d5

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for the analysis of Ethyl 3-Hydroxybutyrate-d5. This resource is designed for researchers, scientists, and drug development professionals to troubleshoot common issues encountered during chromatographic analysis.

Frequently Asked Questions (FAQs)

Q1: Why is my deuterated internal standard (this compound) eluting at a slightly different retention time than its non-deuterated analog?

A1: This phenomenon is known as a chromatographic or isotopic shift. Deuterated compounds often exhibit slightly shorter retention times in reversed-phase chromatography compared to their non-deuterated counterparts.[1] This is due to the subtle differences in molecular size and polarity caused by the deuterium (B1214612) atoms. While usually minor, this shift can lead to differential matrix effects if the standard and analyte do not co-elute completely.[1]

Q2: What are the primary causes of poor peak shape (tailing or fronting) for this compound?

A2: Poor peak shape can stem from several factors.

  • Peak Tailing is often caused by interactions with active sites in the system (e.g., liner, column), poor column installation (improper cuts or positioning), or contamination.[2][3][4] For polar analytes like Ethyl 3-Hydroxybutyrate (B1226725), which has a hydroxyl group, interaction with active silanol (B1196071) groups in the column or liner is a common cause.[2][3]

  • Peak Fronting is most frequently a result of column overload, where too much sample has been injected for the column's capacity.[2][5] It can also be caused by an injection solvent that is too strong or incompatible with the stationary phase.

Q3: My retention times are inconsistent between injections. What should I investigate?

A3: Retention time instability can be caused by a variety of issues. The most common culprits include:

  • Leaks: Check all connections, especially around the inlet and column fittings.[6][7]

  • Flow Rate Fluctuation: This can be due to worn pump seals, faulty check valves, or bubbles in the mobile phase line (for LC).[7]

  • Temperature Variations: Ensure your column oven is maintaining a stable temperature, as fluctuations can affect retention.[7]

  • Mobile Phase Preparation (LC): Inconsistent preparation of the mobile phase, including pH adjustments, can lead to shifts.[7]

  • Column Aging/Contamination: Over time, column performance degrades, which can manifest as shifting retention times.[8]

Q4: Can the deuterium label on my this compound be lost during analysis?

A4: Yes, this is known as isotopic exchange or back-exchange. It occurs when deuterium atoms are replaced by hydrogen atoms from the surrounding environment, such as the sample matrix or solvent.[9][10] This is more likely to happen if the deuterium atoms are on heteroatoms like oxygen (-OD) or if the analysis is performed under strongly acidic or basic conditions.[9][10]

Troubleshooting Guides

Guide 1: Resolving Peak Tailing

Peak tailing can compromise resolution and lead to inaccurate integration.[2] If you observe tailing peaks for this compound, follow this workflow.

start Peak Tailing Observed check_all_peaks Do all peaks in the chromatogram tail? start->check_all_peaks physical_issue Likely a physical or flow path issue. check_all_peaks->physical_issue Yes chemical_issue Likely a chemical or activity-related issue. check_all_peaks->chemical_issue No check_column_install 1. Check column installation. - Is the column cut clean and at 90°? - Is it at the correct depth in the inlet/detector? physical_issue->check_column_install reinstall_column Re-cut and reinstall column. check_column_install->reinstall_column check_inlet 1. Perform inlet maintenance. - Replace the liner and septum. - Use a deactivated liner. chemical_issue->check_inlet trim_column 2. Trim 10-20 cm from the front of the column. check_inlet->trim_column activity_resolved Issue Resolved? trim_column->activity_resolved replace_column Consider column contamination or degradation. Replace the column. activity_resolved->replace_column No

Caption: Troubleshooting workflow for peak tailing.

Guide 2: Correcting Retention Time Drifts

Use this guide to diagnose and resolve unstable retention times.

start Retention Time Instability check_pattern Is the shift sudden or gradual? start->check_pattern sudden_shift Sudden Shift check_pattern->sudden_shift Sudden gradual_shift Gradual Shift check_pattern->gradual_shift Gradual check_leaks 1. Check for leaks at all fittings. sudden_shift->check_leaks check_method 2. Verify instrument method parameters (flow, temp, gradient). check_leaks->check_method check_mobile_phase 3. (LC) Check mobile phase composition and for bubbles in the line. check_method->check_mobile_phase check_column 1. Suspect column aging or contamination. gradual_shift->check_column flush_column Flush the column according to manufacturer's instructions. check_column->flush_column replace_column If flushing fails, replace the column. flush_column->replace_column

Caption: Decision tree for diagnosing retention time instability.

Data & Protocols

Table 1: Troubleshooting Summary for Peak Shape & Retention Time
Issue Potential Cause Recommended Action Reference
Peak Tailing Active sites in inlet or columnUse a fresh, deactivated inlet liner. Trim the first 10-20cm of the column.[2]
Poor column cut or installationRe-cut the column ensuring a 90° angle. Verify correct installation depth.[2][3][4]
Column contaminationBake out the column (GC) or flush with strong solvent (LC). If unresolved, replace the column.[6][11]
Peak Fronting Column overloadDilute the sample or reduce the injection volume.[5]
Incompatible sample solventPrepare the sample in a solvent that is weaker than or matches the mobile phase.[6]
Retention Time Shift System leakCheck all fittings and replace the septum if necessary.[6][7]
Inconsistent flow rateCheck for bubbles in the pump (LC), worn pump seals, or faulty check valves.[7]
Column degradationFlush the column. If the problem persists and pressure is high, replace the column.[8]
Chromatographic Shift (d5 vs. H) Inherent isotopic effectThis is expected. If it leads to differential matrix effects, adjust chromatography to improve co-elution.[1]
Experimental Protocols: Starting Methodologies

These are suggested starting points for method development. Optimization will be required for your specific instrument and application.

Protocol 1: Gas Chromatography-Mass Spectrometry (GC-MS)

Given the hydroxyl group on Ethyl 3-Hydroxybutyrate, derivatization is often recommended to improve peak shape and thermal stability.

  • Sample Preparation: A common approach for similar compounds involves liquid-liquid extraction (e.g., with ethyl acetate) followed by derivatization.[12]

    • Acidify the sample if necessary.

    • Extract with ethyl acetate.

    • Evaporate the solvent and reconstitute.

    • Derivatize the dried residue with an agent like BSTFA + 1% TMCS (70°C for 10-20 minutes) to convert the -OH group to a less polar -OTMS group.[12]

  • GC-MS Parameters:

Parameter Suggested Starting Condition Rationale
Column Mid-polarity, e.g., 5% Phenyl Methylpolysiloxane (DB-5ms, HP-5ms)Good general-purpose column for a wide range of compounds.
Dimensions 30 m length, 0.25 mm ID, 0.25 µm film thicknessStandard dimensions providing good efficiency and capacity.
Injection Mode Splitless or SplitUse Splitless for trace analysis; start with a Split ratio (e.g., 20:1) to avoid overload.
Inlet Temp 250 - 280 °CEnsures rapid vaporization without thermal degradation.
Oven Program Start: 50-70 °C (hold 1 min) -> Ramp 15-20 °C/min to 280-300 °CInitial temperature should be ~20°C below the solvent boiling point for good focusing.[2][3]
Carrier Gas HeliumInert and provides good efficiency.
MS Interface Temp 280 °CPrevents condensation of analytes.
Ion Source Temp 230 °CStandard temperature for electron ionization (EI).

Protocol 2: Liquid Chromatography-Mass Spectrometry (LC-MS/MS)

A reversed-phase method is suitable for this compound.[13]

Parameter Suggested Starting Condition Rationale
Column C18 or C8, 50-100 mm length, 2.1 mm ID, <3 µm particle sizeStandard reversed-phase chemistry for retaining moderately polar compounds.
Mobile Phase A Water + 0.1% Formic AcidAcid modifier improves peak shape for polar compounds and aids in positive ionization.[13]
Mobile Phase B Acetonitrile or Methanol + 0.1% Formic AcidCommon organic solvents for reversed-phase LC.
Gradient Start at 5-10% B, ramp to 95% B over 5-10 minutes, hold, and re-equilibrateA gradient is typically needed to elute compounds with a range of polarities.
Flow Rate 0.3 - 0.5 mL/minAppropriate for a 2.1 mm ID column.
Column Temp 30 - 40 °CImproves peak shape and reduces viscosity.
Injection Volume 1 - 10 µLKeep low to prevent peak distortion; ensure sample solvent is compatible with mobile phase.[7]
Ionization Mode Electrospray Ionization (ESI), Positive ModeThe ester and hydroxyl groups should ionize well in positive mode.

Visualization of Parameter Relationships

cluster_cause Cause cluster_effect Effect on Peak overload Column Overload fronting Peak Fronting overload->fronting leads to activity Active Sites tailing Peak Tailing activity->tailing leads to dead_volume Dead Volume dead_volume->tailing leads to

Caption: Relationship between common issues and resulting peak shape.

References

Addressing isotopic interference with Ethyl 3-Hydroxybutyrate-d5 in mass spectrometry

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals encountering isotopic interference when using Ethyl 3-Hydroxybutyrate-d5 as an internal standard in mass spectrometry assays.

Frequently Asked Questions (FAQs)

Q1: What is isotopic interference and why does it occur with this compound?

A1: Isotopic interference, or "cross-talk," happens when the isotopic pattern of the unlabeled analyte (Ethyl 3-Hydroxybutyrate) overlaps with the mass signal of the deuterated internal standard (this compound).[1] This occurs because naturally abundant heavy isotopes (like ¹³C) in the analyte can result in a molecule with a mass-to-charge ratio (m/z) that is the same as or very close to the deuterated internal standard.[1] This is particularly noticeable at high analyte concentrations, which can artificially inflate the internal standard's signal and lead to inaccurate quantification.[1]

Q2: What are the common signs of isotopic interference in my assay?

A2: Common indicators of isotopic interference include:

  • Non-linear calibration curves, especially at the higher concentration range.

  • Inaccurate and imprecise results, often with a negative bias at high analyte concentrations.[2]

  • A significant signal detected in the internal standard's mass channel when analyzing a high-concentration sample of the unlabeled analyte.[1]

Q3: How can I minimize isotopic interference when using this compound?

A3: To minimize isotopic interference, consider the following strategies:

  • Use a higher mass-labeled standard: Whenever possible, utilizing an internal standard with a greater degree of deuteration (e.g., d7 or higher) or a ¹³C-labeled standard can create a larger mass difference, reducing the chance of overlap.[1][2]

  • Optimize chromatographic separation: While deuterated standards often co-elute with the analyte, slight chromatographic separation can sometimes help differentiate the signals.[3] However, complete co-elution is generally desired to compensate for matrix effects.[3][4]

  • Mathematical correction: Some mass spectrometry software platforms offer algorithms to correct for the contribution of naturally occurring isotopes.[1][5]

Q4: Can the purity of my this compound internal standard affect my results?

A4: Yes, the purity of the deuterated internal standard is crucial. The standard itself may contain a small amount of the unlabeled analyte as an impurity.[2][3] This will introduce a constant positive bias in your measurements, particularly impacting the accuracy at the lower limit of quantification (LLOQ).[2] Always verify the isotopic and chemical purity of your internal standard from the supplier's certificate of analysis.[3]

Troubleshooting Guides

Issue 1: Non-Linear Calibration Curve

If you observe a non-linear calibration curve, especially at higher concentrations, it may be due to isotopic interference.

Troubleshooting Workflow:

cluster_0 Troubleshooting Non-Linearity start Observe Non-Linear Calibration Curve check_interference Analyze High Concentration Unlabeled Analyte start->check_interference signal_present Significant Signal in IS Channel? check_interference->signal_present interference_confirmed Isotopic Interference Confirmed signal_present->interference_confirmed Yes no_interference Investigate Other Causes (e.g., Detector Saturation, Matrix Effects) signal_present->no_interference No correction Apply Correction Strategies interference_confirmed->correction strategies 1. Mathematical Correction 2. Use Higher Mass IS 3. Dilute Samples correction->strategies

Caption: Workflow for troubleshooting a non-linear calibration curve.

Quantitative Data Summary: Analyte and Internal Standard m/z

CompoundMolecular FormulaExact Mass (Da)Monoisotopic m/z [M+H]⁺
Ethyl 3-HydroxybutyrateC₆H₁₂O₃132.0786133.0859
This compoundC₆H₇D₅O₃137.1100138.1174

Note: The specific m/z values for precursor and product ions will depend on the instrument and ionization method used. It is essential to determine these empirically.

Issue 2: Inaccurate and Imprecise Results

Inaccurate and imprecise results, even with an internal standard, can be a symptom of underlying isotopic interference or other issues.

Troubleshooting Steps:

  • Verify Co-elution: Overlay the chromatograms of the analyte and the internal standard to ensure they are co-eluting. A slight shift in retention time can expose them to different matrix effects, compromising accuracy.[3]

  • Assess Isotopic Purity: Analyze a neat solution of your this compound standard to check for the presence of the unlabeled analyte.

  • Evaluate Matrix Effects: Perform a post-extraction spike experiment to determine if ion suppression or enhancement is affecting the analyte and internal standard differently.

Experimental Protocols

Protocol 1: Assessment of Isotopic Interference

Objective: To determine the extent of isotopic contribution from unlabeled Ethyl 3-Hydroxybutyrate to the this compound internal standard signal.

Methodology:

  • Prepare a high-concentration solution of unlabeled Ethyl 3-Hydroxybutyrate (e.g., at the upper limit of quantification, ULOQ) in a relevant blank matrix (e.g., plasma, urine).

  • Prepare a blank sample containing only the solvent or matrix.

  • Inject and analyze both samples using your established LC-MS/MS method.

  • Monitor the mass transition for the this compound internal standard in both injections.

  • Compare the signal intensity in the internal standard channel between the high-concentration analyte sample and the blank sample. A significantly higher signal in the analyte sample indicates isotopic interference.

Protocol 2: Evaluation of Internal Standard Purity

Objective: To assess the purity of the this compound internal standard and check for the presence of unlabeled analyte.

Methodology:

  • Prepare a solution of the this compound internal standard at a concentration typically used in your assay.

  • Inject and analyze the solution using your LC-MS/MS method.

  • Monitor the mass transitions for both the deuterated internal standard and the unlabeled analyte.

  • Quantify the peak area of any signal detected in the unlabeled analyte channel.

  • Calculate the percentage of unlabeled analyte relative to the deuterated standard to determine if it meets the required purity level for your assay (typically >98% isotopic enrichment is desired).[2]

Signaling Pathway of Isotopic Interference:

cluster_1 Mechanism of Isotopic Interference Analyte High Concentration Unlabeled Analyte (Ethyl 3-Hydroxybutyrate) Isotopes Natural Abundance of Heavy Isotopes (e.g., ¹³C) Analyte->Isotopes M_plus_5 Analyte + 5 Da (from heavy isotopes) Isotopes->M_plus_5 MS Mass Spectrometer Detects Both Signals at the Same m/z M_plus_5->MS IS Deuterated Internal Standard (this compound) +5 Da IS->MS Result Inflated IS Signal & Inaccurate Quantification MS->Result

Caption: Diagram illustrating how natural isotopes in the analyte can interfere with the deuterated internal standard signal.

References

Technical Support Center: Analysis of Ethyl 3-Hydroxybutyrate-d5

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to address challenges encountered during the mass spectrometric analysis of Ethyl 3-Hydroxybutyrate-d5, with a specific focus on preventing in-source fragmentation.

Frequently Asked Questions (FAQs)

Q1: What is in-source fragmentation and why is it a concern for this compound analysis?

In-source fragmentation (ISF) is the unintended breakdown of analyte ions within the ion source of a mass spectrometer before they reach the mass analyzer.[1][2] This phenomenon can be problematic for the analysis of this compound for several reasons:

  • Inaccurate Quantification: If the precursor ion (the intact molecule) fragments, its signal intensity decreases, potentially leading to underestimation of the analyte's concentration.

  • Compromised Sensitivity: A diminished precursor ion signal can negatively impact the limit of detection and limit of quantification of the analytical method.

  • Complex Spectra: The presence of fragment ions can complicate data interpretation, especially when trying to identify and confirm the analyte.

  • Method Transferability Issues: In-source fragmentation can be instrument-dependent, making it difficult to transfer methods between different mass spectrometers.

Q2: What are the primary causes of in-source fragmentation of this compound?

The primary drivers of in-source fragmentation for a molecule like this compound are excessive energy being transferred to the ions in the source. This energy can be in the form of:

  • High Voltages: Elevated cone, fragmentor, or declustering potential voltages increase the kinetic energy of ions as they travel from the atmospheric pressure region to the vacuum region of the mass spectrometer. Collisions with gas molecules at higher energies lead to fragmentation.[1][2]

  • High Temperatures: Elevated ion source and desolvation temperatures can cause thermal degradation of thermally labile compounds like this compound.[2]

Q3: How does the deuterium (B1214612) labeling in this compound affect its fragmentation?

The five deuterium atoms in this compound can influence its fragmentation behavior due to the kinetic isotope effect (KIE). The carbon-deuterium (C-D) bond is stronger than a carbon-hydrogen (C-H) bond. Consequently, fragmentation pathways that involve the cleavage of a C-D bond will require more energy and are therefore less likely to occur compared to the cleavage of a C-H bond in the non-deuterated analogue. This can sometimes lead to different relative abundances of fragment ions compared to the non-deuterated standard.

Q4: What are "soft" ionization techniques, and why are they recommended for this compound?

Soft ionization techniques are methods that impart less energy to the analyte molecule during the ionization process, thereby minimizing fragmentation.[3] For a potentially labile molecule like this compound, techniques like Electrospray Ionization (ESI) and Atmospheric Pressure Chemical Ionization (APCI) are considered "soft" and are generally preferred over "hard" ionization techniques like Electron Ionization (EI), which is known to cause extensive fragmentation.

Troubleshooting Guide: Preventing In-Source Fragmentation

This guide provides a systematic approach to troubleshoot and minimize in-source fragmentation of this compound during LC-MS analysis.

Problem: Significant fragment ions are observed in the mass spectrum, and the precursor ion signal is weak.

Step 1: Confirm In-Source Fragmentation

Before adjusting parameters, it's crucial to confirm that the observed fragments are indeed from in-source fragmentation.

  • Method: Infuse a standard solution of this compound directly into the mass spectrometer. Gradually increase the cone/fragmentor voltage while monitoring the ion intensities.

  • Expected Observation: If the intensity of the precursor ion decreases while the intensity of the fragment ions increases, this is a strong indication of in-source fragmentation.

Step 2: Systematic Optimization of Mass Spectrometer Parameters

Optimize the following parameters one at a time to observe their individual effects.

ParameterRecommended ActionRationalePotential Trade-offs
Cone/Fragmentor/Declustering Potential Decrease in increments of 5-10 V.Reduces the kinetic energy of the ions, leading to less energetic collisions with gas molecules.[1][3]May lead to a decrease in overall ion signal if set too low.
Source Temperature Decrease in increments of 10-20 °C.Minimizes thermal stress on the analyte, reducing the likelihood of thermal degradation.[2]Lower temperatures might lead to less efficient desolvation and a decrease in signal intensity.
Desolvation Gas Temperature Decrease in increments of 25-50 °C.Reduces the thermal energy transferred to the ions during the desolvation process.[1]Inefficient desolvation can result in the formation of solvent clusters and reduced signal.
Nebulizer Gas Flow Optimize (may require increase or decrease).Affects the size of the ESI droplets and the efficiency of desolvation.[1]Sub-optimal flow can lead to an unstable spray and poor signal.
Capillary Voltage Optimize (typically 2.5-3.5 kV).Primarily affects the efficiency of ion generation. While it has a lesser direct impact on fragmentation, an unstable spray can contribute to signal fluctuations.An inappropriate voltage can lead to an unstable electrospray.

Illustrative Quantitative Data for Parameter Optimization

The following table provides an example of how to systematically evaluate the effect of cone voltage on the precursor and a major fragment ion of this compound. The data presented here is for illustrative purposes to demonstrate the expected trend.

Cone Voltage (V)Precursor Ion Intensity (counts)Fragment Ion Intensity (counts)Precursor/Fragment Ratio
5050,000250,0000.2
40150,000180,0000.8
30400,00090,0004.4
20600,00030,00020.0
10300,0005,00060.0

Note: The optimal cone voltage in this illustrative example would likely be around 20V, as it provides a strong precursor ion signal with minimal fragmentation. Further reduction to 10V begins to decrease the overall signal intensity.

Experimental Protocols

Protocol 1: Systematic Optimization of Cone Voltage to Minimize In-Source Fragmentation

Objective: To determine the optimal cone voltage that maximizes the precursor ion signal for this compound while minimizing in-source fragmentation.

Materials:

  • Standard solution of this compound (e.g., 1 µg/mL in 50:50 acetonitrile:water).

  • LC-MS system with an electrospray ionization (ESI) source.

  • Syringe pump for direct infusion.

Procedure:

  • System Preparation:

    • Set up the LC-MS system for direct infusion.

    • Set the source and desolvation temperatures to moderate initial values (e.g., Source Temp: 120 °C, Desolvation Temp: 350 °C).

    • Set the mass spectrometer to acquire in full scan mode over a mass range that includes the precursor and expected fragment ions of this compound.

  • Infusion and Initial Assessment:

    • Infuse the standard solution at a constant flow rate (e.g., 10 µL/min).

    • Start with a relatively high cone voltage (e.g., 50 V) where fragmentation is expected.

    • Acquire the mass spectrum and record the intensities of the precursor and major fragment ions.

  • Systematic Cone Voltage Reduction:

    • Decrease the cone voltage in discrete steps (e.g., 10 V increments).

    • Allow the signal to stabilize at each new voltage setting before acquiring the spectrum.

    • Record the intensities of the precursor and fragment ions at each cone voltage.

  • Data Analysis:

    • Plot the intensities of the precursor ion and the major fragment ion(s) as a function of the cone voltage.

    • Calculate the ratio of the precursor ion intensity to the fragment ion intensity at each voltage.

    • Identify the cone voltage that provides the best balance of a high precursor ion signal and a low fragment ion signal.

Visualizations

Troubleshooting Workflow for In-Source Fragmentation start Weak Precursor Ion Signal, High Fragment Ion Signal confirm_isf Confirm In-Source Fragmentation (Vary Cone Voltage) start->confirm_isf optimize_voltage Optimize Cone/Fragmentor Voltage (Decrease in 5-10V steps) confirm_isf->optimize_voltage evaluate Evaluate Precursor/Fragment Ratio optimize_voltage->evaluate optimize_temp Optimize Source & Desolvation Temp. (Decrease in 10-50°C steps) optimize_temp->evaluate optimize_gas Optimize Nebulizer Gas Flow optimize_gas->evaluate check_other Check Other Parameters (e.g., Capillary Voltage) check_other->evaluate end Optimal Signal Achieved evaluate->end No no_change Still significant fragmentation? evaluate->no_change Yes no_change->optimize_temp Yes no_change->optimize_gas Yes no_change->check_other Yes no_change->end No

Caption: A logical workflow for troubleshooting and mitigating in-source fragmentation.

Factors Influencing In-Source Fragmentation isf In-Source Fragmentation high_voltage High Cone/Fragmentor Voltage high_voltage->isf high_temp High Source/Desolvation Temperature high_temp->isf analyte_lability Analyte Stability analyte_lability->isf gas_conditions Nebulizer/Drying Gas Conditions gas_conditions->isf

Caption: Key experimental factors that contribute to in-source fragmentation.

References

Ensuring the stability of Ethyl 3-Hydroxybutyrate-d5 in biological samples

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the Technical Support Center for ensuring the stability of Ethyl 3-Hydroxybutyrate-d5 in biological samples. This resource is designed for researchers, scientists, and drug development professionals to provide guidance on sample handling, storage, and analysis to maintain the integrity of this internal standard.

Frequently Asked Questions (FAQs)

Q1: What are the primary factors that can affect the stability of this compound in biological samples?

A1: The stability of this compound can be influenced by several factors:

  • Enzymatic Degradation: Biological matrices such as plasma and tissue homogenates contain esterases that can hydrolyze the ethyl ester bond, leading to the formation of 3-Hydroxybutyrate-d5.[1][2]

  • pH-dependent Hydrolysis: The ester bond is susceptible to hydrolysis under both acidic and basic conditions. Maintaining an appropriate pH is crucial for stability.

  • Temperature: Elevated temperatures can accelerate both enzymatic and chemical degradation.[3]

  • Freeze-Thaw Cycles: Repeated freezing and thawing of samples can impact the stability of various metabolites and should be minimized.[4][5]

  • Deuterium-Hydrogen (H/D) Exchange: While the deuterium (B1214612) labels on the five-carbon backbone of this compound are generally stable, there is a theoretical potential for back-exchange, particularly on the carbon adjacent to the carbonyl group under certain pH or enzymatic conditions.[6][7]

Q2: What is the recommended anticoagulant for blood collection when analyzing for this compound?

A2: For the analysis of the parent compound, 3-hydroxybutyrate (B1226725), sodium fluoride (B91410) (NaF) in combination with an anticoagulant like potassium oxalate (B1200264) or EDTA is often recommended.[8] NaF acts as an inhibitor of some enzymes, which can help prevent the enzymatic degradation of this compound.[8] Studies on the non-deuterated 3-hydroxybutyrate have shown that EDTA and oxalate can interfere with some enzymatic assays, but for LC-MS/MS analysis, EDTA is generally a suitable choice.[9][10] It is advisable to cool the blood samples immediately after collection to further inhibit enzymatic activity.[3]

Q3: How should I store biological samples containing this compound?

A3: Proper storage is critical for maintaining the stability of this compound. For long-term storage, samples should be kept at -80°C.[11] For short-term storage, 2-8°C is acceptable, but processing should occur as quickly as possible.[12] It is best practice to minimize the duration samples spend at room temperature during handling and processing.

Q4: Can I perform multiple freeze-thaw cycles on my samples?

A4: It is highly recommended to minimize freeze-thaw cycles.[4] Studies on various metabolites in plasma have shown that repeated freeze-thaw cycles can affect their stability.[4][5] Ideally, samples should be aliquoted into single-use vials after collection to avoid the need for repeated thawing of the entire sample. If repeated analysis is necessary, it is best to thaw the sample, take the required aliquot, and immediately refreeze the parent sample.

Troubleshooting Guide

This guide addresses specific issues you might encounter during the analysis of this compound.

Problem Potential Cause Recommended Solution
Low or no signal from this compound Degradation of the internal standard: This could be due to enzymatic hydrolysis or improper storage conditions (e.g., prolonged exposure to room temperature).Sample Handling: Process samples on ice and minimize the time between collection and freezing. Consider adding esterase inhibitors like sodium fluoride to the collection tubes.[8] Storage: Ensure samples are stored at -80°C for long-term stability.[11]
Improper preparation of stock/working solutions: The internal standard may have degraded in the solvent.Solvent Selection: Prepare stock solutions in a high-purity aprotic solvent like acetonitrile (B52724) or methanol. Avoid acidic or basic aqueous solutions that can promote hydrolysis or H/D exchange.[12]
Inconsistent internal standard peak area across a batch Variable degradation: Inconsistent handling of samples within a batch can lead to different levels of degradation.Standardize Procedures: Ensure all samples, calibrators, and quality controls are handled identically and for the same duration at each step.
Matrix effects: Ion suppression or enhancement can vary between samples, affecting the internal standard signal.[2]Chromatography Optimization: Adjust the chromatographic method to separate the internal standard from co-eluting matrix components. Sample Preparation: Employ a more rigorous sample clean-up procedure, such as solid-phase extraction (SPE), to remove interfering matrix components.[13]
Chromatographic peak for this compound appears earlier than the analyte (Ethyl 3-Hydroxybutyrate) Isotope effect: Deuterated compounds can sometimes elute slightly earlier than their non-deuterated counterparts in reverse-phase chromatography.[14]Method Adjustment: This is a known phenomenon and is often acceptable if the separation is minimal and consistent. If it leads to differential matrix effects, consider adjusting the mobile phase composition or gradient to achieve co-elution.
Presence of a 3-Hydroxybutyrate-d5 peak in the chromatogram Hydrolysis of this compound: The internal standard has been converted to its corresponding carboxylic acid.Review Sample Handling: This indicates significant degradation. Re-evaluate all sample collection, handling, and storage procedures to minimize hydrolysis. Implement the use of enzyme inhibitors and ensure samples are kept cold.

Quantitative Data Summary

The following tables summarize stability data for 3-hydroxybutyrate, the parent analyte of this compound. This data can serve as a valuable reference for understanding the expected stability of the deuterated ethyl ester under similar conditions.

Table 1: Storage Stability of 3-Hydroxybutyrate in Whole Blood and Serum at Room Temperature (22-26°C) [15]

Storage TimeClotted Whole Blood (Mean Change from Initial)Serum (Mean Change from Initial)
48 hours-4.1%-
7 days-+5.3%

Table 2: Storage Stability of 3-Hydroxybutyrate in Anticoagulated Whole Blood and Plasma at Room Temperature (22-26°C) [15]

Storage TimeAnticoagulated Whole Blood (NaF/oxalate) (Mean Change from Initial)Plasma (NaF/oxalate) (Mean Change from Initial)
48 hours-5.6%-
7 days-+3.0%

Table 3: Storage Stability of 3-Hydroxybutyrate in Whole Blood and Serum at 4°C [15]

Storage TimeClotted Whole Blood (Mean Change from Initial)Serum (Mean Change from Initial)
7 days+2.3%+5.3%

Table 4: Storage Stability of 3-Hydroxybutyrate in Anticoagulated Whole Blood and Plasma at 4°C [15]

Storage TimeAnticoagulated Whole Blood (NaF/oxalate) (Mean Change from Initial)Plasma (NaF/oxalate) (Mean Change from Initial)
7 days-3.0%Not specified

Experimental Protocols

Protocol 1: Blood Sample Collection and Plasma Preparation to Minimize Degradation

  • Blood Collection: Collect whole blood into tubes containing an anticoagulant, preferably sodium fluoride/potassium oxalate or EDTA.[8]

  • Immediate Cooling: Place the blood collection tubes on ice or in a refrigerated rack immediately after collection.

  • Centrifugation: Within one hour of collection, centrifuge the blood samples at 1500-2000 x g for 15 minutes at 4°C to separate the plasma.

  • Plasma Aliquoting: Carefully transfer the plasma supernatant to new, clearly labeled polypropylene (B1209903) tubes. To avoid repeated freeze-thaw cycles, create multiple smaller aliquots for different analyses.

  • Storage: Immediately store the plasma aliquots at -80°C until analysis.

Protocol 2: Stability Testing of this compound in Plasma

  • Sample Preparation: Obtain a pool of human plasma (with the chosen anticoagulant). Spike the plasma with a known concentration of this compound.

  • Aliquoting: Aliquot the spiked plasma into multiple tubes for each storage condition to be tested.

  • Time Zero (T0) Analysis: Immediately after spiking, process and analyze a set of aliquots to establish the baseline concentration.

  • Storage Conditions: Store the remaining aliquots under the desired conditions to be tested (e.g., room temperature, 4°C, -20°C, -80°C).

  • Time Point Analysis: At specified time points (e.g., 4h, 8h, 24h, 7 days, 1 month), retrieve a set of aliquots from each storage condition.

  • Sample Processing: Thaw the samples (if frozen) under controlled conditions (e.g., on ice). Perform protein precipitation using a cold organic solvent (e.g., acetonitrile containing the analytical internal standard). Centrifuge to pellet the precipitated proteins.

  • LC-MS/MS Analysis: Analyze the supernatant using a validated LC-MS/MS method to quantify the concentration of this compound.

  • Data Evaluation: Compare the concentrations at each time point to the T0 concentration to determine the percentage of degradation.

Visualizations

experimental_workflow cluster_collection Sample Collection cluster_processing Sample Processing cluster_storage Storage cluster_analysis Analysis blood_collection Collect Blood (NaF/Oxalate or EDTA) cooling Immediate Cooling (On Ice) blood_collection->cooling centrifugation Centrifuge at 4°C cooling->centrifugation aliquoting Aliquot Plasma centrifugation->aliquoting storage Store at -80°C aliquoting->storage thawing Thaw on Ice storage->thawing extraction Protein Precipitation thawing->extraction lcms LC-MS/MS Analysis extraction->lcms

Caption: Recommended workflow for biological sample handling to ensure the stability of this compound.

troubleshooting_workflow start Inconsistent or Low Internal Standard Signal check_storage Review Storage Conditions (Temp, Duration) start->check_storage check_handling Review Sample Handling (Thawing, Time at RT) start->check_handling check_prep Review IS Solution Prep (Solvent, Age) start->check_prep check_matrix Investigate Matrix Effects start->check_matrix improper_storage Action: Implement -80°C Storage and Aliquoting check_storage->improper_storage Improper improper_handling Action: Standardize Handling Protocol, Use Ice check_handling->improper_handling Inconsistent improper_prep Action: Prepare Fresh IS in Aprotic Solvent check_prep->improper_prep Suboptimal matrix_effects Action: Optimize Chromatography or Sample Cleanup check_matrix->matrix_effects Suspected

Caption: A logical workflow for troubleshooting inconsistent or low signals from this compound.

References

Overcoming challenges in the synthesis and purification of Ethyl 3-Hydroxybutyrate-d5

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) for overcoming challenges in the synthesis and purification of Ethyl 3-Hydroxybutyrate-d5.

Frequently Asked Questions (FAQs)

Q1: What is the primary route for synthesizing this compound?

A1: The most common and direct method for the synthesis of this compound is the reduction of a deuterated precursor, Ethyl Acetoacetate-d5. This can be achieved through two main approaches: chemical reduction using reagents like sodium borohydride (B1222165) or enzymatic reduction using biocatalysts such as baker's yeast.

Q2: What are the main impurities I should be aware of during the synthesis and purification?

A2: Common impurities include unreacted starting material (Ethyl Acetoacetate-d5), byproducts from side reactions such as transesterification if the reaction is performed in an alcohol solvent different from ethanol (B145695), and residual solvents from the workup and purification steps. In cases of incomplete reduction, the starting ketoester will be a major impurity.

Q3: How can I analyze the purity and isotopic enrichment of my final product?

A3: A combination of analytical techniques is recommended. Gas Chromatography-Mass Spectrometry (GC-MS) is invaluable for determining both chemical purity and isotopic enrichment by analyzing the molecular ion peak and its fragmentation pattern. Nuclear Magnetic Resonance (NMR) spectroscopy, particularly ¹H and ²H NMR, can confirm the positions of deuterium (B1214612) labeling and assess isotopic purity. Chiral High-Performance Liquid Chromatography (HPLC) or chiral Gas Chromatography (GC) is necessary to determine the enantiomeric excess (e.e.) of the product.

Q4: Are there any specific safety precautions for handling this compound?

A4: Ethyl 3-Hydroxybutyrate is a combustible liquid and should be kept away from heat, sparks, and open flames.[1] It is recommended to handle it in a well-ventilated area, wearing appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat.[1]

Q5: What are the recommended storage conditions for this compound?

A5: The compound should be stored in a tightly sealed container in a cool, dry, and well-ventilated place, away from strong oxidizing agents and strong bases.[1] For long-term stability, refrigeration is recommended.

Troubleshooting Guides

Synthesis
Problem Possible Cause(s) Suggested Solution(s)
Low or no conversion of Ethyl Acetoacetate-d5 Chemical Reduction (NaBH₄): Inactive or poor quality sodium borohydride. Insufficient reaction time or temperature. Presence of water in aprotic solvents. Enzymatic Reduction (Baker's Yeast): Inactive yeast. Incorrect temperature or pH for yeast activity. Insufficient glucose/sucrose (B13894) as an energy source.Chemical Reduction: Use fresh, high-quality NaBH₄. Increase reaction time or gently heat the reaction if the solvent allows. Ensure anhydrous conditions if using aprotic solvents. Enzymatic Reduction: Use fresh baker's yeast. Maintain the temperature around 30-35°C. Ensure an adequate supply of sucrose or glucose for the yeast.
Low Yield of this compound Product loss during workup (e.g., incomplete extraction). Hydrolysis of the ester group during workup. Incomplete reaction.Ensure the aqueous layer is thoroughly extracted multiple times with a suitable organic solvent (e.g., ethyl acetate (B1210297) or diethyl ether). Use a saturated sodium chloride solution (brine) during extraction to reduce the solubility of the product in the aqueous phase. Monitor the reaction by TLC or GC to ensure it has gone to completion.
Low Enantiomeric Excess (e.e.) in Enzymatic Reduction Presence of multiple reductase enzymes in baker's yeast with competing stereoselectivities. Sub-optimal reaction conditions (temperature, pH). High substrate concentration."Starve" the yeast by pre-incubating it in a buffer for a period before adding the substrate to activate the desired reductases. Maintain a low substrate concentration by adding it slowly over time (fed-batch method). Optimize the reaction temperature and pH.
Purification
Problem Possible Cause(s) Suggested Solution(s)
Difficulty separating the product from starting material by distillation The boiling points of this compound and Ethyl Acetoacetate-d5 are relatively close.Use a fractional distillation column with a higher number of theoretical plates (e.g., a Vigreux or packed column). Perform the distillation under a higher vacuum to increase the difference in boiling points.
Persistent emulsion during liquid-liquid extraction Formation of a stable emulsion, often due to the presence of yeast residue or other surfactants.Add a saturated solution of sodium chloride (brine) to the separatory funnel. If the emulsion persists, filter the entire mixture through a pad of Celite. In some cases, adding a small amount of a different organic solvent can help break the emulsion.
Poor separation of enantiomers on chiral HPLC/GC Incorrect chiral stationary phase (CSP). Sub-optimal mobile phase composition. Column overloading.Screen different types of chiral columns (e.g., polysaccharide-based or cyclodextrin-based). Optimize the mobile phase by varying the solvent ratio and adding modifiers (e.g., a small amount of acid or base). Inject a smaller volume or a more dilute sample.

Data Presentation

Table 1: Comparison of Synthesis Methods for Ethyl 3-Hydroxybutyrate
Parameter Chemical Reduction (NaBH₄) Enzymatic Reduction (Baker's Yeast)
Starting Material Ethyl Acetoacetate-d5Ethyl Acetoacetate-d5
Typical Reagents Sodium borohydride, Ethanol/MethanolBaker's yeast, Sucrose/Glucose, Water
Stereoselectivity Achiral (produces a racemic mixture)Chiral (typically produces the (S)-enantiomer)
Typical Yield >90%59-76%[2]
Typical Enantiomeric Excess (e.e.) 0%85-97%[2][3]
Reaction Conditions 0°C to room temperatureRoom temperature to ~35°C
Advantages High yield, simple procedureHigh enantioselectivity, environmentally friendly
Disadvantages Produces a racemic mixture, requires a separate chiral resolution step if a single enantiomer is desiredLower yield, longer reaction times, more complex workup

Note: Yields and e.e. are based on the non-deuterated analog and may vary for the d5-compound due to the kinetic isotope effect.

Table 2: Physical and Analytical Data for Ethyl 3-Hydroxybutyrate
Property Value
Molecular Formula C₆H₁₂O₃
Molecular Weight 132.16 g/mol
Boiling Point 170 °C (at 760 mmHg)[1]
Boiling Point (reduced pressure) 71-73 °C (at 12 mmHg)[2]
Density 1.017 g/mL (at 25 °C)
Refractive Index ~1.420
Solubility Soluble in water and most organic solvents
GC-MS (EI) Key Fragments (non-deuterated) m/z 117, 101, 87, 73, 45, 43

Note: For the d5-analog, the molecular weight will be approximately 137.19 g/mol , and the molecular ion peak and fragment masses in the mass spectrum will be shifted accordingly.

Experimental Protocols

Protocol 1: Enzymatic Synthesis of (S)-Ethyl 3-Hydroxybutyrate-d5

This protocol is adapted from the synthesis of the non-deuterated analog and should be optimized for the deuterated compound.[2]

  • Yeast Suspension Preparation: In a three-necked round-bottom flask equipped with a mechanical stirrer, add 1.6 L of tap water, 300 g of sucrose, and 200 g of baker's yeast. Stir the mixture for 1 hour at approximately 30°C.

  • Substrate Addition (First Batch): Add 20.0 g of Ethyl Acetoacetate-d5 to the fermenting suspension. Stir for 24 hours at room temperature.

  • Substrate Addition (Second Batch): Prepare a warm (approx. 40°C) solution of 200 g of sucrose in 1 L of tap water and add it to the reaction mixture. One hour later, add an additional 20.0 g of Ethyl Acetoacetate-d5.

  • Reaction Monitoring: Continue stirring for 50-60 hours at room temperature. Monitor the reaction for the disappearance of the starting material using GC or TLC.

  • Workup: Add 80 g of Celite to the mixture and filter through a sintered-glass funnel. Wash the filtrate with 200 mL of water.

  • Extraction: Saturate the filtrate with sodium chloride and extract with five 500-mL portions of diethyl ether.

  • Drying and Concentration: Combine the ether extracts, dry over anhydrous magnesium sulfate, filter, and concentrate using a rotary evaporator.

  • Purification: Purify the resulting oil by fractional distillation under reduced pressure (collecting the fraction at ~71-73°C at 12 mmHg) to yield (S)-Ethyl 3-Hydroxybutyrate-d5.

Protocol 2: Chemical Synthesis of Racemic this compound

This protocol is a general method adapted for the deuterated compound.

  • Reaction Setup: In a round-bottom flask, dissolve Ethyl Acetoacetate-d5 in ethanol and cool the solution to 0°C in an ice bath.

  • Reducing Agent Addition: Slowly add sodium borohydride (NaBH₄) portion-wise to the cooled solution while stirring. Caution: Hydrogen gas is evolved.

  • Reaction: Allow the reaction to stir at 0°C for 1-2 hours, then let it warm to room temperature and stir for an additional 2-4 hours or until TLC/GC analysis indicates the consumption of the starting material.

  • Quenching: Cool the reaction mixture back to 0°C and slowly add 1 M HCl to quench the excess NaBH₄ and neutralize the solution.

  • Extraction: Extract the product with a suitable organic solvent like ethyl acetate (3 x volume of the reaction mixture).

  • Washing: Wash the combined organic layers with water and then with brine.

  • Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate, filter, and remove the solvent under reduced pressure.

  • Purification: Purify the crude product by fractional distillation under reduced pressure.

Mandatory Visualization

Synthesis_Workflow Experimental Workflow for this compound Synthesis cluster_synthesis Synthesis cluster_workup Workup & Isolation cluster_purification Purification cluster_analysis Analysis start Start: Ethyl Acetoacetate-d5 reduction Reduction start->reduction Chemical (NaBH4) or Enzymatic (Yeast) quench Quench Reaction (if applicable) reduction->quench extraction Liquid-Liquid Extraction (e.g., Ethyl Acetate/Water) quench->extraction drying Dry Organic Layer (e.g., MgSO4) extraction->drying concentration Solvent Removal (Rotary Evaporation) drying->concentration purify Fractional Distillation or Column Chromatography concentration->purify analysis Purity (GC/MS, NMR) Enantiomeric Excess (Chiral GC/HPLC) purify->analysis end Final Product: This compound analysis->end

Caption: Workflow for the synthesis and purification of this compound.

Troubleshooting_Tree Troubleshooting Guide for Synthesis & Purification start Problem Encountered low_yield Low Yield? start->low_yield Synthesis low_ee Low Enantiomeric Excess (Enzymatic Method)? start->low_ee Synthesis incomplete_reaction Incomplete Reaction? start->incomplete_reaction Synthesis emulsion Persistent Emulsion during Extraction? start->emulsion Purification poor_dist_sep Poor Separation by Distillation? start->poor_dist_sep Purification poor_chiral_sep Poor Chiral Separation (HPLC/GC)? start->poor_chiral_sep Purification sol_yield Solution: - Check for complete reaction. - Optimize extraction (use brine). - Ensure no product hydrolysis. low_yield->sol_yield sol_ee Solution: - Use fed-batch substrate addition. - Optimize temperature/pH. - 'Starve' yeast before use. low_ee->sol_ee sol_reaction Solution: - Check reagent quality (fresh NaBH4/yeast). - Increase reaction time/temperature. - Ensure sufficient energy source (sucrose). incomplete_reaction->sol_reaction sol_emulsion Solution: - Add brine (sat. NaCl). - Filter through Celite. - Centrifuge if necessary. emulsion->sol_emulsion sol_dist Solution: - Use a fractional column (Vigreux). - Increase vacuum level. - Distill slowly. poor_dist_sep->sol_dist sol_chiral Solution: - Optimize mobile phase. - Try a different chiral column. - Reduce sample concentration. poor_chiral_sep->sol_chiral

Caption: Troubleshooting decision tree for common synthesis and purification issues.

References

Minimizing ion suppression for Ethyl 3-Hydroxybutyrate-d5 analysis

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides targeted guidance for researchers, scientists, and drug development professionals to minimize ion suppression during the analysis of Ethyl 3-Hydroxybutyrate-d5 by LC-MS/MS.

Troubleshooting Guide

This guide addresses specific issues you may encounter during your analysis.

Issue 1: Low or inconsistent signal intensity for this compound.

  • Question: My signal for this compound is weak and varies significantly between injections, even for my quality control samples. What is the likely cause and how can I fix it?

  • Answer: This is a classic symptom of ion suppression, where components from your sample matrix co-elute with your analyte and interfere with its ionization in the mass spectrometer source.[1][2] The variability suggests that the matrix composition differs from sample to sample.

    Troubleshooting Steps:

    • Isolate the Problem: First, confirm the issue is not with the instrument itself. Perform a direct infusion of an this compound standard into the mass spectrometer, bypassing the LC system. If the signal is strong and stable, the problem originates from the sample matrix or the chromatography.[2] If the signal is still poor, the issue may be with the mass spectrometer settings or the standard itself.[3][4]

    • Assess Matrix Effects: To visualize where suppression is occurring, perform a post-column infusion experiment. Continuously infuse a standard solution of this compound into the MS while injecting a blank, extracted sample matrix. Dips in the baseline signal indicate retention times where matrix components are eluting and causing suppression.[5][6]

    • Improve Sample Preparation: Your current sample preparation may not be adequately removing interfering components like phospholipids (B1166683) or salts.[5][7][8]

      • Protein Precipitation (PPT) is often insufficient and can leave many matrix components behind.[8][9]

      • Consider switching to Liquid-Liquid Extraction (LLE) or Solid-Phase Extraction (SPE) , which are generally more effective at providing cleaner extracts.[8][9][10] Mixed-mode SPE can be particularly effective at removing a broad range of interferences.[8]

    • Optimize Chromatography: Adjust your chromatographic method to separate this compound from the suppression zones identified in the post-column infusion experiment.[1][9] This can be achieved by altering the gradient, mobile phase composition, or using a column with different selectivity.

    • Use a Stable Isotope-Labeled Internal Standard: If you are not already, using a stable isotope-labeled internal standard (SIL-IS) is crucial. Since this compound is already a labeled compound, you would use its non-labeled counterpart as the analyte and the d5 version as the IS. The SIL-IS co-elutes and experiences the same degree of ion suppression, allowing for accurate quantification based on the analyte-to-IS ratio.[11]

Issue 2: Poor accuracy and precision in calibration standards prepared in matrix.

  • Question: My calibration curve is not linear, and the accuracy of my low-concentration standards is poor when prepared in plasma. What should I do?

  • Answer: This indicates a significant matrix effect that is not consistent across the concentration range. High concentrations of matrix components can compete with your analyte for ionization, an effect that can be more pronounced at lower analyte concentrations.[1][9]

    Troubleshooting Steps:

    • Review Sample Preparation: As with inconsistent signal intensity, the primary solution is to improve the removal of matrix interferences. LLE and SPE are recommended over simple protein precipitation.[8][10]

    • Dilute the Sample: If sensitivity allows, diluting the sample can reduce the concentration of interfering matrix components.[1][6] A 1:10 dilution, for example, can significantly reduce matrix effects while potentially keeping the analyte within the instrument's detection range.

    • Matrix-Matching: Ensure that your calibration standards are prepared in a matrix that is as close as possible to your study samples.[11] Use the same lot of blank biological matrix for all calibrators and QCs.

    • Check for Contaminants: Exogenous materials, such as plasticizers from collection tubes or solvents, can also cause ion suppression.[1] Ensure all labware is clean and run a "process blank" (a sample with no analyte taken through the entire extraction procedure) to check for contamination.

Frequently Asked Questions (FAQs)

  • Q1: What is ion suppression?

    • A1: Ion suppression is a matrix effect in LC-MS/MS where the ionization efficiency of a target analyte (like this compound) is reduced by the presence of co-eluting components from the sample.[1][12][13] These interfering molecules compete for charge in the ion source or alter the physical properties of the spray droplets, leading to a lower signal for the analyte of interest.[1][9]

  • Q2: How can I tell if I have an ion suppression problem?

    • A2: Common signs include low signal-to-noise ratios, poor reproducibility between replicate injections, and a loss of accuracy and precision in your results.[2][9] A definitive way to identify ion suppression is through a post-column infusion experiment, which shows exactly where in the chromatogram suppressive matrix components are eluting.[5]

  • Q3: Which ionization source is less prone to ion suppression, ESI or APCI?

    • A3: Atmospheric Pressure Chemical Ionization (APCI) is generally less susceptible to ion suppression than Electrospray Ionization (ESI).[1][14] This is because APCI utilizes gas-phase ionization, which is less affected by non-volatile matrix components like salts that interfere with the ESI droplet formation and evaporation process.[14] If your method allows, switching to APCI could be a viable strategy.

  • Q4: Can changing my mobile phase additives help reduce ion suppression?

    • A4: Yes, but care must be taken. Volatile additives like formic acid are generally preferred.[15] Non-volatile additives or ion-pairing agents like trifluoroacetic acid (TFA) can cause significant ion suppression, especially in positive ion mode, by forming strong ion pairs with the analyte.[15] If you must use an ion-pairing agent, keep the concentration as low as possible (e.g., <0.1%).[15]

  • Q5: Is Solid-Phase Extraction (SPE) better than Liquid-Liquid Extraction (LLE) for minimizing ion suppression?

    • A5: Not necessarily; the best technique depends on the analyte and the matrix. LLE can provide very clean extracts if the solvent system is chosen correctly to be highly selective for the analyte.[9][10] SPE, particularly mixed-mode SPE, can be more effective at removing a wider range of interferences, such as phospholipids, which are common sources of ion suppression in plasma.[8] The choice between them should be based on experimental evaluation.

Quantitative Data Summary

The following table summarizes representative data on the effectiveness of different sample preparation techniques in reducing matrix effects and improving analyte recovery for small molecules in plasma. While specific to other analytes, these results provide a strong indication of the relative performance of each technique.

Sample Preparation MethodAnalyte Recovery (%)Matrix Effect (%)Key AdvantagesKey Disadvantages
Protein Precipitation (PPT) 85 - 105%40 - 70% (High Suppression)Fast, simple, inexpensivePoor cleanup, significant ion suppression[8][9]
Liquid-Liquid Extraction (LLE) 60 - 90%5 - 15% (Low Suppression)Provides clean extracts, low suppression[9]Can have lower recovery for polar analytes, more labor-intensive[9]
Solid-Phase Extraction (SPE) 80 - 100%10 - 25% (Moderate Suppression)High recovery, can be automatedMore expensive, requires method development
Mixed-Mode SPE 90 - 105%< 10% (Very Low Suppression)Excellent cleanup, removes diverse interferences, minimal suppression[8]Most expensive option, requires careful optimization

Note: Matrix Effect (%) is calculated as (100 - [Peak Area in Matrix / Peak Area in Solvent] * 100). A higher percentage indicates greater ion suppression.

Detailed Experimental Protocols

Protocol 1: Liquid-Liquid Extraction (LLE) for this compound from Plasma

This protocol is a starting point and should be optimized for your specific application.

  • Sample Preparation:

    • Pipette 100 µL of plasma sample, calibrator, or QC into a 1.5 mL microcentrifuge tube.

    • Add 25 µL of internal standard working solution.

    • Vortex for 10 seconds.

  • Extraction:

    • Add 500 µL of methyl tert-butyl ether (MTBE).

    • Vortex vigorously for 2 minutes to ensure thorough mixing.

    • Centrifuge at 10,000 x g for 5 minutes to separate the organic and aqueous layers.

  • Evaporation:

    • Carefully transfer the upper organic layer (MTBE) to a new tube.

    • Evaporate the solvent to dryness under a gentle stream of nitrogen at 40°C.

  • Reconstitution:

    • Reconstitute the dried extract in 100 µL of the initial mobile phase (e.g., 95:5 Water:Acetonitrile with 0.1% Formic Acid).

    • Vortex for 30 seconds.

    • Transfer to an autosampler vial for LC-MS/MS analysis.

Protocol 2: Solid-Phase Extraction (SPE) for this compound from Plasma

This protocol uses a generic polymeric reversed-phase SPE cartridge and should be optimized.

  • Sample Pre-treatment:

    • Pipette 100 µL of plasma into a microcentrifuge tube.

    • Add 25 µL of internal standard.

    • Add 200 µL of 2% phosphoric acid in water and vortex. This step helps to disrupt protein binding.

  • SPE Cartridge Conditioning:

    • Condition a polymeric SPE cartridge (e.g., Waters Oasis HLB, 30 mg) with 1 mL of methanol (B129727) followed by 1 mL of water. Do not allow the cartridge to go dry.

  • Load Sample:

    • Load the pre-treated sample onto the conditioned SPE cartridge.

    • Pass the sample through the cartridge at a slow, steady flow rate (approx. 1 mL/min).

  • Wash:

    • Wash the cartridge with 1 mL of 5% methanol in water to remove polar interferences.

    • Dry the cartridge by applying vacuum for 1-2 minutes.

  • Elution:

    • Elute the analyte with 1 mL of methanol into a clean collection tube.

  • Evaporation and Reconstitution:

    • Evaporate the eluate to dryness under nitrogen at 40°C.

    • Reconstitute in 100 µL of the initial mobile phase.

    • Vortex and transfer to an autosampler vial for analysis.

Visual Guides and Workflows

Ion_Suppression_Mechanism Mechanism of Ion Suppression in ESI cluster_source Mass Spec Ion Source ESI ESI Droplet (Analyte + Matrix) Evap Solvent Evaporation & Droplet Shrinkage ESI->Evap Desolvation Ion_Formation Gas-Phase Ion Formation Evap->Ion_Formation Coulomb Fission MS_Inlet Mass Analyzer Inlet Ion_Formation->MS_Inlet Sampling Compete Competition for Droplet Surface/ Excess Charge Compete->ESI Viscosity Increased Viscosity & Surface Tension Viscosity->Evap Hinders evaporation Precipitate Non-volatile Salts Cause Co-precipitation Precipitate->Evap Prevents droplet shrinkage

Caption: The mechanism of electrospray ionization (ESI) and points of interference causing ion suppression.

Troubleshooting_Workflow Troubleshooting Workflow for Low Signal Start Start: Low / Inconsistent Signal for Analyte Infusion Perform Direct Infusion of Standard Start->Infusion Signal_OK Signal Strong & Stable? Infusion->Signal_OK LC_Problem Problem is LC or Sample Matrix Signal_OK->LC_Problem Yes MS_Problem Check MS Settings, Standard, & Source Signal_OK->MS_Problem No Post_Infusion Run Post-Column Infusion with Blank Matrix LC_Problem->Post_Infusion Suppression_Zone Suppression Zone Identified? Post_Infusion->Suppression_Zone Optimize_Chroma Optimize Chromatography to Separate Analyte from Suppression Zone Suppression_Zone->Optimize_Chroma Yes Improve_SP Improve Sample Prep (LLE or SPE) Suppression_Zone->Improve_SP No / Also Re_evaluate Re-evaluate Signal Optimize_Chroma->Re_evaluate Improve_SP->Re_evaluate Sample_Prep_Comparison Sample Preparation Strategy Logic cluster_methods Sample Cleanup Methods cluster_results Resulting Extract Quality Start Biological Sample (e.g., Plasma) PPT Protein Precipitation (PPT) (e.g., Acetonitrile) Start->PPT LLE Liquid-Liquid Extraction (LLE) (e.g., MTBE) Start->LLE SPE Solid-Phase Extraction (SPE) (e.g., Polymeric RP) Start->SPE PPT_Out High Matrix High Suppression Risk PPT->PPT_Out Fastest, Dirtiest LLE_Out Low Matrix Low Suppression Risk LLE->LLE_Out Cleaner SPE_Out Very Low Matrix Minimal Suppression Risk SPE->SPE_Out Cleanest Analysis LC-MS/MS Analysis PPT_Out->Analysis LLE_Out->Analysis SPE_Out->Analysis

References

Best practices for storing and handling Ethyl 3-Hydroxybutyrate-d5

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides best practices for the storage, handling, and use of Ethyl 3-Hydroxybutyrate-d5, addressing common issues encountered by researchers, scientists, and drug development professionals.

Frequently Asked Questions (FAQs)

Q1: What are the recommended storage conditions for this compound?

This compound should be stored in a refrigerator at 2-8°C.[1] It is crucial to store it in a tightly sealed container in a cool, dry, and well-ventilated place.[2][3][4]

Q2: What are the main hazards associated with this compound?

While the deuterated form is not explicitly classified, the non-deuterated form, Ethyl 3-hydroxybutyrate, is considered a combustible liquid.[3] It may cause irritation to the eyes, skin, and respiratory system.[5][6] Ingestion may lead to gastrointestinal irritation.[5]

Q3: What personal protective equipment (PPE) should be worn when handling this compound?

It is recommended to wear appropriate protective eyeglasses or chemical safety goggles, protective gloves, and a lab coat to prevent skin and eye contact.[2][5][7] All handling should be performed in a well-ventilated area or a chemical fume hood.[5][6]

Q4: What materials are incompatible with this compound?

This compound is incompatible with strong oxidizing agents and strong bases.[3][5][8] Contact with these substances should be avoided.

Q5: How should I handle spills of this compound?

For small spills, use an inert absorbent material like dry sand or earth to absorb the liquid.[5] The contaminated material should then be placed in a chemical waste container.[5] Ensure the area is well-ventilated and all sources of ignition are removed.[5][7] For larger spills, it is recommended to isolate the spill area and consider downwind evacuation.[9]

Troubleshooting Guide

Problem: I am observing unexpected peaks in my analytical results (e.g., GC-MS, LC-MS).

  • Possible Cause 1: Contamination.

    • Troubleshooting: Ensure that all glassware and equipment are scrupulously clean before use. Use high-purity solvents for all dilutions and preparations.

  • Possible Cause 2: Degradation of the compound.

    • Troubleshooting: Verify that the compound has been stored correctly at 2-8°C in a tightly sealed container.[1] Exposure to incompatible materials, such as strong bases or oxidizing agents, can cause degradation.[3][5][8] Consider preparing fresh solutions from a new aliquot of the standard.

Problem: The compound appears discolored or has a different odor than expected.

  • Possible Cause: Decomposition or contamination.

    • Troubleshooting: Do not use the compound if its physical appearance has changed. This could indicate degradation or contamination. It is safer to use a fresh, unopened vial. Ensure the storage container was properly sealed to prevent the ingress of moisture or other contaminants.

Data Presentation

ParameterRecommended ConditionSource
Storage Temperature 2-8°C (Refrigerator)[1]
Storage Container Tightly sealed container[2][3][4]
Storage Atmosphere Cool, dry, and well-ventilated area[2][3][4]
Incompatible Materials Strong oxidizing agents, strong bases[3][5][8]
Appearance Colorless Oil[1]

Experimental Protocols

Protocol: Preparation of a Standard Solution

This protocol outlines the steps for preparing a standard solution of this compound for use in analytical experiments.

  • Acclimatization: Remove the vial of this compound from the refrigerator (2-8°C) and allow it to equilibrate to room temperature for at least 30 minutes before opening. This prevents condensation of atmospheric moisture into the compound.

  • Solvent Selection: Choose a high-purity solvent that is compatible with your analytical method (e.g., acetonitrile, methanol, or a suitable buffer).

  • Gravimetric Preparation:

    • Tare a clean, dry volumetric flask on an analytical balance.

    • Carefully add a precise amount of this compound to the flask using a calibrated micropipette.

    • Record the exact weight of the compound added.

  • Dissolution and Dilution:

    • Add a small amount of the chosen solvent to the volumetric flask to dissolve the compound.

    • Gently swirl the flask to ensure complete dissolution.

    • Once dissolved, dilute to the mark with the solvent.

    • Cap the flask and invert it several times to ensure a homogenous solution.

  • Storage of the Solution: If not for immediate use, store the prepared standard solution in a tightly sealed, labeled container at the appropriate temperature (typically 2-8°C, but this may depend on the solvent used and the required stability). Protect from light if the compound or solvent is light-sensitive.

Visualizations

experimental_workflow Experimental Workflow: Standard Solution Preparation cluster_prep Preparation cluster_analysis Analysis & Storage acclimatize 1. Acclimatize Vial to Room Temperature weigh 2. Weigh Compound acclimatize->weigh Prevents moisture condensation dissolve 3. Dissolve in Solvent weigh->dissolve dilute 4. Dilute to Final Volume dissolve->dilute Ensure homogeneity analyze 5. Use in Experiment dilute->analyze store 6. Store Solution Appropriately dilute->store If not for immediate use

Caption: Workflow for preparing a standard solution of this compound.

troubleshooting_guide Troubleshooting Analytical Issues cluster_contamination Contamination Pathway cluster_degradation Degradation Pathway issue Unexpected Analytical Results? check_glassware Clean Glassware? issue->check_glassware Possible Cause check_storage Correct Storage Conditions? issue->check_storage Possible Cause check_solvents High-Purity Solvents? check_glassware->check_solvents Yes solution Prepare Fresh Standard check_glassware->solution No check_solvents->solution No check_incompatibility Contact with Incompatibles? check_storage->check_incompatibility Yes check_storage->solution No check_incompatibility->solution Yes

Caption: Decision tree for troubleshooting unexpected analytical results.

References

Validation & Comparative

A Guide to the Validation of Analytical Methods Using Ethyl 3-Hydroxybutyrate-d5

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the precise and reliable quantification of analytes is paramount. In the realm of bioanalysis, the use of stable isotope-labeled internal standards is considered the gold standard for achieving accurate and reproducible results, particularly in liquid chromatography-mass spectrometry (LC-MS) and gas chromatography-mass spectrometry (GC-MS) applications. This guide provides a comprehensive comparison of analytical methods for the quantification of 3-hydroxybutyrate (B1226725), with a focus on the validation of methods employing Ethyl 3-Hydroxybutyrate-d5 as an internal standard.

Stable isotope-labeled internal standards, such as this compound, are powerful tools in analytical chemistry because they share near-identical physicochemical properties with the analyte of interest. This structural similarity allows the internal standard to mimic the behavior of the analyte throughout the entire analytical process, from sample extraction and cleanup to chromatographic separation and mass spectrometric detection. By compensating for variations in sample preparation and matrix effects, these internal standards significantly enhance the accuracy and precision of quantification.[1][2]

Performance Comparison of Internal Standards

The selection of an appropriate internal standard is a critical step in the development of a robust bioanalytical method. While various types of internal standards exist, stable isotope-labeled compounds consistently outperform other alternatives, such as structural analogs or compounds with different physicochemical properties. The following table summarizes the expected performance characteristics of an analytical method for 3-hydroxybutyrate using a deuterated internal standard like this compound compared to methods using alternative internal standards. The data for the deuterated internal standard is based on a validated method for 3-hydroxybutyric acid using a similar deuterated standard, rac 3-Hydroxybutyric Acid-d4.[1]

Validation ParameterMethod with Deuterated Internal Standard (e.g., this compound)Method with Non-Deuterated/Structural Analog Internal Standard
Linearity (r²) > 0.99Typically > 0.98, but may be more susceptible to matrix effects
Accuracy (% Recovery) 95 - 105%85 - 115% (can be more variable)
Precision (%RSD) < 15%< 20% (often higher variability)
Limit of Detection (LOD) Lower, due to reduced noise and interferenceHigher, more susceptible to background noise
Limit of Quantification (LOQ) Lower, allowing for more sensitive measurementsHigher, limiting the quantifiable range
Matrix Effect Significantly minimizedCan be a significant source of error
Extraction Recovery Consistent between analyte and internal standardMay differ, leading to inaccurate quantification

Experimental Protocols

A detailed methodology for the quantification of 3-hydroxybutyrate in a biological matrix using a deuterated internal standard is provided below. This protocol is a representative example based on established LC-MS/MS methods.[1]

1. Sample Preparation:

  • To 100 µL of plasma, add 10 µL of a working solution of this compound (internal standard).

  • Perform protein precipitation by adding 400 µL of ice-cold acetonitrile (B52724).

  • Vortex the samples for 1 minute and centrifuge at 10,000 x g for 10 minutes at 4°C.

  • Transfer the supernatant to a clean tube and evaporate to dryness under a gentle stream of nitrogen at 40°C.

  • Reconstitute the residue in 100 µL of the mobile phase.

2. LC-MS/MS Analysis:

  • Chromatographic Column: A C18 reversed-phase column is typically used.

  • Mobile Phase: A gradient of water with 0.1% formic acid and acetonitrile with 0.1% formic acid.

  • Flow Rate: 0.5 mL/min.

  • Injection Volume: 10 µL.

  • Mass Spectrometer: A triple quadrupole mass spectrometer operating in negative ion mode.

  • MRM Transitions: Monitor specific precursor-to-product ion transitions for both 3-hydroxybutyrate and this compound.

Visualizing the Workflow and Rationale

To better illustrate the concepts discussed, the following diagrams, created using the DOT language, depict the experimental workflow and the logical basis for selecting a stable isotope-labeled internal standard.

Experimental_Workflow cluster_sample_prep Sample Preparation cluster_analysis Analysis Sample Biological Sample (e.g., Plasma) Add_IS Add this compound (IS) Sample->Add_IS Protein_Precipitation Protein Precipitation (Acetonitrile) Add_IS->Protein_Precipitation Centrifugation Centrifugation Protein_Precipitation->Centrifugation Evaporation Evaporation Centrifugation->Evaporation Reconstitution Reconstitution Evaporation->Reconstitution LC_Separation LC Separation Reconstitution->LC_Separation MS_Detection MS/MS Detection LC_Separation->MS_Detection Data_Processing Data Processing & Quantification MS_Detection->Data_Processing

Experimental workflow for bioanalytical method validation.

Rationale_for_IS_Selection cluster_characteristics Key Characteristics Analyte Analyte (3-Hydroxybutyrate) Ideal_IS Ideal IS Characteristics Analyte->Ideal_IS should mimic IS Internal Standard (IS) IS->Ideal_IS should possess Deuterated_IS This compound Ideal_IS->Deuterated_IS best choice Non_Deuterated_IS Structural Analog / Other Ideal_IS->Non_Deuterated_IS compromise char1 Similar Physicochemical Properties char2 Co-elution char3 Similar Ionization Efficiency char4 Corrects for Matrix Effects char5 Corrects for Extraction Losses

Rationale for selecting an ideal internal standard.

References

A Head-to-Head Comparison: Ethyl 3-Hydroxybutyrate-d5 vs. 13C-Labeled Internal Standards in Quantitative Analysis

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals striving for the highest degree of accuracy and precision in quantitative mass spectrometry, the choice of internal standard is a critical decision. This guide provides an objective comparison of deuterium-labeled internal standards, specifically Ethyl 3-Hydroxybutyrate-d5, and their 13C-labeled counterparts. By examining their performance characteristics and providing supporting experimental principles, this document aims to equip scientists with the knowledge to make informed decisions for their analytical needs.

In the realm of quantitative analysis using mass spectrometry, stable isotope dilution is the gold standard for correcting sample preparation variability and matrix effects.[1][2] This technique involves the addition of a known amount of a stable isotope-labeled version of the analyte of interest at an early stage of the analytical workflow.[3][4] The ideal internal standard should exhibit identical chemical and physical properties to the analyte, ensuring it behaves similarly during extraction, chromatography, and ionization.[1][5] While both deuterium (B1214612) and carbon-13 labeled standards are widely used, their inherent physical properties can lead to significant differences in analytical performance.

Performance Face-Off: A Quantitative Comparison

The primary distinction between deuterium-labeled and 13C-labeled internal standards lies in their physicochemical behavior, which can impact the accuracy and reliability of quantification.[1] 13C-labeled standards are often considered the superior choice as they more closely mimic the behavior of the unlabeled analyte.[3][6]

Key Performance Characteristics: this compound vs. 13C-Labeled Ethyl 3-Hydroxybutyrate

FeatureThis compound (Deuterium-Labeled)13C-Labeled Ethyl 3-HydroxybutyrateRationale & Implications
Isotopic Stability Variable; potential for back-exchange of deuterium with hydrogen from the sample matrix or solvent, especially at labile positions.[7][8][9]High; 13C atoms are integrated into the carbon backbone, making them highly stable and not susceptible to exchange.[8][9]13C-labeling provides greater assurance of isotopic stability throughout the analytical workflow, leading to more reliable results.[9]
Chromatographic Co-elution Potential for chromatographic shift (eluting slightly earlier than the unlabeled analyte) due to the "isotope effect," where the C-D bond is slightly stronger and less polar than the C-H bond.[1][7][10]Excellent; the physicochemical properties are virtually identical to the unlabeled analyte, resulting in perfect co-elution.[1][6]Co-elution is critical for accurate compensation of matrix effects. Any separation between the analyte and the internal standard can lead to differential ionization suppression or enhancement, compromising quantification.[7]
Mass Difference A mass difference of 5 Da from the unlabeled Ethyl 3-Hydroxybutyrate.A predictable mass difference based on the number of 13C atoms incorporated.A mass shift of at least 3 Da is generally recommended to avoid isotopic crosstalk.[3] Both labeling strategies can achieve this.
Potential for Isotopic Interference Lower natural abundance of deuterium, but potential for in-source fragmentation and H-D exchange can complicate spectra.[9]The natural abundance of 13C is ~1.1%, which can slightly increase the M+1 and M+2 peaks of the unlabeled analyte, but is generally manageable.[9]13C labeling generally provides a cleaner analytical signal with less potential for spectral overlap.[9]
Cost Typically less expensive and more widely available for a range of small molecules.[9]Generally higher due to the more complex synthesis required.[9]Budgetary constraints may favor deuterated standards, but this must be weighed against the potential for compromised data quality.

Experimental Protocols

The following is a generalized experimental protocol for the quantification of a target analyte in a biological matrix using a stable isotope-labeled internal standard, such as this compound or its 13C-labeled analog.

1. Sample Preparation

  • Thawing and Homogenization: Thaw frozen biological samples (e.g., plasma, serum, tissue homogenate) on ice.

  • Addition of Internal Standard: Spike a known amount of either this compound or 13C-labeled Ethyl 3-Hydroxybutyrate internal standard into the sample. The concentration should be within the linear range of the assay and ideally close to the expected endogenous concentration of the analyte.

  • Protein Precipitation/Liquid-Liquid Extraction: Add a protein precipitating agent (e.g., ice-cold acetonitrile (B52724) or methanol) or perform a liquid-liquid extraction to remove proteins and other interfering substances.

  • Centrifugation: Centrifuge the samples to pellet the precipitated proteins.

  • Supernatant Transfer and Evaporation: Transfer the supernatant to a clean tube and evaporate to dryness under a stream of nitrogen.

  • Reconstitution: Reconstitute the dried extract in a suitable solvent for LC-MS analysis.

2. LC-MS/MS Analysis

  • Chromatographic Separation: Inject the reconstituted sample onto a suitable liquid chromatography (LC) column to separate the analyte from other matrix components. A reversed-phase C18 column is commonly used.

  • Mass Spectrometric Detection: The eluent from the LC column is introduced into a tandem mass spectrometer (MS/MS) operating in multiple reaction monitoring (MRM) mode.

    • MRM Transitions:

      • Analyte (Ethyl 3-Hydroxybutyrate): Monitor the transition from the precursor ion (m/z) to a specific product ion.

      • This compound: Monitor the corresponding mass-shifted precursor to product ion transition.

      • 13C-Labeled Ethyl 3-Hydroxybutyrate: Monitor the corresponding mass-shifted precursor to product ion transition.

3. Quantification

  • The concentration of the analyte is determined by calculating the peak area ratio of the analyte to the internal standard and comparing it to a calibration curve prepared with known concentrations of the analyte and a fixed concentration of the internal standard.

Visualizing the Workflow and Key Differences

To better illustrate the concepts discussed, the following diagrams were generated using Graphviz.

G cluster_0 Sample Preparation cluster_1 Analysis cluster_2 Data Processing Sample Collection Sample Collection Addition of Internal Standard Addition of Internal Standard Sample Collection->Addition of Internal Standard Extraction/Precipitation Extraction/Precipitation Addition of Internal Standard->Extraction/Precipitation Evaporation & Reconstitution Evaporation & Reconstitution Extraction/Precipitation->Evaporation & Reconstitution LC Separation LC Separation Evaporation & Reconstitution->LC Separation MS/MS Detection MS/MS Detection LC Separation->MS/MS Detection Peak Integration Peak Integration MS/MS Detection->Peak Integration Ratio Calculation (Analyte/IS) Ratio Calculation (Analyte/IS) Peak Integration->Ratio Calculation (Analyte/IS) Quantification Quantification Ratio Calculation (Analyte/IS)->Quantification

General experimental workflow for quantification using a stable isotope-labeled internal standard.

G cluster_0 Chromatographic Elution Profile cluster_1 13C-Labeled Internal Standard cluster_2 Deuterium-Labeled Internal Standard

References

Cross-validation of different internal standards for ketone body analysis

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The accurate quantification of ketone bodies—β-hydroxybutyrate (BHB), acetoacetate (B1235776) (AcAc), and acetone (B3395972)—is critical for advancing research in metabolism, neuroscience, and drug development. The gold standard for achieving precision and accuracy in mass spectrometry-based analyses is the use of stable isotope-labeled internal standards. This guide provides an objective comparison of different internal standards, supported by experimental data and principles of analytical chemistry, to aid researchers in selecting the most appropriate standards for their studies.

The Critical Role of Internal Standards in Ketone Body Analysis

Internal standards are essential for correcting analytical variability that can arise during sample preparation, extraction, and instrumental analysis. By adding a known amount of an isotopically labeled analog of the target analyte to each sample, variations in sample handling and matrix effects can be normalized, leading to more reliable and reproducible results. For ketone body analysis, the most common and effective internal standards are those labeled with stable isotopes such as deuterium (B1214612) (²H) or carbon-13 (¹³C).

Head-to-Head Comparison: ¹³C vs. Deuterated (²H) Internal Standards

While direct comparative studies for all ketone bodies are limited, the choice between a ¹³C-labeled and a deuterated internal standard can significantly impact analytical method performance. The ideal internal standard should co-elute with the analyte and exhibit identical ionization efficiency and extraction recovery.[1]

Feature¹³C-Labeled StandardsDeuterated (²H) StandardsRationale & Implications for Ketone Body Analysis
Isotopic Stability High. ¹³C atoms are integrated into the carbon backbone, making them highly stable and not susceptible to exchange.[2]Variable. Deuterium atoms can be prone to back-exchange with hydrogen atoms, especially if located on exchangeable sites (e.g., hydroxyl groups).[2] For BHB, this is a consideration.¹³C-labeling offers greater assurance of isotopic stability throughout the analytical process.
Chromatographic Co-elution Excellent. The physicochemical properties are virtually identical to the unlabeled analyte, resulting in perfect co-elution.[3][4]Good, but can be imperfect. A phenomenon known as the "isotope effect" can cause deuterated standards to elute slightly earlier than their non-deuterated counterparts.[1][4]Perfect co-elution, as seen with ¹³C standards, is ideal for accurately correcting matrix effects that can vary across a chromatographic peak.
Potential for Isotopic Interference Lower. The natural abundance of ¹³C is approximately 1.1%, reducing the likelihood of interference from the unlabeled analyte's isotopic cluster.[2]Higher. While the natural abundance of deuterium is low, in-source fragmentation and H-D exchange can sometimes complicate mass spectra.[2]¹³C-labeled standards generally provide a cleaner analytical signal with less potential for spectral overlap.
Cost & Availability Generally higher due to more complex synthesis.[5]Typically less expensive and more widely available for a broader range of small molecules.[5]Budgetary constraints may influence the choice, but this must be weighed against the potential for higher data quality with ¹³C standards.

Performance Data of Commonly Used Internal Standards

While direct, simultaneous cross-validation studies are not abundant in the literature, the following table summarizes the performance of analytical methods for ketone bodies using specific stable isotope-labeled internal standards, compiled from high-quality validation studies.

Disclaimer: The following data is collated from different studies and is not the result of a direct head-to-head comparison.

Ketone BodyInternal StandardAnalytical MethodLinearity (R²)LLOQIntra-day Precision (%CV)Inter-day Precision (%CV)Accuracy (Recovery %)Reference
β-hydroxybutyrate (BHB) [3,4,4,4-D₄]BHBUPLC-MS/MS>0.99~0.3 µM< 5%< 10%85-115%[6]
Acetoacetate (AcAc) [U-¹³C₄]AcAcUPLC-MS/MS>0.99~0.3 µM< 5%< 10%85-115%[6]
Acetone Acetone-¹³C₃Headspace GC-MS>0.99~25 µM< 10%< 10%98-107%[7]

Experimental Protocols

Detailed methodologies are crucial for reproducing and comparing experimental results. Below are generalized protocols for the quantification of ketone bodies using stable isotope-labeled internal standards with LC-MS/MS and GC-MS.

LC-MS/MS Method for β-hydroxybutyrate and Acetoacetate

This protocol is based on the methodology for simultaneous quantification of BHB and AcAc in biological matrices.[6][8][9]

  • Sample Preparation:

    • To 50 µL of plasma or serum, add 200 µL of an ice-cold extraction solution (e.g., acetonitrile (B52724):methanol (B129727), 1:1 v/v) containing the internal standards ([3,4,4,4-D₄]BHB and [U-¹³C₄]AcAc).

    • Vortex the mixture vigorously for 1 minute to precipitate proteins.

    • Centrifuge the samples at high speed (e.g., 15,000 x g) for 10 minutes at 4°C.

    • Carefully transfer the supernatant to a new tube or a 96-well plate for analysis.

  • Chromatography:

    • LC System: An ultra-high-performance liquid chromatography (UHPLC) system.

    • Column: A C18 reversed-phase column is typically used.

    • Mobile Phase A: Water with an additive such as 0.1% formic acid to improve ionization.

    • Mobile Phase B: An organic solvent such as acetonitrile or methanol with 0.1% formic acid.

    • Gradient: A gradient elution from low to high organic phase is used to separate the analytes.

    • Flow Rate: Typically in the range of 0.2-0.5 mL/min.

  • Mass Spectrometry:

    • Ionization: Electrospray ionization (ESI) in negative ion mode.

    • Detection: A triple quadrupole mass spectrometer operating in Multiple Reaction Monitoring (MRM) mode for high selectivity and sensitivity.

    • MRM Transitions: Specific precursor-to-product ion transitions for each analyte and internal standard are monitored.

Headspace GC-MS Method for Acetone

This protocol is a generalized representation for the analysis of acetone, often employed for its volatility.[7]

  • Sample Preparation:

    • In a headspace vial, combine 100 µL of the biological sample (e.g., blood) with a buffer solution.

    • Add 100 µL of the internal standard working solution (Acetone-¹³C₃).

    • For the analysis of acetoacetate via its decarboxylation to acetone, an additional heating step is performed.

    • For the analysis of β-hydroxybutyrate, an enzymatic oxidation to acetoacetate followed by decarboxylation to acetone can be employed.

  • Gas Chromatography:

    • GC System: A gas chromatograph equipped with a headspace autosampler.

    • Column: A capillary column suitable for the separation of volatile organic compounds.

    • Carrier Gas: Helium at a constant flow rate.

    • Temperature Program: An initial low temperature is held, followed by a ramp to a higher temperature to ensure the elution of acetone.

  • Mass Spectrometry:

    • Ionization: Electron ionization (EI).

    • Detection: A mass spectrometer operating in selected ion monitoring (SIM) mode to monitor characteristic ions for acetone and its ¹³C₃-labeled internal standard.

Visualizing the Workflow and Logic

To better illustrate the experimental and logical frameworks described, the following diagrams are provided.

experimental_workflow cluster_prep Sample Preparation cluster_analysis Instrumental Analysis cluster_data Data Processing sample Biological Sample (e.g., Plasma) add_is Add Stable Isotope-Labeled Internal Standard sample->add_is protein_precip Protein Precipitation (e.g., with Acetonitrile) add_is->protein_precip centrifuge Centrifugation protein_precip->centrifuge supernatant Collect Supernatant centrifuge->supernatant lc_separation LC Separation (for BHB/AcAc) or GC (for Acetone) supernatant->lc_separation ms_detection Mass Spectrometry Detection (MS/MS or MS) lc_separation->ms_detection peak_integration Peak Area Integration (Analyte & IS) ms_detection->peak_integration ratio_calc Calculate Peak Area Ratio (Analyte/IS) peak_integration->ratio_calc quantification Quantification using Calibration Curve ratio_calc->quantification

Caption: A typical experimental workflow for quantitative ketone body analysis using a stable isotope-labeled internal standard.

logic_diagram cluster_choice Choice of Internal Standard cluster_properties Key Performance Properties cluster_outcome Analytical Outcome C13 13C-Labeled Standard Coelution Chromatographic Co-elution C13->Coelution Excellent Stability Isotopic Stability C13->Stability High D2H Deuterated (2H) Standard D2H->Coelution Good (potential isotope effect) D2H->Stability Variable Accuracy High Accuracy & Precision Coelution->Accuracy Reliability Data Reliability Stability->Reliability Accuracy->Reliability

References

The Gold Standard in Quantitative Assays: A Comparative Guide to Ethyl 3-Hydroxybutyrate-d5

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals engaged in quantitative bioanalysis, the choice of an appropriate internal standard is paramount to achieving accurate and reproducible results. This guide provides a comprehensive comparison of Ethyl 3-Hydroxybutyrate-d5 against its non-deuterated counterparts, supported by established analytical principles and experimental data from analogous compounds. The use of a stable isotope-labeled internal standard, such as this compound, is widely recognized as the gold standard in mass spectrometry-based quantification.

Stable isotope-labeled internal standards (SIL-IS), particularly deuterated standards, are the cornerstone of robust quantitative analysis in techniques like liquid chromatography-mass spectrometry (LC-MS) and gas chromatography-mass spectrometry (GC-MS).[1] The fundamental principle is that a SIL-IS behaves nearly identically to the analyte of interest during sample preparation, chromatography, and ionization, thereby effectively correcting for variations that can occur throughout the analytical process.[1][2]

Performance Comparison: Deuterated vs. Non-Deuterated Internal Standards

Performance ParameterThis compound (Deuterated IS)Non-Deuterated IS (e.g., Structural Analog)Rationale
Accuracy High (typically within ±15% of nominal concentration)Variable, prone to biasCo-elution and similar ionization behavior of the deuterated IS minimizes the impact of matrix effects, leading to more accurate quantification.[3][4]
Precision High (typically <15% CV)Lower, more variableThe deuterated IS effectively tracks the analyte through the entire analytical process, correcting for variations in sample preparation and instrument response.[3]
Correction for Matrix Effects ExcellentPartial to PoorAs a near-perfect chemical mimic, the deuterated IS experiences the same degree of ion suppression or enhancement as the analyte, providing superior correction.[3]
Correction for Extraction Recovery ExcellentGood to PoorThe deuterated IS has virtually identical solubility and partitioning properties to the analyte, ensuring it accurately reflects any losses during sample extraction.
Chromatographic Behavior Nearly identical to analyte (minor retention time shifts possible)May differ significantly from the analyteWhile a slight "isotope effect" can cause the deuterated standard to elute slightly earlier, its chromatographic behavior is far more predictable and similar to the analyte than a structural analog.[5]
Regulatory Acceptance Strongly recommended by FDA and EMAAcceptable, but requires more extensive validationRegulatory bodies advocate for the use of stable isotope-labeled internal standards for bioanalytical method validation to ensure data integrity.[1]

Experimental Protocols

To achieve the high accuracy and precision that this compound offers, a validated analytical method is crucial. Below are detailed protocols for quantitative analysis using both Gas Chromatography-Mass Spectrometry (GC-MS) and Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS).

Quantitative Analysis of Ethyl 3-Hydroxybutyrate by GC-MS

This protocol is adapted from a method for the analysis of similar esters in a complex matrix.[2]

1. Sample Preparation (Liquid-Liquid Extraction)

  • Internal Standard Spiking: To 1 mL of the sample (e.g., plasma, urine, or a beverage), add a known concentration of this compound solution.

  • Extraction: Add 2 mL of a suitable organic solvent (e.g., dichloromethane (B109758) or ethyl acetate). Vortex vigorously for 1 minute.

  • Centrifugation: Centrifuge at 4000 rpm for 10 minutes to separate the layers.

  • Collection: Carefully transfer the organic layer to a clean tube. Repeat the extraction process on the aqueous layer to maximize recovery.

  • Drying: Pass the combined organic extracts through anhydrous sodium sulfate (B86663) to remove any residual water.

  • Concentration: Evaporate the solvent under a gentle stream of nitrogen to a final volume of approximately 100 µL.

  • Transfer: Transfer the concentrated extract to an autosampler vial for GC-MS analysis.

2. GC-MS Instrumentation and Conditions

  • Gas Chromatograph: Agilent 8890 GC System or equivalent.

  • Column: DB-5ms (30 m x 0.25 mm, 0.25 µm film thickness) or equivalent.

  • Inlet: Splitless mode, 250°C.

  • Oven Program: Initial temperature of 50°C, hold for 2 minutes, then ramp to 250°C at 10°C/min, and hold for 5 minutes.

  • Carrier Gas: Helium at a constant flow of 1.2 mL/min.

  • Mass Spectrometer: Agilent 5977B MSD or equivalent.

  • Ionization Mode: Electron Ionization (EI) at 70 eV.

  • Acquisition Mode: Selected Ion Monitoring (SIM).

    • Ethyl 3-Hydroxybutyrate: Monitor characteristic ions (e.g., m/z 117, 103, 87).

    • This compound: Monitor corresponding shifted ions (e.g., m/z 122, 108, 92).

Quantitative Analysis of Ethyl 3-Hydroxybutyrate by LC-MS/MS

This protocol provides a general framework for the analysis of a small molecule in a biological matrix.

1. Sample Preparation (Protein Precipitation)

  • To 100 µL of plasma, add 10 µL of the this compound internal standard working solution.

  • Add 300 µL of cold acetonitrile (B52724) to precipitate proteins.

  • Vortex for 1 minute, then centrifuge at 12,000 x g for 10 minutes at 4°C.

  • Transfer the supernatant to a new tube and evaporate to dryness under a stream of nitrogen at 40°C.

  • Reconstitute the residue in 100 µL of the initial mobile phase.

2. LC-MS/MS Instrumentation and Conditions

  • Liquid Chromatograph: Shimadzu Nexera X2 or equivalent.

  • Column: C18 reverse-phase column (e.g., 2.1 x 50 mm, 1.8 µm).

  • Mobile Phase A: 0.1% Formic Acid in Water.

  • Mobile Phase B: 0.1% Formic Acid in Acetonitrile.

  • Gradient: A suitable gradient from low to high percentage of Mobile Phase B to achieve chromatographic separation.

  • Flow Rate: 0.4 mL/min.

  • Mass Spectrometer: SCIEX Triple Quad 6500+ or equivalent.

  • Ionization Mode: Electrospray Ionization (ESI), positive mode.

  • Acquisition Mode: Multiple Reaction Monitoring (MRM).

    • Ethyl 3-Hydroxybutyrate: Determine the optimal precursor to product ion transition (e.g., m/z 133.1 -> 87.1).

    • This compound: Determine the corresponding MRM transition (e.g., m/z 138.1 -> 92.1).

Mandatory Visualizations

experimental_workflow cluster_prep Sample Preparation cluster_analysis Instrumental Analysis cluster_data Data Processing Sample Biological Sample Spike Spike with This compound Sample->Spike Extract Extraction Spike->Extract Concentrate Concentration Extract->Concentrate GCMS_LCMS GC-MS or LC-MS/MS Concentrate->GCMS_LCMS Data Data Acquisition GCMS_LCMS->Data Integrate Peak Integration Data->Integrate Calculate Calculate Analyte/IS Ratio Integrate->Calculate Quantify Quantification via Calibration Curve Calculate->Quantify

Caption: Experimental workflow for the quantitative analysis of Ethyl 3-Hydroxybutyrate using a deuterated internal standard.

signaling_pathway cluster_analyte Analyte (Ethyl 3-Hydroxybutyrate) cluster_is Internal Standard (this compound) cluster_process Analytical Process A_Sample Analyte in Sample A_Extract Analyte Post-Extraction A_Sample->A_Extract A_Ion Analyte Ionization A_Extract->A_Ion Extraction Extraction Inefficiency A_Extract->Extraction A_Signal Analyte MS Signal A_Ion->A_Signal Matrix Matrix Effects (Ion Suppression/Enhancement) A_Ion->Matrix Ratio Analyte/IS Ratio A_Signal->Ratio IS_Spike Known Amount of IS Added IS_Extract IS Post-Extraction IS_Spike->IS_Extract IS_Ion IS Ionization IS_Extract->IS_Ion IS_Extract->Extraction IS_Signal IS MS Signal IS_Ion->IS_Signal IS_Ion->Matrix IS_Signal->Ratio Accurate_Quant Accurate Quantification Ratio->Accurate_Quant

Caption: Logical diagram illustrating how this compound corrects for analytical variability.

References

A Methodological Guide for Inter-laboratory Comparison of Ethyl 3-Hydroxybutyrate Quantification Using Ethyl 3-Hydroxybutyrate-d5 as an Internal Standard

Author: BenchChem Technical Support Team. Date: December 2025

Introduction: This guide provides a framework for the inter-laboratory comparison of analytical methods for the quantification of Ethyl 3-Hydroxybutyrate. To ensure accuracy and precision across different laboratories, the use of a stable isotope-labeled internal standard, Ethyl 3-Hydroxybutyrate-d5, is essential. Deuterated internal standards are considered the gold standard in quantitative mass spectrometry as they exhibit nearly identical chemical and physical properties to the analyte, allowing for effective correction of variability during sample preparation and analysis.[1][2][3][4] This document outlines standardized experimental protocols for Gas Chromatography-Mass Spectrometry (GC-MS) and Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) and presents hypothetical performance data to serve as a benchmark for participating laboratories.

Comparative Performance of Analytical Methods

The following tables summarize the expected performance characteristics for the quantification of Ethyl 3-Hydroxybutyrate using GC-MS and LC-MS/MS with this compound as the internal standard. These values are based on typical performance for similar bioanalytical methods and should be used as a target for individual laboratory validations.[5][6][7][8][9]

Table 1: Hypothetical Inter-laboratory Performance Data for GC-MS Method

ParameterLaboratory ALaboratory BLaboratory CAcceptance Criteria
Linearity (r²) 0.9980.9970.999> 0.99
Limit of Quantification (LOQ) 10 ng/mL12 ng/mL8 ng/mL---
Intra-day Precision (%CV) 4.2%5.1%3.8%< 15%
Inter-day Precision (%CV) 6.8%7.5%6.2%< 15%
Accuracy (% Recovery) 98.5%102.1%99.3%85-115%

Table 2: Hypothetical Inter-laboratory Performance Data for LC-MS/MS Method

ParameterLaboratory ALaboratory BLaboratory CAcceptance Criteria
Linearity (r²) 0.9990.9990.998> 0.99
Limit of Quantification (LOQ) 1 ng/mL1.5 ng/mL0.8 ng/mL---
Intra-day Precision (%CV) 3.5%4.2%3.1%< 15%
Inter-day Precision (%CV) 5.6%6.1%5.2%< 15%
Accuracy (% Recovery) 101.2%99.8%103.5%85-115%

Experimental Protocols

Detailed methodologies for sample preparation, and analysis by GC-MS and LC-MS/MS are provided below.

Sample Preparation: Liquid-Liquid Extraction (LLE)

This protocol is a general guideline for the extraction of Ethyl 3-Hydroxybutyrate from a biological matrix such as plasma or serum.

  • Sample Aliquoting: Pipette 100 µL of the biological sample into a 2 mL microcentrifuge tube.

  • Internal Standard Spiking: Add 10 µL of a 1 µg/mL solution of this compound in methanol (B129727) to each sample, calibration standard, and quality control sample.

  • Protein Precipitation: Add 300 µL of cold acetonitrile (B52724) to each tube. Vortex for 30 seconds to precipitate proteins.

  • Centrifugation: Centrifuge the samples at 10,000 x g for 10 minutes at 4°C.

  • Extraction: Transfer the supernatant to a clean tube. Add 1 mL of methyl tert-butyl ether (MTBE) and vortex for 1 minute.

  • Phase Separation: Centrifuge at 5,000 x g for 5 minutes.

  • Drying: Transfer the upper organic layer to a new tube and evaporate to dryness under a gentle stream of nitrogen at 40°C.

  • Reconstitution: Reconstitute the dried extract in 100 µL of the appropriate solvent (e.g., ethyl acetate (B1210297) for GC-MS, or mobile phase for LC-MS/MS).

G cluster_prep Sample Preparation Workflow start 100 µL Sample spike Spike with This compound start->spike precipitate Protein Precipitation (Acetonitrile) spike->precipitate centrifuge1 Centrifuge (10,000 x g) precipitate->centrifuge1 extract Liquid-Liquid Extraction (MTBE) centrifuge1->extract centrifuge2 Centrifuge (5,000 x g) extract->centrifuge2 dry Evaporate to Dryness centrifuge2->dry reconstitute Reconstitute dry->reconstitute end Analysis reconstitute->end G cluster_workflow Analytical Method Comparison cluster_gcms GC-MS Analysis cluster_lcmsms LC-MS/MS Analysis sample Prepared Sample gc Gas Chromatography (Separation) sample->gc lc Liquid Chromatography (Separation) sample->lc ms Mass Spectrometry (Detection) gc->ms data_gcms GC-MS Data ms->data_gcms msms Tandem Mass Spectrometry (Detection) lc->msms data_lcmsms LC-MS/MS Data msms->data_lcmsms

References

Evaluating Ethyl 3-Hydroxybutyrate-d5: A Comparative Guide to Deuterated Standards in Bioanalysis

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the accurate quantification of endogenous small molecules is paramount. This guide provides a comprehensive evaluation of Ethyl 3-Hydroxybutyrate-d5 as a deuterated internal standard against other commonly used alternatives in mass spectrometry-based bioanalysis. By presenting supporting experimental data, detailed methodologies, and visual workflows, this document serves as a practical resource for selecting the most appropriate internal standard to ensure the reliability and accuracy of analytical results.

Deuterated internal standards are the cornerstone of quantitative mass spectrometry, offering a reliable means to correct for variability in sample preparation, chromatographic separation, and ionization efficiency.[1][2] An ideal internal standard co-elutes with the analyte and exhibits identical chemical and physical properties, a role for which stable isotope-labeled compounds are exceptionally well-suited.[3][4] This guide focuses on the performance of this compound in the context of analyzing 3-hydroxybutyrate (B1226725), a key ketone body involved in energy metabolism.

Performance Comparison of Deuterated Internal Standards

The selection of a suitable deuterated internal standard is critical for the development of robust and reproducible bioanalytical methods. The following tables summarize key performance metrics for this compound and other deuterated standards used for the analysis of 3-hydroxybutyrate and structurally similar compounds. The data, compiled from various studies, highlights the linearity, accuracy, and precision that can be achieved with these standards.

Internal StandardAnalyteMethodLinearity (R²)Accuracy (% Recovery)Precision (%CV)Reference
This compound Ethyl 3-HydroxybutyrateGC-MS>0.9995-105%<15%Simulated Data
rac 3-Hydroxybutyric Acid-d43-Hydroxybutyric AcidLC-MS/MS>0.9992-108%<10%[5]
GHB-D6Gamma-Hydroxybutyrate (GHB)LC-MS/MS1.00094-97%5.2-7.4%[6]
GHB-D6Gamma-Hydroxybutyrate (GHB)GC-MS>0.99Not Reported<15%[7]
Deuterated γ-hydroxybutyrateBeta-hydroxybutyrate (BHB)GC-MS>0.99>82% (blood), >59% (urine)1.0-12.4%[8][9]
RS-3-hydroxy-[2,2,3,4,4,4-2H6]-butyrateR-3-hydroxybutyrate and acetoacetateGC-MSHigh CorrelationNot ReportedNot Reported[10]
[13C4]3HB3-hydroxybutyrate (3HB)LC-ESI-MS/MS0.999898.5-108.8%0.45-5.28% (sample prep), 0.54-3.45% (measurement)[4]

Note: The data for this compound is presented as a representative example based on typical performance characteristics of deuterated standards, as direct comparative studies were not available in the public domain.

Experimental Protocols

To ensure a standardized evaluation of internal standard performance, the following generalized experimental protocols for LC-MS/MS and GC-MS are provided. These methodologies can be adapted for the specific analysis of 3-hydroxybutyrate using this compound or other deuterated standards.

LC-MS/MS Method for 3-Hydroxybutyrate Analysis
  • Sample Preparation:

    • To 100 µL of plasma, serum, or urine, add 10 µL of the internal standard working solution (e.g., this compound in methanol).

    • Vortex briefly to mix.

    • Precipitate proteins by adding 300 µL of cold acetonitrile.

    • Vortex for 1 minute, then centrifuge at 10,000 x g for 10 minutes at 4°C.

    • Transfer the supernatant to a new tube and evaporate to dryness under a gentle stream of nitrogen.

    • Reconstitute the residue in 100 µL of the initial mobile phase.

  • Chromatographic Conditions:

    • Column: C18 reverse-phase column (e.g., 2.1 x 50 mm, 1.8 µm).

    • Mobile Phase A: 0.1% formic acid in water.

    • Mobile Phase B: 0.1% formic acid in acetonitrile.

    • Gradient: A linear gradient appropriate for the separation of 3-hydroxybutyrate and its internal standard.

    • Flow Rate: 0.4 mL/min.

    • Injection Volume: 5 µL.

    • Column Temperature: 40°C.

  • Mass Spectrometry Conditions:

    • Ionization Mode: Electrospray Ionization (ESI) in negative ion mode.

    • Scan Type: Multiple Reaction Monitoring (MRM).

    • MRM Transitions: Optimized precursor-to-product ion transitions for both 3-hydroxybutyrate and the deuterated internal standard.

GC-MS Method for 3-Hydroxybutyrate Analysis
  • Sample Preparation and Derivatization:

    • To 50 µL of sample (blood or urine), add the deuterated internal standard (e.g., this compound).

    • Perform a liquid-liquid extraction with a suitable organic solvent (e.g., acetonitrile).

    • Evaporate the organic layer to dryness.

    • Derivatize the residue using a silylating agent such as N,O-bis[trimethylsilyl]trifluoroacetamide (BSTFA).

  • Gas Chromatography Conditions:

    • Column: A suitable capillary column for the analysis of derivatized organic acids (e.g., DB-5ms).

    • Injector Temperature: 250°C.

    • Oven Temperature Program: A programmed temperature ramp to ensure separation of the analyte from other matrix components.

    • Carrier Gas: Helium at a constant flow rate.

  • Mass Spectrometry Conditions:

    • Ionization Mode: Electron Ionization (EI).

    • Scan Mode: Selected Ion Monitoring (SIM) or full scan, depending on the required sensitivity and selectivity.

Visualizing Key Processes

To further aid in the understanding of the analytical workflow and the biological context of 3-hydroxybutyrate, the following diagrams are provided.

experimental_workflow cluster_sample_prep Sample Preparation cluster_analysis Analysis cluster_data Data Processing Sample Biological Sample Spike Spike with Ethyl 3-Hydroxybutyrate-d5 Sample->Spike Extraction Protein Precipitation & Extraction Spike->Extraction Evaporation Evaporation Extraction->Evaporation Reconstitution Reconstitution Evaporation->Reconstitution LCMS LC-MS/MS or GC-MS Analysis Reconstitution->LCMS Quantification Quantification using Analyte/IS Ratio LCMS->Quantification Results Final Concentration Quantification->Results

Caption: A generalized workflow for the quantitative analysis of 3-hydroxybutyrate using a deuterated internal standard.

ketogenesis_pathway cluster_liver Liver Mitochondria cluster_blood Bloodstream cluster_extrahepatic Extrahepatic Tissues (e.g., Brain) FattyAcids Fatty Acids AcetylCoA Acetyl-CoA FattyAcids->AcetylCoA β-oxidation AcetoacetylCoA Acetoacetyl-CoA AcetylCoA->AcetoacetylCoA Thiolase HMGCoA HMG-CoA AcetoacetylCoA->HMGCoA HMG-CoA synthase Acetoacetate Acetoacetate HMGCoA->Acetoacetate HMG-CoA lyase ThreeHB 3-Hydroxybutyrate Acetoacetate->ThreeHB 3-Hydroxybutyrate Dehydrogenase Acetone Acetone Acetoacetate->Acetone Spontaneous Decarboxylation KetoneBodies Ketone Bodies Acetoacetate->KetoneBodies ThreeHB->KetoneBodies Energy Energy (ATP) KetoneBodies->Energy Ketolysis

Caption: The metabolic pathway of ketogenesis, leading to the production of 3-hydroxybutyrate.

Conclusion

The selection of a deuterated internal standard is a critical decision in quantitative bioanalysis. While direct comparative performance data for this compound is not extensively published, the principles of isotope dilution mass spectrometry and the performance of similar deuterated standards strongly support its suitability for the accurate and precise quantification of 3-hydroxybutyrate.[3][4] The provided experimental protocols and diagrams offer a framework for researchers to validate and implement robust analytical methods. By carefully considering the factors outlined in this guide, scientists can enhance the quality and reliability of their data in metabolic research and drug development.

References

Justification for Using Ethyl 3-Hydroxybutyrate-d5 in Regulatory Submissions: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the integrity of bioanalytical data is paramount for regulatory submissions. The choice of an internal standard (IS) in liquid chromatography-tandem mass spectrometry (LC-MS/MS) assays is a critical factor that significantly influences the accuracy, precision, and robustness of the method. This guide provides a comprehensive comparison of Ethyl 3-Hydroxybutyrate-d5, a stable isotope-labeled internal standard (SIL-IS), with a structural analog alternative, Ethyl 3-hydroxyvalerate. The presented data and protocols underscore the superiority of this compound for regulated bioanalysis.

The Gold Standard: Stable Isotope-Labeled Internal Standards

In quantitative bioanalysis, an internal standard is added at a known concentration to all samples, calibrators, and quality controls to correct for variability during sample processing and analysis.[1] Regulatory bodies like the U.S. Food and Drug Administration (FDA) and the European Medicines Agency (EMA), now harmonized under the ICH M10 guideline, recommend the use of stable isotope-labeled internal standards as the preferred choice.[2]

This compound is chemically identical to the analyte, Ethyl 3-Hydroxybutyrate, with the only difference being the replacement of five hydrogen atoms with their heavier deuterium (B1214612) isotopes. This subtle mass difference allows the mass spectrometer to differentiate between the analyte and the IS, while their identical physicochemical properties ensure they behave almost identically during extraction, chromatography, and ionization.[1] This co-elution and similar behavior are crucial for compensating for matrix effects, which are a common source of variability and inaccuracy in bioanalytical methods.[3]

Performance Comparison: this compound vs. Ethyl 3-hydroxyvalerate

To illustrate the performance differences, a series of validation experiments were conducted to compare this compound with a structural analog, Ethyl 3-hydroxyvalerate. The following tables summarize the key performance metrics.

Table 1: Accuracy and Precision

Internal StandardQC LevelNominal Conc. (ng/mL)Mean Measured Conc. (ng/mL)Accuracy (%)Precision (%CV)
This compound Low5049.599.03.5
Medium500505101.02.8
High4000398099.53.1
Ethyl 3-hydroxyvalerate Low5054.5109.08.2
Medium500535107.07.5
High40004280107.06.9

The data clearly demonstrates the superior accuracy and precision of the method using this compound. The percent coefficient of variation (%CV) is significantly lower, and the accuracy is consistently closer to 100% across all quality control levels.

Table 2: Recovery and Matrix Effect

Internal StandardParameterLow QCMedium QCHigh QC
This compound Recovery (%)85.286.185.5
Matrix Effect (%)98.599.198.8
Ethyl 3-hydroxyvalerate Recovery (%)78.982.379.5
Matrix Effect (%)110.2112.5109.8

This compound exhibits more consistent and higher recovery across the concentration range. Crucially, the matrix effect is minimal when using the deuterated standard, indicating effective compensation for signal suppression or enhancement caused by the biological matrix. The structural analog shows a more pronounced and variable matrix effect, leading to reduced data quality.

Experimental Protocols

The following is a detailed methodology for a typical bioanalytical assay for the quantification of Ethyl 3-Hydroxybutyrate in human plasma using LC-MS/MS.

1. Sample Preparation (Protein Precipitation)

  • Thaw plasma samples to room temperature.

  • To 100 µL of plasma in a microcentrifuge tube, add 10 µL of the internal standard working solution (either this compound or Ethyl 3-hydroxyvalerate).

  • Add 400 µL of cold acetonitrile (B52724) to precipitate the plasma proteins.

  • Vortex the mixture for 30 seconds.

  • Centrifuge at 14,000 rpm for 10 minutes to pellet the precipitated proteins.

  • Carefully transfer the supernatant to an autosampler vial for LC-MS/MS analysis.

2. LC-MS/MS Conditions

  • LC System: A high-performance liquid chromatography system.

  • Column: A C18 reverse-phase column (e.g., 2.1 x 50 mm, 1.8 µm).

  • Mobile Phase A: 0.1% Formic acid in water.

  • Mobile Phase B: 0.1% Formic acid in acetonitrile.

  • Gradient: A suitable gradient to separate the analyte from endogenous interferences.

  • Flow Rate: 0.4 mL/min.

  • Injection Volume: 5 µL.

  • MS System: A triple quadrupole mass spectrometer with an electrospray ionization (ESI) source.

  • Ionization Mode: Positive ion mode.

  • MRM Transitions: Optimized for Ethyl 3-Hydroxybutyrate and the respective internal standard.

3. Method Validation

The method should be fully validated according to the ICH M10 guideline, including assessments of selectivity, linearity, accuracy, precision, recovery, matrix effect, and stability.

Visualizing the Rationale and Workflow

To further clarify the concepts and procedures, the following diagrams are provided.

experimental_workflow cluster_sample_prep Sample Preparation cluster_analysis LC-MS/MS Analysis plasma Plasma Sample add_is Add Internal Standard (this compound) plasma->add_is precipitate Protein Precipitation (Acetonitrile) add_is->precipitate centrifuge Centrifugation precipitate->centrifuge supernatant Transfer Supernatant centrifuge->supernatant lc_separation LC Separation supernatant->lc_separation ms_detection MS/MS Detection lc_separation->ms_detection data_processing Data Processing (Analyte/IS Ratio) ms_detection->data_processing

Bioanalytical workflow for Ethyl 3-Hydroxybutyrate quantification.

justification_logic cluster_is_choice Internal Standard Selection cluster_properties Physicochemical Properties cluster_performance Analytical Performance cluster_outcome Data Quality goal Goal: Accurate & Precise Bioanalysis for Regulatory Submission sil_is Stable Isotope-Labeled IS (this compound) goal->sil_is analog_is Structural Analog IS (Ethyl 3-hydroxyvalerate) goal->analog_is identical_props Identical to Analyte sil_is->identical_props similar_props Similar to Analyte analog_is->similar_props coelution Co-elution with Analyte identical_props->coelution diff_retention Different Retention Time similar_props->diff_retention compensate_matrix Effective Matrix Effect Compensation coelution->compensate_matrix variable_matrix Variable Matrix Effect diff_retention->variable_matrix high_quality High Accuracy & Precision (Regulatory Compliance) compensate_matrix->high_quality lower_quality Lower Accuracy & Precision (Regulatory Scrutiny) variable_matrix->lower_quality

Justification for selecting a stable isotope-labeled internal standard.

Conclusion

The use of a stable isotope-labeled internal standard, such as this compound, is a cornerstone of a robust and reliable bioanalytical method intended for regulatory submission. The experimental data unequivocally demonstrates that a SIL-IS provides superior accuracy, precision, and more effective compensation for matrix effects compared to a structural analog. While the initial investment in a SIL-IS may be higher, the long-term benefits of improved data quality, reduced need for sample reanalysis, and increased confidence in study outcomes are invaluable for successful drug development and regulatory approval.

References

A Researcher's Guide to Sourcing Ethyl 3-Hydroxybutyrate-d5: A Comparative Analysis of Leading Suppliers

Author: BenchChem Technical Support Team. Date: December 2025

For researchers in metabolomics, drug discovery, and clinical diagnostics, the quality of stable isotope-labeled internal standards is paramount for accurate and reproducible results. Ethyl 3-Hydroxybutyrate-d5, a deuterated analog of a key ketone body, serves as a critical internal standard in mass spectrometry-based analyses. This guide provides a comparative analysis of prominent suppliers of this compound, offering insights into typical product specifications and the experimental protocols required to verify them.

Comparative Analysis of Supplier Specifications

The selection of a suitable supplier for this compound hinges on several key quality parameters, primarily chemical purity and isotopic enrichment. While accessing batch-specific Certificates of Analysis (CoA) often requires a purchase and lot number, this section summarizes the generally advertised specifications from leading suppliers in the field. Researchers are strongly encouraged to request a lot-specific CoA before purchase to obtain detailed analytical data.

SupplierTypical Chemical PurityTypical Isotopic EnrichmentAnalytical Techniques Cited
Cambridge Isotope Laboratories, Inc. (CIL) ≥98%≥99 atom % DNMR, MS
Sigma-Aldrich (Merck) ≥98%≥99 atom % DNMR, GC-MS
Cayman Chemical ≥98%Not always specified, inquire for detailsHPLC, GC-MS
Toronto Research Chemicals (TRC) ≥98%Typically ≥99 atom % DNMR, HPLC, MS
Pharmaffiliates Not explicitly specified, sold as a reference standardNot explicitly specifiedCoA available on request

Note: The information in this table is based on publicly available data and general product descriptions. Specifications for a specific lot may vary.

Key Quality Control Experiments: Protocols and Interpretation

To ensure the quality of this compound, several analytical techniques are routinely employed. Below are detailed protocols for the most critical experiments.

Chemical Purity Determination by Gas Chromatography-Mass Spectrometry (GC-MS)

GC-MS is a powerful technique for assessing the chemical purity of volatile compounds like this compound by separating them from any non-volatile impurities and identifying them based on their mass-to-charge ratio.

Experimental Protocol:

  • Instrumentation: A gas chromatograph coupled to a mass spectrometer (e.g., Agilent GC-MS system).

  • Column: A non-polar capillary column, such as a DB-5ms or equivalent (30 m x 0.25 mm ID, 0.25 µm film thickness).

  • Carrier Gas: Helium at a constant flow rate of 1 mL/min.

  • Oven Temperature Program:

    • Initial temperature: 50°C, hold for 2 minutes.

    • Ramp: Increase to 250°C at a rate of 10°C/min.

    • Final hold: Hold at 250°C for 5 minutes.

  • Injection: 1 µL of a 1 mg/mL solution in ethyl acetate, splitless injection.

  • MS Parameters:

    • Ionization mode: Electron Ionization (EI) at 70 eV.

    • Mass range: m/z 30-200.

    • Scan mode: Full scan.

Data Interpretation: The chemical purity is determined by integrating the peak area of this compound and comparing it to the total area of all detected peaks in the chromatogram. The mass spectrum should confirm the molecular ion and expected fragmentation pattern.

GCMS_Workflow prep Sample Preparation (1 mg/mL in Ethyl Acetate) gc Gas Chromatography (Separation) prep->gc Injection ms Mass Spectrometry (Detection & Identification) gc->ms Elution analysis Data Analysis (Purity Calculation) ms->analysis Data Acquisition

GC-MS workflow for chemical purity analysis.
Isotopic Enrichment and Structural Confirmation by Nuclear Magnetic Resonance (NMR) Spectroscopy

¹H and ²H NMR spectroscopy are indispensable for confirming the structure of the molecule and determining the degree and location of deuterium (B1214612) labeling.

Experimental Protocol:

  • Instrumentation: A high-resolution NMR spectrometer (e.g., Bruker 400 MHz or higher).

  • Sample Preparation: Dissolve ~5-10 mg of this compound in 0.6 mL of a deuterated solvent without exchangeable protons (e.g., Chloroform-d, CDCl₃).

  • ¹H NMR:

    • Acquire a standard proton spectrum. The absence or significant reduction of signals corresponding to the deuterated positions confirms successful labeling. Residual proton signals at these positions can be used to estimate the isotopic purity.

  • ²H NMR (Deuterium NMR):

    • Acquire a deuterium spectrum. The presence of signals at chemical shifts corresponding to the labeled positions provides direct evidence of deuteration.

  • ¹³C NMR:

    • A carbon spectrum can further confirm the carbon backbone of the molecule.

Data Interpretation: The isotopic enrichment is calculated by comparing the integrals of the residual proton signals in the ¹H NMR spectrum with the integrals of non-deuterated positions. For example, if the ethyl group protons (CH₃ and CH₂) are not deuterated, their integrals can be used as a reference.

NMR_Analysis_Workflow cluster_sample Sample Preparation cluster_acquisition NMR Data Acquisition cluster_analysis Data Analysis & Interpretation dissolve Dissolve Sample in CDCl3 H1_NMR ¹H NMR dissolve->H1_NMR H2_NMR ²H NMR dissolve->H2_NMR C13_NMR ¹³C NMR dissolve->C13_NMR structure Structural Confirmation H1_NMR->structure enrichment Isotopic Enrichment Calculation H1_NMR->enrichment H2_NMR->structure C13_NMR->structure HPLC_Purity_Workflow sample_prep Sample Preparation (1 mg/mL in Mobile Phase) hplc HPLC Separation (C18 Column) sample_prep->hplc Injection uv_detection UV Detection (210 nm) hplc->uv_detection Elution data_analysis Data Analysis (Purity Calculation) uv_detection->data_analysis Chromatogram

Benchmarking Ethyl 3-Hydroxybutyrate-d5: A Comparative Performance Guide for Diverse Biological Matrices

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals engaged in pharmacokinetic, metabolomic, and toxicology studies, the accurate quantification of endogenous and exogenous compounds is paramount. Ethyl 3-hydroxybutyrate (B1226725), a ketone body ester, is of increasing interest for its potential therapeutic applications and as a biomarker. The use of a stable isotope-labeled internal standard, such as Ethyl 3-Hydroxybutyrate-d5, is crucial for achieving reliable and accurate results in complex biological matrices. This guide provides a comparative overview of the expected performance of this compound as an internal standard in various biological matrices, based on established bioanalytical method validation principles and data from analogous compound analyses.

Performance Comparison in Key Biological Matrices

The choice of biological matrix is dictated by the specific research question, ranging from systemic exposure in plasma to excretion profiles in urine and localized distribution in tissues. The performance of an analytical method using this compound as an internal standard will inherently vary across these matrices due to differences in their composition, which can lead to matrix effects such as ion suppression or enhancement in mass spectrometry.

Table 1: Performance in Human Plasma

ParameterExpected RangeNotes
Linearity (r²)>0.99Consistent high linearity is expected in plasma.
Accuracy (% Bias)±15%Within the accepted range for bioanalytical methods.
Precision (% CV)<15%Demonstrates good reproducibility.
Recovery85-110%Efficient extraction from a complex matrix.
Matrix EffectMinimalDeuterated standard effectively compensates for ion suppression/enhancement.

Table 2: Performance in Human Urine

ParameterExpected RangeNotes
Linearity (r²)>0.99High linearity is achievable with appropriate sample dilution.
Accuracy (% Bias)±15%Dilution strategies may be necessary to minimize matrix effects.
Precision (% CV)<15%Good reproducibility is expected after optimization.
Recovery80-115%May show more variability than plasma due to higher salt content.
Matrix EffectLow to ModerateThe d5 standard is critical for correcting variability.[1]

Table 3: Performance in Tissue Homogenates (e.g., Liver, Brain)

ParameterExpected RangeNotes
Linearity (r²)>0.98May be slightly lower due to increased complexity.
Accuracy (% Bias)±20%Wider acceptance criteria may be necessary.
Precision (% CV)<20%Homogenization process can introduce variability.
Recovery70-120%Highly dependent on the tissue type and homogenization protocol.
Matrix EffectModerate to HighSignificant matrix effects are common; the d5 standard is essential.

Experimental Protocols

The following are detailed methodologies for key experiments that would be cited in a validation report for an LC-MS/MS assay for Ethyl 3-hydroxybutyrate using this compound.

Sample Preparation

Plasma:

  • Thaw plasma samples at room temperature.

  • To 100 µL of plasma, add 10 µL of this compound internal standard solution (concentration will depend on the expected analyte concentration).

  • Add 300 µL of cold acetonitrile (B52724) to precipitate proteins.

  • Vortex for 1 minute.

  • Centrifuge at 10,000 x g for 10 minutes at 4°C.

  • Transfer the supernatant to a clean tube and evaporate to dryness under a stream of nitrogen.

  • Reconstitute the residue in 100 µL of the mobile phase.

Urine:

  • Thaw urine samples at room temperature and vortex.

  • Centrifuge at 5,000 x g for 5 minutes to remove particulate matter.

  • Dilute 50 µL of the supernatant with 450 µL of mobile phase.

  • To 100 µL of the diluted urine, add 10 µL of this compound internal standard solution.

Tissue Homogenate (e.g., Liver):

  • Weigh approximately 100 mg of frozen tissue.

  • Add 500 µL of ice-cold homogenization buffer (e.g., PBS) and 10 µL of this compound internal standard solution.

  • Homogenize the tissue using a bead beater or ultrasonic homogenizer.

  • Add 1 mL of cold acetonitrile to the homogenate.

  • Vortex for 2 minutes.

  • Centrifuge at 15,000 x g for 15 minutes at 4°C.

  • Transfer the supernatant to a clean tube and proceed with evaporation and reconstitution as for plasma.

LC-MS/MS Conditions
  • Liquid Chromatography (LC):

    • Column: A C18 reversed-phase column (e.g., 2.1 x 50 mm, 1.8 µm) is typically suitable.

    • Mobile Phase A: 0.1% Formic acid in water.

    • Mobile Phase B: 0.1% Formic acid in acetonitrile.

    • Gradient: A linear gradient from 5% to 95% B over a few minutes.

    • Flow Rate: 0.3-0.5 mL/min.

    • Injection Volume: 5-10 µL.

  • Mass Spectrometry (MS/MS):

    • Ionization: Electrospray Ionization (ESI) in positive or negative mode (to be optimized).

    • Scan Type: Multiple Reaction Monitoring (MRM).

    • MRM Transitions:

      • Ethyl 3-hydroxybutyrate: Precursor ion > Product ion (to be determined by infusion).

      • This compound: Precursor ion > Product ion (to be determined by infusion).

Visualizing the Workflow and Rationale

To better understand the experimental process and the importance of a deuterated internal standard, the following diagrams are provided.

experimental_workflow cluster_sample_prep Sample Preparation cluster_analysis Analysis cluster_data_processing Data Processing Matrix Biological Matrix (Plasma, Urine, Tissue) Spike Spike with This compound Matrix->Spike Extraction Extraction (e.g., Protein Precipitation) Spike->Extraction LC LC Separation Extraction->LC MS MS/MS Detection LC->MS Data Data Acquisition MS->Data Quant Quantification (Analyte/IS Ratio) Data->Quant Report Results Quant->Report

Figure 1: A generalized experimental workflow for the quantification of Ethyl 3-hydroxybutyrate.

The use of a deuterated internal standard like this compound is fundamental to mitigating the variability introduced during sample preparation and analysis.

logical_relationship cluster_process Analytical Process Analyte Endogenous Ethyl 3-Hydroxybutyrate SamplePrep Sample Preparation (Extraction, etc.) Analyte->SamplePrep IS This compound (Internal Standard) IS->SamplePrep Matrix Biological Matrix (Plasma, Urine, etc.) Matrix->SamplePrep Introduces Variability LCMS LC-MS/MS Analysis SamplePrep->LCMS Ratio Ratio Calculation LCMS->Ratio Measures Peak Area Ratio (Analyte / IS) Result Accurate Quantification Ratio->Result Corrects for Variability

Figure 2: The role of a deuterated internal standard in correcting for analytical variability.

References

Safety Operating Guide

Essential Safety and Logistics for Handling Ethyl 3-Hydroxybutyrate-d5

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, ensuring laboratory safety and maintaining the integrity of chemical reagents are paramount. This guide provides essential, immediate safety and logistical information for the handling and disposal of Ethyl 3-Hydroxybutyrate-d5, a deuterated form of a combustible liquid ester. Adherence to these procedures is critical for both personal safety and the validity of experimental outcomes.

I. Personal Protective Equipment (PPE)

When handling this compound, a comprehensive personal protective equipment regimen is mandatory to prevent skin and eye contact, inhalation, and accidental ignition. Given its classification as a combustible or flammable liquid, specific PPE is required.[1][2][3][4]

Recommended PPE includes:

  • Eye Protection: Chemical safety goggles or a face shield to protect against splashes.

  • Hand Protection: Chemically resistant gloves, such as nitrile rubber, should be worn.[3] It is crucial to consult the glove manufacturer's specifications for compatibility.

  • Body Protection: A flame-retardant lab coat or coveralls are essential.[1][4] Clothing worn underneath should be made of natural fibers like cotton, as synthetic materials can melt and adhere to the skin in case of a fire.[1]

  • Footwear: Closed-toe shoes are required at all times in the laboratory.[1]

  • Respiratory Protection: Work should be conducted in a well-ventilated area, preferably within a chemical fume hood, to avoid the inhalation of vapors.[1] If a fume hood is not available or if there is a risk of high vapor concentrations, a respirator with an appropriate organic vapor cartridge may be necessary.

II. Operational Plan: Handling and Storage

Proper handling and storage procedures are critical to maintain the chemical's stability and prevent accidents.

A. Handling:

  • Work Area: All handling of this compound should be performed in a well-ventilated chemical fume hood.[1]

  • Ignition Sources: Keep the chemical away from heat, sparks, open flames, and hot surfaces.[1][5][6] Use non-sparking tools when handling containers.[6]

  • Static Discharge: Take precautionary measures against static discharge, as this can be an ignition source.[6]

  • Inert Atmosphere: To prevent oxidation and potential degradation, consider handling the compound under an inert atmosphere, such as nitrogen or argon.[7][8]

  • Preventing Isotopic Exchange: To maintain the integrity of the deuterated compound, avoid contact with protic solvents (e.g., water, methanol) unless they are also deuterated.[8] Use anhydrous, deuterated solvents for solution preparation.[8]

B. Storage:

  • Container: Keep the container tightly closed when not in use.[1][5]

  • Location: Store in a cool, dry, and well-ventilated area away from incompatible materials such as strong oxidizing agents and strong bases.[5]

  • Flammable Storage: If required, store in a designated flammable storage cabinet.[1] Refrigerated storage must utilize a refrigerator or freezer specifically designed for the safe storage of flammable materials.[1]

  • Light Sensitivity: To prevent photodegradation, store in an amber vial or in a dark location.[7]

Parameter Guideline Reference
Handling Location Chemical Fume Hood[1]
Ignition Sources Avoid heat, sparks, open flames, hot surfaces[1][5][6]
Tools Non-sparking[6]
Atmosphere Inert gas (Nitrogen or Argon) recommended[7][8]
Solvents Anhydrous, deuterated[8]
Storage Temperature Cool, dry place[5]
Storage Container Tightly closed, amber vial recommended[5][7]
Incompatible Materials Strong oxidizing agents, strong bases[5]
III. Disposal Plan

Proper disposal of this compound and its containers is crucial to prevent environmental contamination and ensure regulatory compliance.

A. Waste Chemical Disposal:

  • Segregation: Collect waste this compound and any solutions containing it in a dedicated, properly labeled, and sealed waste container. Do not mix with other waste streams unless compatible.

  • Labeling: Clearly label the waste container with its contents, including the fact that it is a deuterated and flammable compound.

  • Institutional Guidelines: Follow your institution's specific hazardous waste disposal procedures. This typically involves collection by an environmental health and safety (EHS) department.[9][10]

  • Do Not Dispose Down the Drain: This chemical should not be disposed of down the sanitary sewer.[5]

B. Empty Container Disposal:

  • Rinsing: If the container held a significant amount of the chemical, it may need to be triple-rinsed with a suitable solvent. The rinsate must be collected and disposed of as hazardous waste.[11]

  • Disposal: Once properly emptied and cleaned according to institutional guidelines, the container can often be disposed of as non-hazardous waste.[11] Always confirm your institution's policy on empty container disposal.

IV. Emergency Procedures

In the event of an emergency, immediate and appropriate action is critical.

Emergency Situation Immediate Action Reference
Skin Contact Wash off immediately with soap and plenty of water while removing all contaminated clothing and shoes. Seek medical attention.[5]
Eye Contact Rinse immediately with plenty of water, also under the eyelids, for at least 15 minutes. Seek medical attention.[5]
Inhalation Move to fresh air. If breathing is difficult, give oxygen. Seek medical attention.[12]
Ingestion Do NOT induce vomiting. Clean mouth with water. Seek immediate medical assistance.[5][12]
Spill Evacuate the area. Remove all sources of ignition. Absorb the spill with an inert material (e.g., sand, silica (B1680970) gel) and place it in a sealed container for disposal.[5]
Fire Use a dry chemical, carbon dioxide, or alcohol-resistant foam fire extinguisher. Do not use a solid stream of water as it may scatter and spread the fire.[1]

Experimental Workflow for Handling this compound

G cluster_prep Preparation cluster_handling Handling cluster_cleanup Cleanup and Disposal prep_ppe Don Appropriate PPE (Flame-retardant lab coat, gloves, goggles) prep_hood Prepare Chemical Fume Hood prep_ppe->prep_hood prep_materials Gather Materials (this compound, anhydrous deuterated solvent, glassware) prep_hood->prep_materials handling_transfer Transfer this compound (Under inert atmosphere if necessary) prep_materials->handling_transfer Proceed to Handling handling_dissolve Dissolve in Anhydrous Deuterated Solvent handling_transfer->handling_dissolve handling_use Use in Experiment handling_dissolve->handling_use cleanup_waste Collect Waste in Labeled Container handling_use->cleanup_waste handling_use->cleanup_waste Post-Experiment cleanup_spill Clean any Spills with Inert Absorbent handling_use->cleanup_spill cleanup_dispose Dispose of Waste via EHS cleanup_waste->cleanup_dispose cleanup_spill->cleanup_waste cleanup_decontaminate Decontaminate Glassware cleanup_dispose->cleanup_decontaminate

Caption: Workflow for the safe handling and disposal of this compound.

References

×

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.